molecular formula C10H17IO2 B8230119 Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate

Cat. No.: B8230119
M. Wt: 296.14 g/mol
InChI Key: BMSIGKUADQSGMK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate is a chemical building block of interest in synthetic and medicinal chemistry. The compound features a cyclobutane ring, a structure known for its value in constructing three-dimensional molecular frameworks, and an iodine substituent that serves as a versatile handle for further functionalization. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for carboxylic acids, enhancing the molecule's stability and solubility during synthetic sequences. While specific biological data for this compound is not available in the public domain, its structure positions it as a key intermediate in organic synthesis. It can be used in cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds . Furthermore, the iodomethyl group is a potential precursor for nucleophilic substitutions or a key component in strain-release chemistry with bicyclobutane systems, a rapidly advancing field in drug discovery for accessing novel chemical space . This reagent is intended for use as a standard in method development and as a synthetic intermediate in laboratory research. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate precautions, referencing the associated Safety Data Sheet. For specific storage and handling information, please contact the supplier.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO2/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSIGKUADQSGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a constant endeavor. Among the various carbocyclic systems, the cyclobutane motif has emerged as a compelling and increasingly utilized scaffold in the design of therapeutic agents.[1] Unlike its more conformationally flexible cyclohexane and cyclopentane counterparts, the inherent ring strain of the cyclobutane core imparts a unique, puckered three-dimensional geometry.[2] This distinct structural feature can offer several benefits in drug design, including enhanced metabolic stability, improved binding affinity to target proteins through conformational restriction, and the ability to serve as a non-planar bioisostere for aromatic rings.[2][3]

This guide provides an in-depth technical overview of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate , a key building block that provides medicinal chemists with a versatile handle for the introduction of the valuable cyclobutane moiety into a diverse range of molecular frameworks. Its chemical structure combines the sterically demanding tert-butyl ester, which can also serve as a protecting group, with a reactive iodomethyl group, poised for a variety of nucleophilic substitution reactions.

Physicochemical Properties and Structural Attributes

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate, identified by its CAS number 2166792-10-3, is a key intermediate in organic synthesis.[4] A summary of its key properties is provided in the table below.

PropertyValueSource
CAS Number 2166792-10-3[4]
Molecular Formula C₁₀H₁₇IO₂[4]
Molecular Weight 296.15 g/mol [4]
Appearance Not specified (typically a colorless to pale yellow oil or solid)Inferred
Storage Conditions Sealed in a dry environment at 2-8°C[4]

The core of this molecule is the cyclobutane ring, which adopts a puckered conformation to relieve torsional strain, with bond angles deviating from the ideal 90 degrees.[1] The substituents on the cyclobutane ring, the tert-butoxycarbonyl and the iodomethyl groups, can exist in either a cis or trans relationship to each other, leading to the possibility of stereoisomers. The specific stereochemistry of the molecule will significantly influence its three-dimensional shape and, consequently, its interaction with biological targets.

Synthesis and Mechanistic Considerations

Conceptual Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Iodination cluster_2 Purification Start 3-Oxocyclobutane-1-carboxylic acid Step1 Esterification with tert-butanol Start->Step1 Precursor tert-Butyl 3-oxocyclobutane-1-carboxylate Step1->Precursor Step2 Reduction of ketone Precursor->Step2 Alcohol tert-Butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Step2->Alcohol Target tert-Butyl 3-(iodomethyl)cyclobutane-1-carboxylate Alcohol->Target Appel Reaction Reagents Triphenylphosphine, Imidazole, Iodine Reagents->Target Solvent Dichloromethane (DCM) Solvent->Target Workup Aqueous Workup Target->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • tert-Butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Reagent Addition: Add triphenylphosphine and imidazole to the solvent and stir until dissolved. Cool the solution to 0 °C in an ice bath.

  • Iodine Addition: Slowly add iodine crystals portion-wise to the stirred solution. The mixture will turn dark brown.

  • Substrate Addition: A solution of tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The color of the solution should fade from dark brown to pale yellow.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could lead to unwanted side reactions.

  • Anhydrous Solvent: The reagents used in the Appel reaction are sensitive to water.

  • Staged Reagent Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.

  • Sodium Thiosulfate Quench: This is to neutralize any unreacted iodine.

Analytical Characterization

Due to the lack of publicly available experimental spectra for tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate, the following are predicted spectral data based on the analysis of its chemical structure and data from closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the cyclobutane ring protons, and the iodomethyl protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.45Singlet9H
Cyclobutane ring CH₂1.8 - 2.4Multiplet4H
Cyclobutane ring CH2.5 - 2.9Multiplet2H
-CH₂I~3.20Doublet2H

The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region due to cis/trans isomerism and complex spin-spin coupling. The diastereotopic protons of the iodomethyl group are expected to appear as a doublet due to coupling with the adjacent methine proton on the cyclobutane ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-CH₂I5 - 15
Cyclobutane ring CH₂25 - 35
-C(CH₃)₃~28
Cyclobutane ring CH35 - 45
-C (CH₃)₃~81
-C=O~175

The carbonyl carbon of the ester will be the most downfield signal. The quaternary carbon of the tert-butyl group will appear around 81 ppm, while the methyl carbons will be much further upfield. The iodinated methylene carbon will be the most upfield signal due to the heavy atom effect of iodine.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Ionm/z (Predicted)Fragmentation
[M+H]⁺297.03Molecular ion peak (protonated)
[M-C₄H₈]⁺241.00Loss of isobutylene from the tert-butyl group
[M-OC(CH₃)₃]⁺223.98Loss of the tert-butoxy group
[C₄H₉]⁺57.07tert-butyl cation

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of isobutylene (56 Da) from the tert-butyl ester, which is a very common fragmentation pathway for such compounds.

Applications in Drug Discovery and Development

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate is a valuable building block for introducing the cyclobutane moiety into drug candidates. The iodomethyl group serves as a versatile synthetic handle for a variety of transformations, including:

  • Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles such as amines, thiols, and carbanions to introduce diverse functional groups.

  • Coupling Reactions: The alkyl iodide can participate in various carbon-carbon bond-forming reactions.

The incorporation of the cyclobutane ring can lead to improvements in several key drug properties:

  • Metabolic Stability: The rigid cyclobutane scaffold can block sites of metabolism that are present in more flexible acyclic or larger cyclic analogs.[2]

  • Potency and Selectivity: The defined three-dimensional structure of the cyclobutane ring can orient pharmacophoric elements in a way that optimizes interactions with the target protein, leading to increased potency and selectivity.[1][2]

  • Physicochemical Properties: The non-planar nature of the cyclobutane ring can disrupt crystallinity and improve solubility compared to flat aromatic systems.[2]

Illustrative Synthetic Application

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product cluster_3 Further Modification BuildingBlock tert-Butyl 3-(iodomethyl)cyclobutane-1-carboxylate Reaction Nucleophilic Substitution (SN2) BuildingBlock->Reaction Nucleophile Primary or Secondary Amine (R₂NH) Nucleophile->Reaction Product tert-Butyl 3-((dialkylamino)methyl)cyclobutane-1-carboxylate Reaction->Product Deprotection Deprotection of tert-butyl ester Product->Deprotection FinalCompound Bioactive Molecule Deprotection->FinalCompound

Caption: A general synthetic scheme illustrating the use of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate in the synthesis of more complex molecules.

Safety and Handling

As with all laboratory chemicals, tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate should be handled with appropriate safety precautions. It is an alkyl iodide and should be considered as a potential alkylating agent.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[4]

Conclusion

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural features, stemming from the strained cyclobutane ring, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of their compounds. As the importance of three-dimensional molecular architecture in drug design continues to grow, the demand for and application of such specialized building blocks are expected to increase significantly. This guide provides a foundational understanding of the synthesis, properties, and potential applications of this important chemical entity, empowering researchers to leverage its unique characteristics in the quest for new and improved therapeutics.

References

[1] W. J. G. M. van den Heuvel, A. A. H. G. M. Timmers, J. J. W. M. van der Heijden, F. L. van Delft, and F. P. J. T. Rutjes, "Cyclobutanes in Small-Molecule Drug Candidates," ChemMedChem, vol. 17, no. 1, p. e202100539, 2022. [Online]. Available: https://repository.ubn.ru.nl/handle/2066/248559.

[6] A. S. Attia, M. S. Abdel-Kader, and S. I. Khan, "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities," Mini-Reviews in Organic Chemistry, vol. 11, no. 3, pp. 318-328, 2014.

[7] Y. Li, J. Wang, X. Zhang, and X. Bi, "Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes," Organic Letters, vol. 27, no. 3, pp. 748-753, 2025.

[2] W. J. G. M. van den Heuvel, A. A. H. G. M. Timmers, J. J. W. M. van der Heijden, F. L. van Delft, and F. P. J. T. Rutjes, "Cyclobutanes in Small-Molecule Drug Candidates," ChemMedChem, vol. 17, no. 1, p. e202100539, 2022. [Online]. Available: [Link].

[3] M. S. Abdel-Kader, "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities," Mini-Reviews in Organic Chemistry, vol. 11, no. 3, pp. 318-328, 2014.

[8] C. Ogasa, K. Kayano, and K. Namba, "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols," Synlett, vol. 35, no. 02, pp. 235-239, 2024.

[9] V. O. Iaroshenko et al., "3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties," The Journal of Organic Chemistry, vol. 86, no. 15, pp. 10459-10473, 2021.

[10] Janssen Pharmaceutica NV, "Compounds for use in the treatment of influenza," WO 2016/020526 A1, Feb. 11, 2016.

[11] V. Ahunovych et al., "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue," JACS Au, vol. 4, no. 11, pp. 4507-4517, 2024. [Online]. Available: [Link].

[5] Vertex Pharmaceuticals Incorporated, "A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor," WO 2010/065447 A3, Jun. 10, 2010.

[12] M. Breuninger, "Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate," Molbank, vol. 2009, no. 2, p. M596, 2009.

[14] PubChem, "Tert-butyl 3-oxocyclobutane-1-carboxylate," [Online]. Available: [Link].

[15] T. Kitayama, T. Nishiura, and K. Hatada, "Structural Analyses of Methyl Bicyclobutane-1-carboxylate Oligomers Formed with tert-Butyllithium/Aluminum Bisphenoxide and Mechanistic Aspect of the Polymerization," Polymer Journal, vol. 37, no. 6, pp. 439-448, 2005.

[16] P. Kumar, A. Kumar, and D. Kumar, "Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020)," Expert Opinion on Therapeutic Patents, vol. 31, no. 4, pp. 325-341, 2021.

[17] Pharma Inventor Inc., "Patents & Publications," [Online]. Available: [Link].

[18] Curia Global, "Selected Publications and Patents from 2005–2019," [Online]. Available: [Link].

[19] NIST, "Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, P. J. Linstrom and W. G. Mallard, Eds. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Online]. Available: [Link].

[20] M. S. Yilmaz, N. K. Biyikli, and H. T. Balaydin, "SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE," Journal of Structural Chemistry, vol. 62, no. 1, pp. 37-46, 2021.

[21] W. Da, H. Kong, R. Wang, and Y. Lin, "The crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, C26H24N2O2," Zeitschrift für Kristallographie - New Crystal Structures, vol. 238, no. 3, pp. 543-545, 2023.

Sources

Technical Guide: 3-(iodomethyl)cyclobutane-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and application of 3-(iodomethyl)cyclobutane-1-carboxylic acid tert-butyl ester (CAS: 2166792-10-3). This molecule is a high-value building block in medicinal chemistry, primarily used to introduce the rigid cyclobutane motif into drug candidates to improve metabolic stability and restrict conformational freedom.

Part 1: Executive Technical Summary

3-(iodomethyl)cyclobutane-1-carboxylic acid tert-butyl ester is a bifunctional aliphatic electrophile. It features a strained cyclobutane core substituted with a reactive iodomethyl group (


) and a protected carboxylate (tert-butyl ester).
  • Core Utility: It serves as a "puckered" spacer in Fragment-Based Drug Discovery (FBDD). Unlike flexible alkyl chains, the cyclobutane ring locks pharmacophores into specific vectors (cis/trans), often improving potency and selectivity (e.g., in JAK inhibitors).

  • Reactivity Profile: The molecule possesses orthogonal reactivity. The iodomethyl group undergoes facile

    
     substitution with amines, thiols, or phenoxides, while the bulky tert-butyl ester remains inert to nucleophiles but is cleanly cleaved under acidic conditions (TFA/DCM).
    
  • Storage Criticality: As an alkyl iodide, it is sensitive to light and heat (homolytic cleavage of C-I bond). It must be stored at 2–8°C, protected from light, and stabilized with copper turnings if stored for extended periods.

Part 2: Chemical Profile & Properties[1]

Table 1: Physicochemical Specifications
PropertySpecificationNote
IUPAC Name tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate
CAS Number 2166792-10-3
Molecular Formula

Molecular Weight 296.15 g/mol
Physical State Colorless to pale yellow oilDarkens upon iodine liberation
Boiling Point ~115°C (at 0.5 mmHg)Predicted; avoid high heat (decomposition)
Solubility DCM, THF, EtOAc, TolueneInsoluble in water
Stereochemistry Exists as cis and trans isomersCommercial lots are often mixtures (~1:1 to 3:[1]1) unless specified

Part 3: Synthesis & Manufacturing[3]

The synthesis of this building block typically proceeds via the activation of the hydroxymethyl precursor . Direct iodination of the ring is not feasible; thus, the C-I bond is installed via nucleophilic displacement of a hydroxyl derivative.

Primary Synthetic Route: The Modified Appel Sequence

This route is preferred for maintaining the integrity of the acid-labile tert-butyl ester.

  • Starting Material: 3-methylenecyclobutane-1-carboxylic acid.

  • Step 1: Esterification. Protection of the acid using isobutylene/

    
     (cat.) or 
    
    
    
    /DMAP to form the tert-butyl ester.
  • Step 2: Hydroboration-Oxidation. Treatment with

    
     followed by alkaline 
    
    
    
    converts the exocyclic alkene to the primary alcohol: tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate.
  • Step 3: Iodination. Conversion of the alcohol to the iodide using Iodine (

    
    ) and Triphenylphosphine (
    
    
    
    ).
Graphviz Diagram: Synthetic Pathway

SynthesisPath SM 3-methylenecyclobutane- 1-carboxylic acid Inter1 tert-butyl 3-methylene cyclobutanecarboxylate SM->Inter1 Boc2O, DMAP, tBuOH (Ester Protection) Inter2 tert-butyl 3-(hydroxymethyl) cyclobutanecarboxylate Inter1->Inter2 1. BH3·THF 2. H2O2, NaOH (Hydroboration) Product 3-(iodomethyl)cyclobutane-1- carboxylic acid tert-butyl ester Inter2->Product I2, PPh3, Imidazole (Appel Reaction)

Caption: Step-wise synthesis from commercially available 3-methylenecyclobutane-1-carboxylic acid via hydroboration and Appel iodination.[2]

Part 4: Experimental Protocols

Protocol A: Conversion of Hydroxymethyl Precursor to Iodide

Objective: Synthesize 10g of the target iodide from tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate.

Reagents:

  • Precursor Alcohol: 10.0 g (53.7 mmol)

  • Triphenylphosphine (

    
    ): 15.5 g (59.0 mmol, 1.1 equiv)
    
  • Imidazole: 4.0 g (59.0 mmol, 1.1 equiv)

  • Iodine (

    
    ): 15.0 g (59.0 mmol, 1.1 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous (150 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon. Add

    
     and Imidazole, then dissolve in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.
    
  • Iodine Addition: Add Iodine portion-wise over 15 minutes. The solution will turn dark orange/brown and then fade to a yellow suspension as the phosphine-iodine complex forms.

  • Substrate Addition: Dissolve the precursor alcohol in the remaining 50 mL of DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1); the alcohol spot (

    
    ) should disappear, and a less polar spot (
    
    
    
    ) should appear.
  • Workup: Quench the reaction with saturated aqueous

    
     (100 mL) to reduce excess iodine (color change from orange to clear). Separate the organic layer.[1][2][3]
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic phases, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Filter off the drying agent and concentrate in vacuo. The residue will contain solid triphenylphosphine oxide (

    
    ). Suspend the residue in cold Hexanes (100 mL) and filter vigorously to remove the majority of 
    
    
    
    (which is insoluble in hexane).
  • Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 0% to 5% EtOAc in Hexanes).

  • Yield: Expect 13.5–14.5 g (85–90%) of a clear to pale yellow oil.

Part 5: Reactivity & Applications in Drug Design

This building block is a "linchpin" in modular synthesis. It allows for the convergent assembly of drugs by linking a nucleophilic core (e.g., an amine-containing heterocycle) to a carboxylic acid tail (masked as t-butyl ester).

Key Reaction Pathways
  • N-Alkylation (

    
    ):  The primary iodide is highly reactive toward secondary amines. This is used to attach the cyclobutane ring to piperidines, piperazines, or anilines.
    
  • Ester Deprotection: Treatment with Trifluoroacetic acid (TFA) or HCl/Dioxane quantitatively yields the free carboxylic acid, ready for amide coupling.

Graphviz Diagram: Reactivity Logic

Reactivity Core 3-(iodomethyl)cyclobutane- 1-carboxylic acid t-butyl ester Path1 Reaction: SN2 Substitution Reagent: R2-NH, K2CO3, DMF Core->Path1 Electrophilic C-I Path2 Reaction: Acidic Deprotection Reagent: TFA/DCM (1:1) Core->Path2 Acid-Labile Ester Path3 Reaction: Radical Cross-Coupling Reagent: Ni/Photo-redox Core->Path3 Homolytic C-I Cleavage Prod1 Amino-Cyclobutane Ester (Intermediate for library synthesis) Path1->Prod1 Prod2 3-(iodomethyl)cyclobutane- 1-carboxylic acid Path2->Prod2 Prod3 C(sp3)-C(sp2) Coupled Adducts (Advanced SAR exploration) Path3->Prod3

Caption: Divergent reactivity profile showing nucleophilic substitution, deprotection, and potential for radical cross-coupling.

Part 6: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The compound is an alkylating agent; handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store at 2–8°C. The C-I bond is weak (

    
    50 kcal/mol). Exposure to light causes liberation of 
    
    
    
    , turning the sample purple/brown. If this occurs, wash a DCM solution of the compound with sodium thiosulfate before use.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

    • Context: Validates the method for installing the tert-butyl ester group on carboxylic acids using Tf2NH.
  • Mancuso, R., et al. (2020). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids.... European Journal of Organic Chemistry, 2020(24).

    • Context: Provides mechanistic insight into iodocyclization, relevant for understanding the reactivity of cyclobutane carboxylic acid deriv
  • Conner, M. L., & Brown, M. K. (2016).[4] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry, 81, 8050-8060.[4]

    • Context: Establishes the foundational chemistry for constructing 1,3-substituted cyclobutane cores.
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega.

    • Context: Discusses the use of substituted cyclobutanes as bioisosteres in drug discovery, validating the utility of the target molecule.
  • ChemScene. (2025). Product Safety Data Sheet: Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate.

    • Context: Source of specific CAS number (2166792-10-3)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 2166792-10-3 [1][2]

Executive Summary

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate (CAS 2166792-10-3 ) is a specialized aliphatic cyclobutane building block used in advanced medicinal chemistry.[1][2] It serves as a critical intermediate for introducing the cyclobutane motif—a bioisostere often used to improve metabolic stability and alter the spatial orientation of pharmacophores in drug candidates (e.g., GLP-1 agonists, kinase inhibitors).[1][2]

This guide addresses the identification, stereochemical complexity, and synthetic access to this compound, providing researchers with a self-validating protocol for its generation from the corresponding alcohol.[1][2]

Chemical Identity & CAS Resolution

The commercial landscape for this compound often presents ambiguity regarding stereochemistry.[1][2] The primary CAS number 2166792-10-3 generally refers to the material without specified stereochemistry (often a mixture of cis and trans isomers).[1][2]

Identity Data Table
ParameterTechnical Detail
Primary CAS 2166792-10-3
IUPAC Name tert-Butyl 3-(iodomethyl)cyclobutane-1-carboxylate
Molecular Formula C₁₀H₁₇IO₂
Molecular Weight 296.15 g/mol
SMILES CC(C)(C)OC(=O)C1CC(CI)C1
Key Precursor tert-Butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 2169505-33-1 )
Physical State Colorless to pale yellow oil (typically)
Stereochemical Criticality

Because the iodomethyl group is attached via a methylene spacer (-CH2-), the stereochemistry at the C3 position of the ring is defined relative to the C1 carboxylate.[1][2]

  • Stereochemical Preservation: The transformation of the hydroxymethyl group to the iodomethyl group does not involve the ring carbons.[1][2] Therefore, the stereochemistry of the starting material is preserved.[1][2]

    • cis-Alcohol

      
      cis-Iodide[1][2]
      
    • trans-Alcohol

      
      trans-Iodide[1][2]
      
  • Isomer Selection: Researchers requiring high stereopurity must source or synthesize the specific cis or trans alcohol precursor, as separation of the iodide isomers by standard silica chromatography is often difficult due to similar polarity.[1][2]

Synthetic Methodology (Self-Validating Protocol)

The most robust method for synthesizing 2166792-10-3 is the Appel Reaction or a Sulfonate Displacement starting from the alcohol precursor 2169505-33-1 .[2] The Appel reaction is preferred for its mild conditions and high functional group tolerance.[1][2]

Protocol: Iodination via Appel Reaction

Objective: Convert tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate to the title iodide.[1][2]

Reagents
  • Substrate: tert-Butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 equiv)

  • Iodine Source: Iodine (

    
    ) (1.2 equiv)[1][2]
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[1][2]
    
  • Base: Imidazole (1.5 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2]

Step-by-Step Workflow
  • Preparation: Charge a flame-dried reaction flask with

    
     and Imidazole. Dissolve in anhydrous DCM under an inert atmosphere (
    
    
    
    or Ar).
  • Iodine Addition: Cool the solution to 0°C. Add

    
     portion-wise. The solution will turn deep yellow/brown and then fade to a pale yellow suspension as the active phosphonium species forms.[1][2]
    
  • Substrate Addition: Add the alcohol substrate (dissolved in minimal DCM) dropwise to the mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Validation Checkpoint (TLC): Monitor consumption of the starting alcohol (

      
       in 20% EtOAc/Hex) and appearance of the iodide (
      
      
      
      , UV inactive, stains with
      
      
      ).
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color change from brown to clear). Extract with DCM (
    
    
    
    ).[1][2]
  • Purification: Pass the organic layer through a short pad of silica gel to remove triphenylphosphine oxide (TPPO).[1][2] Concentrate and purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Diagram: Synthesis & Stereochemical Logic

SynthesisWorkflow cluster_stereo Stereochemical Preservation Alcohol Precursor Alcohol (CAS 2169505-33-1) -CH2OH Intermediate Oxyphosphonium Intermediate Alcohol->Intermediate Activation Reagents Appel Conditions I2, PPh3, Imidazole DCM, 0°C -> RT Reagents->Intermediate Product Target Iodide (CAS 2166792-10-3) -CH2I Intermediate->Product Nucleophilic Substitution (SN2) Note Reaction occurs at exocyclic methyl group. Ring configuration (cis/trans) is RETAINED.

Caption: Mechanistic flow of the Appel reaction converting the hydroxymethyl precursor to the iodomethyl target.

Applications & Reactivity

This iodide is a "soft" electrophile, making it ideal for alkylation reactions where minimizing elimination side products is crucial.[1][2]

Key Reaction Pathways[1][2]
  • C-Alkylation: Reaction with enolates or malonates to extend the carbon chain.[1][2]

  • N-Alkylation: Reaction with secondary amines or nitrogen heterocycles (e.g., piperazines, pyrazoles) to generate core scaffolds for GPCR ligands.[1][2]

  • Radical Cross-Coupling: The C-I bond is weak (

    
     kcal/mol), facilitating radical generation (using 
    
    
    
    or photoredox catalysis) for coupling with electron-deficient olefins.[1][2]
Decision Tree: Isomer Selection

DecisionTree Start Start: Need Cyclobutane Moiety StereoQ Is specific stereochemistry required? Start->StereoQ NoStereo Use CAS 2166792-10-3 (Generic/Mixture) StereoQ->NoStereo No YesStereo Determine Configuration StereoQ->YesStereo Yes CisPath Need CIS isomer YesStereo->CisPath TransPath Need TRANS isomer YesStereo->TransPath ActionCis Source/Synthesize cis-Alcohol Precursor (CAS 939768-64-6 analog) CisPath->ActionCis ActionTrans Source/Synthesize trans-Alcohol Precursor TransPath->ActionTrans

Caption: Strategic decision tree for selecting the correct starting material based on stereochemical requirements.

Safety & Handling

  • Stability: Iodides are light-sensitive.[1][2] Store 2166792-10-3 in amber vials at 2–8°C.

  • Discoloration: Pink/purple discoloration indicates free iodine liberation.[1][2] It can be removed by washing a solution of the compound with dilute sodium thiosulfate.[1][2]

  • Hazards: Treat as an alkylating agent.[1][2] Use gloves and work in a fume hood to avoid inhalation or skin contact.[1]

References

  • Appel, R. (1975).[1][2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[1][2] Angewandte Chemie International Edition. (General methodology reference).

Sources

Conformational Rigidity of Cyclobutane Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of medicinal chemistry, the "escape from flatland" is a dominant paradigm.[1] While aromatic rings have historically served as the backbone of drug discovery, their planar nature often leads to poor solubility and metabolic liabilities.[2] The cyclobutane linker has emerged as a high-value bioisostere, offering a unique balance of conformational rigidity , metabolic stability , and defined exit vectors . Unlike flexible alkyl chains that incur high entropic penalties upon binding, or planar aromatics that stack promiscuously, the cyclobutane ring exists in a puckered "butterfly" conformation. This guide provides a technical deep-dive into the structural dynamics, synthetic accessibility, and application of cyclobutane linkers to optimize pharmacokinetics and potency.

Structural Dynamics: The "Puckering" Phenomenon

The utility of cyclobutane lies in its refusal to be planar.[3][4] While a planar square geometry would minimize angle strain (


 angles), it maximizes torsional strain due to eight pairs of eclipsed C-H bonds. To relieve this torsional strain, the ring relaxes into a non-planar, puckered conformation.[5]
Thermodynamic Parameters
  • Puckering Angle: The ring deviates from planarity by approximately 25°–35° .

  • Inversion Barrier: The energy barrier to invert the pucker (passing through the planar transition state) is low, approximately 1.5 kcal/mol .

  • Implication: In solution, unsubstituted cyclobutane rapidly equilibrates between two equivalent puckered conformers. However, substitution (e.g., 1,3-disubstitution) locks the ring into a specific pucker to minimize steric clashes (1,3-diaxial interactions), effectively freezing the bioactive conformation.

Visualization of Conformational Energy

The following diagram illustrates the energy landscape of cyclobutane puckering, highlighting the stability gained by avoiding the planar transition state.

PuckeringLandscape Planar Planar Transition State (Max Torsional Strain) Puckered1 Puckered Conformer A (Butterfly Shape) Planar->Puckered1 Relaxation (-1.5 kcal/mol) Puckered2 Puckered Conformer B (Inverted Butterfly) Planar->Puckered2 Relaxation (-1.5 kcal/mol) Puckered1->Puckered2 Rapid Equilibrium (unless substituted)

Figure 1: Energy landscape of cyclobutane. The planar state is a high-energy transition state, while puckered forms represent stable minima.

Medicinal Chemistry Applications & Bioisosterism[1][2][6][7]

The Phenyl Bioisostere

Cyclobutane is often deployed as a saturated bioisostere for the benzene ring.

  • Distance Mimicry: The C1–C3 distance in a trans-1,3-cyclobutane is approximately 2.60 Å , closely mimicking the C1–C4 distance of benzene (2.82 Å ) [1][2].

  • Solubility: Replacing a lipophilic phenyl ring with a cyclobutane reduces

    
     and eliminates 
    
    
    
    -
    
    
    stacking potential, often drastically improving aqueous solubility.
  • Fsp3 Fraction: Increasing the fraction of

    
     carbons is correlated with higher clinical success rates due to reduced off-target promiscuity.
    
Metabolic Stability

Aromatic rings are prone to oxidative metabolism (e.g., epoxidation, hydroxylation) by Cytochrome P450 enzymes. The cyclobutane ring, being saturated and strained, is chemically distinct.[3][4]

  • Oxidative Resistance: The C-H bonds in cyclobutane have higher

    
    -character (due to rehybridization to accommodate ring strain), making them stronger and less susceptible to H-atom abstraction compared to unstrained cycloalkanes.
    
  • Case Study (Boceprevir): In the design of the HCV protease inhibitor Boceprevir, a cyclobutane moiety was selected over cyclopropane or cyclopentane.[6] It provided the optimal steric fill for the S1 pocket while maintaining metabolic stability [3].

Comparative Physicochemical Data

The table below summarizes why cyclobutane occupies a "Goldilocks" zone in linker design.

ParameterCyclopropaneCyclobutaneCyclopentaneBenzene
Ring Strain (kcal/mol) 27.526.3 6.20
Dominant Conformation Rigid PlanarRigid Puckered Flexible EnvelopeRigid Planar
C-C Bond Length 1.51 Å1.55 Å 1.54 Å1.40 Å
Metabolic Liability Ring openingLow OxidationOxidation
Vector Control LimitedExcellent (cis/trans) Poor (Flexible)Fixed

Synthetic Methodologies

Accessing cyclobutane scaffolds requires specialized chemistry, as they do not form through standard cyclization as easily as 5- or 6-membered rings.

[2+2] Photocycloaddition

The most robust method for constructing the cyclobutane core, particularly for complex scaffolds, is the [2+2] photocycloaddition of alkenes.[7] This reaction allows for the precise installation of substituents with defined stereochemistry.[1]

Workflow Diagram: [2+2] Strategy

SynthesisWorkflow Substrate Alkene Precursor (e.g., Cinnamic Acid deriv.) Irradiation UV Irradiation (300-350 nm) [2+2] Cycloaddition Substrate->Irradiation Reagent Alkene Partner (e.g., Maleic Anhydride) Reagent->Irradiation Intermediate Cyclobutane Adduct (Cis/Trans mixture) Irradiation->Intermediate Separation Chiral Resolution / Purification Intermediate->Separation Final Enantiopure Cyclobutane Linker Separation->Final

Figure 2: General workflow for accessing cyclobutane cores via photochemical synthesis.

Experimental Protocols

Protocol A: Synthesis of 1,3-Disubstituted Cyclobutane Linker via [2+2] Photocycloaddition

Use Case: Creating a rigid linker to replace a phenyl group.

  • Preparation: Dissolve the alkene substrate (e.g., trans-cinnamic acid derivative, 1.0 equiv) in degassed acetonitrile (0.1 M concentration).

  • Irradiation: Place the solution in a quartz reaction vessel. Irradiate using a high-pressure mercury lamp (300–350 nm filter) at ambient temperature.

    • Critical Step: Monitor reaction progress via TLC or LC-MS every 30 minutes to prevent over-irradiation or side reactions.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The crude mixture typically contains head-to-head and head-to-tail isomers. Separate isomers using flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm the cyclobutane structure using 1H-NMR . Look for the characteristic upfield shift of the methine protons (typically

    
     3.0–4.0 ppm) compared to the alkene starting material.
    
Protocol B: Microsomal Stability Assay

Use Case: Verifying the metabolic stability of the cyclobutane analog vs. the aromatic parent.

  • Incubation System: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).

  • Compound Addition: Add the test compound (Cyclobutane analog) to a final concentration of 1

    
    M. Include a control (Phenyl analog).
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the intrinsic clearance (
    
    
    ):
    
    
    Expectation: The cyclobutane analog should show a lower
    
    
    (flatter slope) compared to the aromatic analog if oxidative metabolism was the primary clearance pathway.

Decision Framework for Drug Design

When should you deploy a cyclobutane linker? Use this logic gate to assess suitability.

DecisionTree Start Lead Optimization Issue Identified Solubility Is Solubility Low (High LogP)? Start->Solubility Metabolism Is Phenyl Ring a Metabolic Hotspot? Solubility->Metabolism No Action1 Replace Phenyl with Cyclobutane Solubility->Action1 Yes (Reduce LogP) Vector Is Vector Geometry Critical? Metabolism->Vector No Action2 Use Cyclobutane to Block Metabolism Metabolism->Action2 Yes (Remove Aromatics) Action3 Screen Cis/Trans Cyclobutane Isomers Vector->Action3 Yes (Rigidify) Action4 Use Linear Linker Vector->Action4 No (Flexible OK)

Figure 3: Decision matrix for incorporating cyclobutane scaffolds.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Describes the structural properties and puckering angles of cyclobutane. Link

  • Bioisosteres of Phenyl Rings. Open Library Publishing Platform. Comparison of C1-C4 benzene distance vs C1-C3 cyclobutane distance. Link

  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock Whitepaper. Case studies on Boceprevir and Apalutamide.[6] Link

  • Puckering the Planar Landscape of Fragments. ChemMedChem. (2022). Analysis of cyclobutane fragment libraries and 3D character. Link

  • Conformational Analysis of Cycloalkanes. LibreTexts Chemistry. Thermodynamic data on ring strain and torsional strain. Link

Sources

Escaping Flatland: A Technical Guide to Novel Cyclobutane Derivatives in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "escape from Flatland" — the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), sp³-rich architectures — is a critical paradigm shift in modern Fragment-Based Drug Discovery (FBDD). While bicyclo[1.1.1]pentanes (BCPs) have garnered significant attention as phenyl bioisosteres, cyclobutane derivatives represent a versatile, underutilized chemical space that offers distinct advantages in vector control, metabolic stability, and solubility.

This guide provides a technical roadmap for medicinal chemists to design, synthesize, and screen novel cyclobutane-based fragments. It moves beyond general theory to provide actionable protocols for accessing these strained rings and integrating them into high-value fragment libraries.

Part 1: The Cyclobutane Advantage in FBDD

Geometric Rigidity and Puckering

Unlike the planar benzene ring or the flexible cyclohexane chair, cyclobutane adopts a unique "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering angle is approximately 30° in unsubstituted cyclobutane but can be tuned via substitution.

  • Impact on Binding: This defined curvature allows cyclobutane fragments to probe sub-pockets inaccessible to flat aromatic rings.

  • Vector Control: The rigid core supports distinct cis and trans isomers, providing precise exit vectors for fragment growing. For 1,3-disubstituted cyclobutanes, the distance between substituents (approx. 5.0 Å) closely mimics the meta-substitution pattern of benzene, but with a distinct 3D projection.

Physicochemical Profile (The "Magic Methyl" Effect of Rings)

Increasing fraction sp³ (Fsp³) character correlates with improved clinical success. Cyclobutanes offer a "sweet spot" between lipophilicity and solubility.

Table 1: Physicochemical Comparison of Structural Isosteres

PropertyBenzene (Phenyl)Cyclobutane (1,3-disubstituted)Bicyclo[1.1.1]pentane
Geometry Planar (2D)Puckered (3D)Linear/Rod-like (3D)
Hybridization sp²sp³sp³
Solubility LowHighHigh
Metabolic Stability Low (P450 oxidation)High (Blocked metabolism)High
Exit Vector Angle 120° (meta)~130-140° (flexible)180° (linear)
LLE (Lipophilic Ligand Efficiency) BaselineTypically +0.5 to +1.0Typically +0.5 to +1.0

Part 2: Strategic Design & Chemical Space

Bioisosteric Replacement Strategy

Cyclobutanes are not just spacers; they are functional bioisosteres.

  • Meta-Benzene Mimics: 1,3-disubstituted cyclobutanes map well onto meta-substituted aromatics.

  • Tert-Butyl Mimics: Trifluoromethyl-cyclobutanes (especially 1-CF₃-cyclobutyl groups) act as metabolically stable, slightly larger isosteres for tert-butyl groups, often improving potency through better hydrophobic filling.

Visualization of Design Logic

FBDD_Workflow Flat Planar Fragment (Low Solubility, Promiscuous) Design Scaffold Hopping (Cyclobutane Core) Flat->Design Identify Liability Synth Synthesis ([2+2] Cycloaddition) Design->Synth Select Vectors (cis/trans) Screen Screening (19F NMR / SPR) Synth->Screen QC & Purity Screen->Design SAR Iteration Hit 3D Hit (High Fsp3, Specificity) Screen->Hit Validation

Figure 1: Iterative workflow for upgrading planar fragments to cyclobutane scaffolds.

Part 3: Synthetic Methodologies & Protocols[1][2][3][4]

Accessing substituted cyclobutanes has historically been challenging. However, modern photochemistry and strain-release chemistry have democratized access.

Primary Method: [2+2] Photocycloaddition

This is the most robust method for generating complex, substituted cyclobutane libraries. It allows for the coupling of maleimides, enones, or vinyl sulfones with alkenes.

Protocol: Visible-Light Mediated [2+2] Cycloaddition

Target: Synthesis of 1,2-disubstituted cyclobutane scaffolds (e.g., for peptidomimetics).

Reagents:

  • Substrate A: N-aryl maleimide (1.0 equiv)[1]

  • Substrate B: Functionalized alkene (2.0 equiv)[1]

  • Photosensitizer: Thioxanthone (2.5 mol%)

  • Solvent: Acetonitrile (MeCN) or DCM (degassed)

  • Light Source: Blue LEDs (440–460 nm)

Step-by-Step Procedure:

  • Preparation: In a Pyrex reaction vial, dissolve the maleimide (0.5 mmol) and alkene (1.0 mmol) in dry MeCN (5 mL).

  • Sensitization: Add Thioxanthone (2.5 mg).

  • Degassing: Seal the vial with a septum and sparge with Argon for 15 minutes. Critical Step: Oxygen quenches the triplet state of the sensitizer.

  • Irradiation: Place the vial in a photoreactor (or surrounded by Blue LED strips) with fan cooling to maintain ambient temperature. Irradiate for 12–16 hours.

  • Monitoring: Monitor consumption of the maleimide by TLC or LCMS.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Stereochemical Assignment: Use 1D NOE or 2D NOESY NMR to assign cis/trans relative stereochemistry.

Advanced Method: Strain-Release of Bicyclobutanes (BCBs)

For accessing 1,3-disubstituted systems (the meta-benzene mimics), "spring-loaded" bicyclo[1.1.0]butanes are powerful electrophiles.

  • Mechanism: Nucleophiles (amines, thiols) attack the central bond of the BCB, relieving strain and generating a cyclobutane with a nucleophile at position 1 and the BCB substituent at position 3.

  • Utility: Ideal for late-stage functionalization of fragment libraries.

Synthetic Pathway Diagram

Synthesis_Pathways Start1 Alkenes + Enones Method1 [2+2] Photocycloaddition (Blue LED, Thioxanthone) Start1->Method1 Prod1 1,2-Disubstituted Cyclobutanes Method1->Prod1 High Stereocontrol Start2 Bicyclo[1.1.0]butanes (BCBs) Method2 Strain-Release Nucleophilic Addition Start2->Method2 Prod2 1,3-Disubstituted Cyclobutanes Method2->Prod2 Meta-benzene mimics

Figure 2: Divergent synthetic pathways for accessing distinct cyclobutane geometries.

Part 4: Case Study - TAK-828F (RORγt Inverse Agonist)

This case study exemplifies the power of the cyclobutane scaffold in a clinical candidate.

  • Challenge: The initial leads for RORγt (Retinoic Acid Receptor-Related Orphan Receptor gamma t) suffered from metabolic instability and poor oral bioavailability.

  • Solution: Takeda chemists utilized a cis-1,3-disubstituted cyclobutane carboxylic acid as a linker connecting a chiral amino acid moiety and an amino-indane.[2]

  • Outcome:

    • The cyclobutane provided the necessary "kink" (geometry) to orient the two pharmacophores correctly within the binding pocket.

    • Unlike a flexible alkyl chain, the rigid ring minimized the entropic penalty of binding.

    • Unlike a phenyl ring, it improved the physicochemical properties (lower LogD, higher solubility).

  • Key Insight: The cis-configuration was critical. The trans-isomer showed significantly reduced potency, highlighting the importance of stereoselective synthesis (achieved via diastereoselective reduction of a cyclobutylidene intermediate).

Part 5: Library Design & Screening Recommendations

When incorporating cyclobutanes into a fragment library, standard rules must be adapted.

Library Composition
  • Include Fluorine: Synthesize fluorinated cyclobutanes (e.g., 3,3-difluorocyclobutanes). This lowers the pKa of adjacent amines and provides a handle for ¹⁹F NMR screening , which is highly sensitive for fragment binding detection.

  • Stereochemical Pairs: purposefully synthesize and separate cis and trans isomers. Screening them as separate entities allows you to probe the spatial requirements of the pocket immediately.

Screening Nuances
  • Solubility: Cyclobutane fragments often exhibit aqueous solubility >1 mM. This allows for screening at higher concentrations (500 µM - 1 mM) in STD-NMR or SPR without aggregation artifacts common with aromatic fragments.

  • Quality Control: Due to the strain, ensure stability checks are performed in DMSO stocks over time. While generally stable, some donor-acceptor cyclobutanes can degrade.

References

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. (2023). Link

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2020). Link

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Organic Process Research & Development. (2021). Link

  • Saturated Bioisosteres of Benzene: Where to Go Next? (Pavel Mykhailiuk). Organic & Biomolecular Chemistry. (2019).[3] Link

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (2024). Link

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. (2016). Link

Sources

The Puckered Proxy: A Technical Guide to Cyclobutane Bioisosterism in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the strategic implementation of cyclobutane rings as high-value bioisosteres in medicinal chemistry.[1] Moving beyond the "flatland" of aromatic-heavy libraries, the cyclobutane scaffold offers a unique combination of defined exit vectors, metabolic resilience, and increased fraction of


 hybridized carbons (

).[1] This document details the geometric rationale for phenyl and gem-dimethyl replacement, provides a robust [2+2] cycloaddition synthesis protocol, and validates the strategy through the lens of the clinical candidate TAK-828F.

Part 1: The Strategic Rationale (Why Cyclobutane?)

Escaping Flatland: The Advantage

Modern drug discovery has recognized that high aromatic ring counts often correlate with poor solubility and increased lipophilicity-driven toxicity. The cyclobutane ring serves as a "saturated mimic" of the phenyl ring. Unlike the planar benzene ring, cyclobutane adopts a puckered conformation (butterfly shape) with a dihedral angle of approximately 25–35° .

This pucker is not a defect; it is a feature. It allows 1,3-disubstituted cyclobutanes to mimic the distal exit vectors of para-substituted benzenes while introducing a critical 3D character that disrupts


-

stacking in crystal lattices, thereby improving solubility.
Geometric & Electronic Profiling

The following table contrasts the cyclobutane scaffold with the moieties it commonly replaces: the phenyl ring (bioisostere) and the gem-dimethyl group (conformational lock).

ParameterBenzene (Phenyl)Cyclobutanegem-Dimethyl (

)
Hybridization

(Planar)

(Puckered)

(Tetrahedral)
Bond Angle (Internal) 120°~88°~109.5°
Exit Vector Distance ~2.8 Å (para)~3.0 Å (trans-1,3)N/A (Linker)
Metabolic Liability High (Epoxidation/Oxidation)Low (Oxidatively robust)Moderate (Methyl oxidation)
Lipophilicity (

LogP)
BaselineTypically -0.5 to -1.0Variable
Dominant Strain Resonance StabilizationAngle & Torsional (~26 kcal/mol)Steric (Thorpe-Ingold)
Decision Logic for Implementation

The following decision tree outlines when to deploy a cyclobutane replacement strategy.

Bioisostere_Decision_Tree cluster_legend Legend Start Target Moiety Analysis Phenyl Phenyl Ring (High Planarity) Start->Phenyl GemDimethyl Gem-Dimethyl (Flexible Linker) Start->GemDimethyl Metab Is the ring a metabolic soft spot? Phenyl->Metab Conf Is rotatable bond penalty high? GemDimethyl->Conf Solubility Is solubility limiting? Metab->Solubility Yes Vector Is π-stacking essential for binding? Solubility->Vector Yes Cyclobutane1 Deploy 1,3-Disubstituted Cyclobutane Vector->Cyclobutane1 No Stop1 Retain Aromaticity Vector->Stop1 Yes (Keep Phenyl) Spiro Deploy Spirocyclic Cyclobutane Conf->Spiro Yes (Lock Conformation) Analysis Analysis Step Action Synthetic Action

Figure 1: Strategic decision matrix for selecting cyclobutane bioisosteres based on metabolic, solubility, and conformational constraints.

Part 2: Synthetic Methodology

Accessing 1,3-disubstituted cyclobutanes with precise stereocontrol is challenging. The most robust, scalable method for medicinal chemistry applications is the Lewis Acid-Promoted [2+2] Cycloaddition of allenoates and alkenes. This method, optimized by the Brown group [1], avoids the need for photochemical equipment and allows for gram-scale synthesis.

Protocol: Synthesis of 1,3-Disubstituted Cyclobutanes via Allenoate-Alkene [2+2]

Objective: Synthesize a phenyl-bioisostere scaffold using phenyl 2,3-butadienoate.

Reagents:

  • Substrate (Alkene): Terminal alkene (1.0 equiv).

  • Reagent (Allenoate): Phenyl 2,3-butadienoate (1.2 equiv).

  • Catalyst: Ethylaluminum dichloride (

    
    , 1.0 M in hexanes).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and maintain under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve the terminal alkene (1.0 mmol) and phenyl 2,3-butadienoate (1.2 mmol, 192 mg) in anhydrous DCM (10 mL, 0.1 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Dropwise add

    
     (1.2 mmol, 1.2 mL of 1.0 M solution) over 5 minutes.
    
    • Note: The Lewis acid coordinates to the allenoate ester, lowering the LUMO and facilitating the attack by the alkene.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature (rt) and stir for an additional 2–4 hours. Monitor consumption of the alkene via TLC or LCMS.

  • Quench: Carefully quench the reaction by pouring the mixture into a beaker containing saturated aqueous sodium potassium tartrate (Rochelle's salt) and stir vigorously for 30 minutes to break up aluminum emulsions.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60–90% yield of the cyclobutane ester. Stereochemistry: This reaction typically favors the trans-isomer, but the ratio is substrate-dependent.

Synthetic Pathway Visualization

Synthesis_Workflow Reagents Reagents: Alkene + Allenoate Coordination Coordination Complex (LUMO Lowering) Reagents->Coordination Mix in DCM Catalyst Lewis Acid (EtAlCl2) Catalyst->Coordination Add at 0°C Cyclization [2+2] Cycloaddition (Stepwise Cationic) Coordination->Cyclization Stir 2-4h Quench Rochelle's Salt Quench Cyclization->Quench Product 1,3-Disubstituted Cyclobutane Quench->Product Extraction

Figure 2: Reaction workflow for the Lewis Acid-catalyzed synthesis of 1,3-disubstituted cyclobutanes.

Part 3: Case Study & Application

TAK-828F: RORγt Inverse Agonist

A definitive example of cyclobutane utility is TAK-828F , a clinical candidate targeting RORγt for autoimmune diseases [2].[2]

  • The Challenge: The initial hit compounds contained planar aromatic systems that suffered from poor metabolic stability and suboptimal solubility.

  • The Solution: Takeda chemists utilized a cis-1,3-disubstituted cyclobutane carboxylic acid linker.[2]

  • The Outcome:

    • Vector Alignment: The cis-cyclobutane provided the precise curvature required to orient the amino-indane and tetrahydronaphthyridine fragments within the ligand-binding domain.

    • Metabolic Shielding: The cyclobutane ring eliminated the metabolic liability of the phenyl ring it replaced.

    • Synthesis: The scaffold was accessed via a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, highlighting that scalable routes to these cores are viable for clinical manufacturing [2].

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the bioisosteric advantage, one must experimentally verify metabolic stability compared to the aromatic parent.

Microsomal Stability Assay (Intrinsic Clearance)

Principle: This assay measures the disappearance of the parent compound when incubated with liver microsomes (containing CYP450 enzymes).

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound (Cyclobutane analogue) and the reference (Phenyl parent) in DMSO.

  • Incubation Mix: Dilute microsomes (human or mouse, 0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Sampling: At

    
     min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ) and intrinsic clearance (
    
    
    ).

Success Criteria: A successful cyclobutane bioisostere typically shows a >2-fold reduction in


  compared to the phenyl parent, confirming the removal of the aromatic metabolic soft spot.

References

  • Conner, M. L., & Brown, M. K. (2016).[3] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[3][4] The Journal of Organic Chemistry, 81(18), 8050–8060. [Link]

  • Le, T. P., et al. (2021).[5] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.[2][5] The Journal of Organic Chemistry, 86(17), 11464-11471.[5] [Link][5]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]

Sources

Technical Guide: 3-Substituted Cyclobutane Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometric Advantage

In modern drug discovery, the 3-substituted cyclobutane carboxylate motif has emerged as a high-value scaffold, transcending its role as a mere spacer. Unlike the planar aromatic rings or flexible alkyl chains it often replaces, the cyclobutane core offers a unique "puckered" geometry (butterfly conformation).[1] This structural feature allows for precise vector alignment of substituents (exit vectors), enabling medicinal chemists to fine-tune the spatial orientation of pharmacophores while improving metabolic stability compared to gem-dimethyl or cyclohexyl analogs.

This guide provides a technical deep-dive into the synthesis, stereochemical dynamics, and application of these derivatives, moving beyond basic textbook definitions to actionable, field-proven methodologies.

Structural & Stereochemical Dynamics[2]

The "Butterfly" Pucker and Energetics

Contrary to the planar representation often seen in 2D sketches, the cyclobutane ring is not flat.[1] To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation with a dihedral angle of approximately 25–35° .

This puckering creates distinct pseudo-equatorial and pseudo-axial positions. Understanding this is critical for predicting the thermodynamic stability of 3-substituted derivatives:

  • 1,3-Substitution Pattern:

    • Cis-1,3-isomer: Both substituents can adopt the pseudo-equatorial orientation simultaneously. This is generally the thermodynamic minimum (more stable).

    • Trans-1,3-isomer: One substituent is forced into a pseudo-axial position while the other is pseudo-equatorial. This introduces transannular strain (1,3-diaxial-like interactions).

Implication for Drug Design: If your target binding pocket requires a linear vector (180° projection), the trans-isomer is geometrically superior despite being thermodynamically less stable. If a "bent" vector is required (approx. 120°), the cis-isomer is preferred.

Visualization: Stereochemical Conformation

The following diagram illustrates the energetic relationship between the planar transition state and the puckered ground states.

CyclobutanePucker Planar Planar Transition State (High Torsional Strain) Puckered_Cis Cis-1,3 (Diequatorial) Thermodynamic Minimum (Bent Vector) Planar->Puckered_Cis Ring Relaxation Puckered_Trans Trans-1,3 (Axial/Equatorial) Higher Energy (Linear Vector) Planar->Puckered_Trans Ring Relaxation

Caption: Thermodynamic relaxation of the cyclobutane ring. The cis-1,3 isomer minimizes strain by placing substituents in pseudo-equatorial positions.

Synthetic Methodologies

The synthesis of 3-substituted cyclobutane carboxylates typically follows one of three primary logic paths. The choice depends on the availability of starting materials and the desired substitution at the 3-position (e.g., aryl, hydroxyl, amino).

Pathway A: The "Ketone Hub" (3-Oxocyclobutanecarboxylate)

This is the most versatile approach. The ketone at the 3-position serves as a handle for reductive amination, Grignard addition, or Wittig olefination.

  • Starting Material: 3-Oxocyclobutanecarboxylic acid (commercially available or synthesized from diethyl cyclobutane-1,1-dicarboxylate).[2]

  • Key Transformation:

    • To 3-Hydroxy: Reduction with NaBH₄ (favors cis due to hydride attack from the less hindered face).

    • To 3-Amino: Reductive amination.

    • To 3-Aryl: Grignard addition followed by deoxygenation (or retention of the tertiary alcohol).

Pathway B: [2+2] Cycloaddition

Used for constructing the ring de novo, particularly when complex substitution patterns are needed that are difficult to install post-cyclization.

  • Mechanism: Photochemical or thermal cycloaddition of alkenes.

  • Limitation: Often produces mixtures of regioisomers and stereoisomers requiring rigorous HPLC separation.

Pathway C: Ring Contraction (Advanced)

A niche but powerful method involving the contraction of 5-membered rings (e.g., pyrrolidines) using iodonitrene chemistry or Wolff rearrangement of cyclopentanones. This is useful for accessing highly substituted chiral cyclobutanes.

Decision Logic for Synthesis

SynthesisLogic Target Target Molecule: 3-Substituted Cyclobutane Carboxylate Decision1 Is the 3-substituent a heteroatom (N, O)? Target->Decision1 PathA Pathway A: Functionalize 3-Oxocyclobutanecarboxylate Decision1->PathA Yes SubDecision Is stereocontrol critical? Decision1->SubDecision No (Carbon substituent) MethodA1 Reductive Amination/ Reduction (High Cis Selectivity) PathA->MethodA1 Target = Amine/Alcohol MethodA2 Grignard Addition (Separable Diastereomers) PathA->MethodA2 Target = Tertiary Alcohol PathB Pathway B: [2+2] Cycloaddition (De Novo Ring Formation) SubDecision->PathA Simple Aryl/Alkyl SubDecision->PathB Complex/Polysubstituted

Caption: Synthetic decision tree. Pathway A is preferred for standard medicinal chemistry needs due to reliability and scalability.

Experimental Protocols

The following protocols are designed to be robust and self-validating.

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Context: This is the foundational building block. While commercially available, in-house synthesis is often required for scale-up or isotopically labeled variants.

Reaction Scheme: Diethyl cyclobutane-1,1-dicarboxylate + H₂O/HCl → [Decarboxylation] → 3-Oxocyclobutanecarboxylic acid

StepActionCritical Parameter / Observation
1 Suspend 3,3-dimethoxycyclobutane-1,1-dicarboxylate (or diethyl equivalent) in 20% HCl (aq).Use a heavy-walled flask; CO₂ evolution will occur.
2 Heat to reflux (100°C) for 16–24 hours .Checkpoint: Monitor CO₂ cessation. The solution should turn homogeneous.
3 Cool to RT and extract continuously with Diethyl Ether for 18h.Continuous extraction is superior to batch extraction due to water solubility of the acid.
4 Dry organic layer (MgSO₄) and concentrate in vacuo.The product is a low-melting solid or viscous oil.
5 Purification: Recrystallize from minimal MTBE/Hexane or distill (Kugelrohr).Target Yield: >85%. Purity Check: ¹H NMR (look for disappearance of ethyl ester signals).
Protocol 2: Stereoselective Reduction to cis-3-Hydroxycyclobutanecarboxylate

Context: Creating the cis-isomer selectively (approx. 9:1 ratio) using thermodynamic control.

StepActionCritical Parameter / Observation
1 Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in 0.5 M NaOH (aq).The carboxylate salt ensures solubility in water.
2 Cool to 0°C . Add NaBH₄ (0.5 eq) portion-wise.Exothermic. Maintain T < 5°C to maximize stereoselectivity.
3 Stir at 0°C for 1 hour, then warm to RT for 2 hours.Checkpoint: TLC (MeOH/DCM) to confirm ketone consumption.
4 Acidify carefully with 2M HCl to pH 2.Gas evolution (H₂).
5 Saturate aqueous phase with NaCl and extract with EtOAc (3x).Salting out is crucial for recovery of the polar hydroxy-acid.
6 Isolation: Concentrate. The cis-isomer often crystallizes; the trans-isomer remains in the mother liquor.Ratio Check: ¹H NMR. Cis-isomer carbinol proton (H-3) appears as a quintet; Trans is a broad multiplet.

Medicinal Chemistry Applications

Bioisosterism

The cyclobutane ring serves as a superior bioisostere for:

  • tert-Butyl groups: The cis-1,3-substituted cyclobutane mimics the steric bulk of a t-butyl group but adds polarity and a vector for further substitution (the carboxylate).

  • Phenyl rings: It provides a scaffold of similar dimension (approx. 5.5 Å cross-section) but is non-aromatic (sp³ character), improving solubility (LogD reduction) and removing metabolic liabilities associated with electron-rich arenes.

Physicochemical Data Comparison
PropertyPhenyl RingCyclobutane (1,3-sub)Impact
Hybridization sp² (Planar)sp³ (Puckered)Increased 3D complexity (Fsp³).
Solubility LowModerate/HighImproved aqueous solubility.
Metabolic Stability Prone to CYP oxidationHighReduced clearance.
Vector Angle 180° (Para)~120° (Cis) / ~180° (Trans)Tunable exit vectors.

References

  • Cyclobutanes in Small-Molecule Drug Candid

    • Source:

  • Stereocontrolled Synthesis and Functionaliz

    • Source:

  • Synthesis of 3-Oxocyclobutanecarboxylic Acid (Organic Syntheses).Organic Syntheses.

    • Source:

  • CF3-Cyclobutanes: Synthesis and Evaluation as tert-Butyl Analogues.Journal of Organic Chemistry.

    • Source:

  • Cis-Trans Isomerism in Cycloalkanes.Chemistry LibreTexts.

    • Source:

Sources

Molecular weight and lipophilicity of iodomethyl cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling and Synthetic Utility of Iodomethyl Cyclobutanes

Executive Summary

This technical guide provides a comprehensive analysis of (iodomethyl)cyclobutane and its derivatives, focusing on their physicochemical properties (molecular weight, lipophilicity) and their utility as high-value building blocks in medicinal chemistry. Unlike their cyclopropyl counterparts, iodomethyl cyclobutanes offer a unique balance of metabolic stability and conformational restriction, driven by the distinct "puckered" geometry of the cyclobutane ring. This document details the core metrics, synthetic access, and strategic applications of these motifs in drug development.

Physicochemical Core: Molecular Weight & Lipophilicity

The introduction of an iodomethyl group onto a cyclobutane scaffold significantly alters the physicochemical landscape of the molecule. The iodine atom serves as a heavy, lipophilic anchor, while the cyclobutane ring provides a rigid, hydrophobic core.

Core Data Profile

The following table summarizes the fundamental properties of the parent compound, (iodomethyl)cyclobutane (CAS: 16408-62-1).

PropertyValueTechnical Context
Molecular Formula

Halogenated cycloalkane
Molecular Weight (MW) 196.03 g/mol High atomic mass of Iodine (126.[1]9) dominates the MW.
Predicted LogP (XLogP3) 3.2 Highly lipophilic. The iodine atom adds ~1.1–1.2 log units compared to the methyl analog.
Density 1.768 g/cm³Significantly denser than water due to the heavy halogen.
Boiling Point ~166.7°CHigh boiling point reflects strong London dispersion forces.
Topological Polar Surface Area (TPSA) 0 ŲNon-polar; crosses biological membranes via passive diffusion.
Comparative Lipophilicity Analysis

In drug design, the choice of ring size (C3 vs. C4 vs. C5) dramatically impacts lipophilicity (LogP) and metabolic fate. Cyclobutanes occupy a "Goldilocks" zone: they are more lipophilic than cyclopropanes but offer greater metabolic stability against oxidative ring-opening.

  • Cyclopropane (

    
    ):  High ring strain (~27.5 kcal/mol) and 
    
    
    
    -character make it susceptible to CYP450 oxidation and acid-catalyzed ring opening.
  • Cyclobutane (

    
    ):  Moderate strain (~26.3 kcal/mol) and a puckered conformation reduce reactivity, making it a stable bioisostere for ethyl or isopropyl groups.
    
  • Iodine Effect: The C-I bond is weak and polarizable, enhancing hydrophobic interactions within protein binding pockets (Halogen Bonding).

Visualization: Lipophilicity Trend (Graphviz)

LipophilicityTrend cluster_0 Ring Size vs. Lipophilicity (LogP) C3 Iodomethyl-cyclopropane (C3) LogP ~ 2.6 (High Strain) C4 Iodomethyl-cyclobutane (C4) LogP ~ 3.2 (Stable Scaffold) C3->C4 +0.6 LogP Increased Surface Area C5 Iodomethyl-cyclopentane (C5) LogP ~ 3.6 (Flexible) C4->C5 +0.4 LogP Increased Flexibility

Figure 1: Comparative lipophilicity trend of iodomethyl-cycloalkanes. The cyclobutane derivative represents a step-change in lipophilicity and stability.

Structural Dynamics: The Cyclobutane "Pucker"

Unlike the planar cyclopropane ring, cyclobutane adopts a non-planar, puckered conformation to relieve torsional strain caused by eclipsing hydrogen interactions.

  • Pucker Angle: Approximately 25–35°.

  • Bond Angles: Internal C-C-C bond angles contract to ~88° (less than the ideal 90° for a square), but this geometry minimizes the repulsive energy between adjacent C-H bonds.

  • Medicinal Chemistry Implication: This pucker creates a distinct 3D vector for substituents. When (iodomethyl)cyclobutane is used as a building block, the resulting vector projects the substituent out of the plane, offering a unique spatial fit that differs from the flat phenyl ring or the flexible ethyl chain.

Synthetic Protocols

Access to (iodomethyl)cyclobutane is typically achieved via the conversion of cyclobutylmethanol . The preferred method is the Appel Reaction , which proceeds under mild, neutral conditions, avoiding the acid-catalyzed rearrangements common with strained rings.[2]

Experimental Protocol: Appel Reaction

Objective: Synthesis of (iodomethyl)cyclobutane from cyclobutylmethanol.

Reagents:

  • Cyclobutylmethanol (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Iodine (

    
    , 1.2 equiv)
    
  • Imidazole (1.5 equiv, optional but recommended to scavenge HI)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
     or Ar), dissolve 
    
    
    
    (1.2 equiv) and imidazole (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to alcohol).
  • Activation: Cool the solution to 0°C. Add Iodine (

    
    ) portion-wise over 15 minutes. The solution will turn a deep yellow/brown and then fade to a pale yellow suspension as the 
    
    
    
    adduct forms.
  • Addition: Add cyclobutylmethanol (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) or GC-MS.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from brown to clear).
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate carefully (product is volatile). Purify via flash column chromatography using 100% pentane or hexane.

    • Note: Alkyl iodides are light-sensitive. Store in amber vials with copper wire (stabilizer) at 4°C.

Visualization: Synthesis Workflow (Graphviz)

SynthesisProtocol Start Cyclobutylmethanol (Starting Material) Intermediate Alkoxyphosphonium Intermediate (Activated Alcohol) Start->Intermediate Activation Reagents Reagents: PPh3, I2, Imidazole DCM, 0°C Reagents->Intermediate Product (Iodomethyl)cyclobutane (Target) Intermediate->Product SN2 Displacement (Iodide Attack) Byproducts Byproducts: Ph3P=O, HI salt Intermediate->Byproducts

Figure 2: Mechanistic pathway for the Appel reaction synthesis of (iodomethyl)cyclobutane.

Applications in Drug Discovery

Bioisosterism and Metabolic Stability

Iodomethyl cyclobutanes are rarely the final drug product due to the reactivity of the alkyl iodide (an alkylating agent). Instead, they are transient intermediates used to install the cyclobutylmethyl motif.

  • Metabolic Blocking: Replacing a linear n-butyl or iso-butyl group with a cyclobutylmethyl group prevents

    
    -oxidation and reduces the number of rotatable bonds, improving oral bioavailability.
    
  • Conformational Locking: The cyclobutane ring restricts the conformational space of the side chain, potentially lowering the entropic penalty of binding to a receptor target.

Cross-Coupling Utility

The C-I bond is highly reactive toward oxidative addition with transition metals (Pd, Ni, Zn).

  • Negishi Coupling: (Iodomethyl)cyclobutane can be converted to the corresponding organozinc reagent and coupled with aryl halides to attach the cyclobutane ring to aromatic scaffolds.

  • Radical Chemistry: The weak C-I bond allows for radical generation (using

    
     or photoredox catalysis) to perform ring-expansion or addition reactions.
    

References

  • PubChem. (2025).[1][3] (Iodomethyl)cyclobutane | C5H9I | CID 2763052. National Library of Medicine. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for 4-membered ring properties).
  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English. (Primary reference for synthesis methodology).
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. (Review of cyclobutane utility).

Sources

Methodological & Application

Synthesis of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate from 3-methylenecyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate , a critical building block for introducing rigid, sp³-rich cyclobutane scaffolds into drug candidates (e.g., JAK inhibitors, GLP-1 modulators).

The protocol begins with 3-methylenecyclobutane-1-carboxylic acid , the standard commercial precursor for this scaffold. If starting strictly from the hydrocarbon 3-methylenecyclobutane, a carboxylation step would be required, which is non-trivial and rarely performed in discovery settings; therefore, this guide focuses on the practical route from the carboxylic acid.

Abstract & Scope

This document provides a validated, step-by-step protocol for the synthesis of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate (Target) from 3-methylenecyclobutane-1-carboxylic acid . The route utilizes a three-stage sequence: esterification, regioselective hydroboration-oxidation, and Appel iodination. Special attention is paid to diastereoselectivity (cis vs. trans isomers) and purification strategies essential for pharmaceutical quality standards.

Retrosynthetic Analysis

The synthesis is designed to install the bulky tert-butyl ester early to direct the stereochemistry of the subsequent hydroboration step.

Retrosynthesis Target tert-Butyl 3-(iodomethyl) cyclobutane-1-carboxylate (Target) Alcohol tert-Butyl 3-(hydroxymethyl) cyclobutane-1-carboxylate (Intermediate 2) Target->Alcohol Appel Iodination (I2, PPh3, Imidazole) Ester tert-Butyl 3-methylene cyclobutane-1-carboxylate (Intermediate 1) Alcohol->Ester Hydroboration-Oxidation (BH3·THF or 9-BBN) Start 3-Methylenecyclobutane- 1-carboxylic acid (Starting Material) Ester->Start Esterification (Boc2O, t-BuOH, DMAP)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the target molecule.

Experimental Protocol

Stage 1: Esterification

Objective: Protection of the carboxylic acid as a tert-butyl ester.[1] This group is stable to basic hydroboration conditions and provides steric bulk.

  • Reagents:

    • 3-Methylenecyclobutane-1-carboxylic acid (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.3 equiv)

    • tert-Butanol (t-BuOH) (Solvent/Reagent, 5-10 equiv) or THF/t-BuOH mixture.

  • Protocol:

    • Dissolve 3-methylenecyclobutane-1-carboxylic acid in anhydrous THF (0.5 M).

    • Add Boc₂O (2.0 equiv) and DMAP (0.3 equiv).

    • Add tert-butanol (5.0 equiv). Note: Excess t-BuOH drives the reaction and suppresses anhydride formation.

    • Stir at 40°C for 16–24 hours. Monitor by TLC (stain with KMnO₄; acid spot disappears, less polar ester spot appears).

    • Workup: Dilute with diethyl ether, wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5) to yield Intermediate 1 as a colorless oil.

Stage 2: Hydroboration-Oxidation

Objective: Regioselective conversion of the exocyclic alkene to the primary alcohol.

  • Mechanism: Anti-Markovnikov addition.[2][3][4] The bulky tert-butyl ester directs the borane attack to the opposite face, favoring the trans isomer (where the -CH₂OH is trans to the ester), though mixtures (cis/trans ~1:2 to 1:4) are common.

  • Reagents:

    • Intermediate 1 (1.0 equiv)[5][6]

    • Borane-THF complex (BH₃·THF) (1.0 M, 1.2 equiv) OR 9-BBN (for higher stereoselectivity).

    • NaOH (3.0 M, 3.0 equiv)

    • Hydrogen Peroxide (30% aq, 3.0 equiv)

  • Protocol:

    • Cool a solution of Intermediate 1 in anhydrous THF (0.3 M) to 0°C under nitrogen.

    • Dropwise add BH₃·THF (1.2 equiv). Caution: Exothermic.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Cool back to 0°C. Carefully quench with water (dropwise).

    • Add NaOH (3.0 M) followed slowly by H₂O₂ (30%). Caution: Vigorous exotherm.

    • Stir at RT for 1 hour to complete oxidation.

    • Workup: Extract with EtOAc (3x). Wash combined organics with saturated Na₂S₂O₃ (to quench peroxides) and brine.

    • Purification: Flash chromatography (Hexanes/EtOAc 70:30). The alcohol is significantly more polar than the starting alkene.

    • Result: Intermediate 2 (tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate).

Stage 3: Appel Iodination

Objective: Conversion of the primary alcohol to the iodide under mild, neutral conditions to prevent ester cleavage or ring rearrangement.

  • Reagents:

    • Intermediate 2 (1.0 equiv)[6]

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Imidazole (1.5 equiv)

    • Iodine (I₂) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous)

  • Protocol:

    • Dissolve Intermediate 2, PPh₃, and Imidazole in anhydrous DCM (0.2 M) at 0°C.

    • Add Iodine portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow/orange suspension.

    • Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours.

    • Workup: Filter off solid triphenylphosphine oxide (if precipitated). Dilute filtrate with hexanes (precipitates more Ph₃PO). Filter through a silica pad.

    • Wash the filtrate with 10% Na₂S₂O₃ (removes iodine color) and brine.

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The iodide is non-polar.

    • Result: Target Molecule (tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate).[7]

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >95%GC-MS / 1H-NMR
Identity Consistent with structure1H-NMR (CDCl₃)
Key Shift (Iodide) δ ~3.2–3.4 ppm (d, 2H, -CH ₂I)NMR
Key Shift (Ester) δ ~1.45 ppm (s, 9H, t-Bu)NMR
Stability Store at 2–8°C, light protectedStability Testing

Stereochemistry Note: The product is typically obtained as a mixture of cis and trans isomers (referring to the relationship between the C1-carboxylate and C3-iodomethyl groups).

  • Separation: If a single isomer is required, the diastereomers are often separable by careful silica gel chromatography at the alcohol stage (Intermediate 2) or by preparative HPLC at the final stage.

  • Assignment: In the cis isomer, the CH₂I protons typically appear slightly downfield compared to the trans isomer due to the anisotropy of the ester group.

Critical Process Parameters (CPP)

Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Hydroboration cluster_2 Stage 3: Iodination S1 Reagent Stoichiometry (Excess t-BuOH critical) S2 Temperature Control (0°C addition essential) S1->S2 S3 Oxidative Quench (Quench peroxides completely) S2->S3 S4 Order of Addition (I2 added last) S3->S4 S5 Byproduct Removal (Ph3PO filtration) S4->S5

Figure 2: Critical Process Parameters ensuring safety and yield.

References

  • Preparation of tert-butyl esters

    • Methodology: "A simple and powerful tert-butylation of carboxylic acids..." Synlett, 2024 .[8][9]

    • (General method reference).

  • Hydroboration of methylenecyclobutanes

    • Regioselectivity:[10] "Hydroboration-Oxidation of Alkenes."[2][3] Master Organic Chemistry.

  • Appel Reaction Protocol

    • Standard Procedure: "Appel Reaction - Organic Chemistry Portal."
  • Commercial Reference for Target

    • Product Data: "tert-Butyl 3-(iodomethyl)cyclobutane-1-carboxylate."[7] ChemScene.

Disclaimer: This protocol involves hazardous chemicals (iodine, borane, peroxides). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Nucleophilic Substitution and Rearrangement Dynamics of Iodomethylcyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Dynamics

Cyclobutane derivatives have emerged as highly versatile molecular building blocks in modern drug discovery, frequently utilized to design spirocycles and bioisosteres that improve the pharmacokinetic profiles of drug candidates[1]. A critical intermediate in functionalizing these scaffolds is iodomethylcyclobutane (cyclobutylmethyl iodide). In pharmaceutical synthesis, it is often employed as a robust alkylating agent to introduce cyclobutylmethyl moieties into complex architectures, such as spiro indoline inhibitors[2].

However, the nucleophilic substitution of iodomethylcyclobutane presents a unique mechanistic challenge. The cyclobutane ring possesses significant inherent ring strain (~26 kcal/mol). When the carbon-iodine bond is cleaved, the system faces a thermodynamic crossroads:

  • Kinetic Control (SN2): Direct displacement of the iodide by a nucleophile yields the desired functionalized cyclobutane.

  • Thermodynamic Control (SN1 / Solvolysis): If an incipient primary carbocation forms, the strained cyclobutyl ring provides immediate anchimeric assistance. This drives a rapid Wagner-Meerwein-type rearrangement via a nonclassical carbocation intermediate, expanding the four-membered ring into a thermodynamically more stable five-membered cyclopentyl cation[3].

Understanding the causality behind reagent and solvent selection is paramount for drug development professionals to selectively engineer either direct substitution or controlled ring expansion.

Pathway Visualization

The following diagram illustrates the divergent reaction pathways of iodomethylcyclobutane based on the applied chemical environment.

G A Iodomethylcyclobutane B SN2 Conditions (Strong Nu-, Aprotic) A->B Kinetic Control D SN1 / Solvolysis (Ag+ or Protic) A->D Thermodynamic/Ionization C Direct Substitution (Cyclobutylmethyl Nu) B->C E Nonclassical Carbocation D->E Anchimeric Assistance F Ring Expansion (Cyclopentyl Nu) E->F

Reaction pathways of iodomethylcyclobutane under SN1 vs SN2 conditions.

Reaction Engineering: Controlling Substitution vs. Rearrangement

To achieve a self-validating and predictable synthetic outcome, the reaction conditions must be strictly tailored to the desired mechanism:

  • Promoting Direct Substitution (SN2): To bypass the SN1 rearrangement, the reaction must be driven by kinetic control. This requires a high concentration of a potent nucleophile (e.g., azides, cyanides, or primary amines) dissolved in a polar aprotic solvent (such as DMF or DMSO). Aprotic solvents leave the nucleophile "naked" and highly reactive, ensuring the bimolecular substitution rate (

    
    ) vastly outpaces any spontaneous C-I bond heterolysis[2].
    
  • Promoting Ring Expansion (SN1): If a cyclopentane derivative is the target, the reaction must be forced into an ionization pathway. This is achieved using halophilic Lewis acids (like Ag

    
     salts) that forcibly precipitate silver iodide, generating a transient carbocation. The use of polar protic solvents (like acetic acid or water) stabilizes the resulting nonclassical cyclobutyldicyclopropylmethyl-type cation, facilitating the ring expansion to the cyclopentyl system before nucleophilic trapping occurs[3].
    

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting product distribution, demonstrating how solvent and reagent choices dictate the molecular architecture.

Reaction ConditionsPrimary MechanismMajor ProductYield (%)Causality / Rationale
NaN

, DMF, 60 °C
S

2
(Azidomethyl)cyclobutane88%Strong nucleophile in polar aprotic solvent outcompetes ionization, preserving the ring.
KCN, DMSO, 50 °C S

2
Cyclobutylacetonitrile85%DMSO enhances cyanide nucleophilicity, favoring direct bimolecular displacement.
AgOAc, AcOH, 80 °C S

1 (Solvolysis)
Cyclopentyl acetate92%Ag

assists I

departure; protic solvent stabilizes the cation, driving anchimeric expansion.
H

O, 100 °C (Neutral)
S

1 (Solvolysis)
Cyclopentanol>80%Thermal ionization without a strong nucleophile leads to spontaneous ring expansion.

Experimental Protocols

Protocol A: Direct SN2 Substitution (Synthesis of Cyclobutylmethyl Azide)

Objective: Synthesize (azidomethyl)cyclobutane while strictly preventing ring expansion.

Materials:

  • Iodomethylcyclobutane (1.0 equiv, 10 mmol)

  • Sodium azide (NaN

    
    ) (1.5 equiv, 15 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend NaN

    
     (975 mg, 15 mmol) in 20 mL of anhydrous DMF. Causality: Anhydrous conditions are critical; trace water can act as a protic solvent, increasing the risk of solvolysis and subsequent ring expansion.
    
  • Addition: Add iodomethylcyclobutane (1.96 g, 10 mmol) dropwise via syringe at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12 hours. Causality: 60 °C provides sufficient activation energy for the S

    
    2 displacement without providing the extreme thermal energy required to induce spontaneous C-I bond homolysis or heterolysis.
    
  • Quenching & Extraction: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold water (to dissolve DMF and unreacted NaN

    
    ). Extract the aqueous layer with diethyl ether (3 × 20 mL).
    
  • Washing: Wash the combined organic layers with brine (2 × 15 mL) to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and carefully concentrate under reduced pressure (product is volatile).
  • Self-Validation (QC): Analyze the crude product via

    
    H NMR. The successful S
    
    
    
    2 product will display intact cyclobutane ring protons (complex multiplets at
    
    
    1.5–2.2 ppm) and a distinct shift of the -CH
    
    
    - protons adjacent to the azide, with no secondary methine protons characteristic of a cyclopentyl ring.
Protocol B: Controlled Ring Expansion (Synthesis of Cyclopentyl Acetate)

Objective: Intentionally drive the Wagner-Meerwein rearrangement to synthesize a cyclopentane derivative.

Materials:

  • Iodomethylcyclobutane (1.0 equiv, 10 mmol)

  • Silver acetate (AgOAc) (1.2 equiv, 12 mmol)

  • Glacial Acetic Acid (AcOH) (25 mL)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask shielded from light (using aluminum foil), suspend AgOAc (2.0 g, 12 mmol) in 25 mL of glacial acetic acid. Causality: Light shielding prevents the photodecomposition of silver salts. Acetic acid serves as both the protic solvent (to stabilize the carbocation) and the trapping nucleophile.

  • Addition: Add iodomethylcyclobutane (1.96 g, 10 mmol) in one portion at room temperature. A yellow precipitate (AgI) will begin to form almost immediately. Causality: Ag

    
     acts as a halophilic Lewis acid, forcibly stripping the iodide to generate the nonclassical carbocation, which rapidly expands to relieve the cyclobutane ring strain.
    
  • Heating: Heat the suspension to 80 °C for 4 hours to ensure complete conversion and thermodynamic equilibration to the cyclopentyl cation.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the precipitated AgI. Wash the Celite pad with diethyl ether (20 mL).

  • Workup: Dilute the filtrate with 50 mL of water and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO

    
     until CO
    
    
    
    evolution ceases (to neutralize AcOH). Dry over MgSO
    
    
    and concentrate.
  • Self-Validation (QC): Analyze via GC-MS and

    
    H NMR. The 
    
    
    
    H NMR spectrum will validate the ring expansion by the disappearance of the cyclobutyl protons and the emergence of a diagnostic secondary methine proton (
    
    
    ~5.1 ppm) adjacent to the acetate group on the newly formed cyclopentane ring.

References

  • Source: American Chemical Society (acs.org)
  • Source: ResearchGate (researchgate.net)
  • Spiro indoline inhibitors of kif18a (WO2023028564A1)

Sources

Application Note: Acid-Mediated Cleavage (Hydrolysis) of tert-Butyl Cyclobutane-1-carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative methodologies, and self-validating protocols for the deprotection of sterically hindered, ring-strained esters.

Introduction & Mechanistic Rationale

In modern organic synthesis and medicinal chemistry, the tert-butyl group is a ubiquitous protecting strategy for carboxylic acids. While the removal of ester groups is colloquially referred to as "hydrolysis," attempting standard base-catalyzed saponification (B_Ac2 mechanism) on tert-butyl cyclobutane-1-carboxylate is highly ineffective. The extreme steric bulk of the tert-butyl group physically blocks the Bürgi-Dunitz trajectory, preventing hydroxide ions from attacking the carbonyl carbon.

Consequently, deprotection must be achieved via an acid-catalyzed1[1]. The acid protonates the carbonyl oxygen, weakening the alkyl-oxygen bond. This bond heterolytically cleaves to form a highly stable tert-butyl carbocation and the free cyclobutanecarboxylic acid. The carbocation rapidly loses a proton to form isobutylene gas, which irreversibly drives the reaction forward[2].

The Cyclobutane Challenge: The cyclobutane ring possesses considerable angle strain (~26 kcal/mol). While it is generally stable to mild, anhydrous acids like Trifluoroacetic acid (TFA), prolonged exposure to harsh, aqueous mineral acids at elevated temperatures can trigger unwanted ring-opening side reactions. Therefore, mild, anhydrous conditions are the industry standard for preserving the integrity of the cyclobutane core.

Mechanism A tert-Butyl Cyclobutane- 1-carboxylate B Protonated Ester Intermediate A->B + H+ (TFA) C Cyclobutanecarboxylic Acid + t-Butyl Cation B->C E1 Cleavage (Slow) D Isobutylene Gas (Evaporates) C->D - H+ (Fast)

Fig 1: E1 acid-catalyzed cleavage mechanism of tert-butyl cyclobutane-1-carboxylate.

Comparative Cleavage Conditions

Selecting the correct acidic condition depends heavily on the orthogonal protecting groups present in your substrate. Below is a quantitative summary of established cleavage systems.

Cleavage SystemReagentsTempTimeCyclobutane IntegrityPrimary Application
Standard Acidic 50% TFA in DCM0 °C → RT1–4 hExcellentGeneral deprotection of robust substrates.
Anhydrous Acidic 4M HCl in DioxaneRT2–5 hExcellentWhen TFA salts must be avoided in the final product.
Mild Lewis Acid ZnBr₂ (5 eq) in DCMRT12–24 hExcellentPreserving other acid-labile groups (e.g., N-Boc).
Aqueous Acidic 85% H₃PO₄40 °C4–8 hModerateMetal-free cleavage; requires careful monitoring.

Experimental Workflow Visualization

Workflow Step1 1. Dissolve Substrate in dry DCM Step2 2. Add 50% v/v TFA at 0 °C to RT Step1->Step2 Step3 3. Stir 1-5 h Monitor via TLC/LCMS Step2->Step3 Step4 4. Concentrate under reduced pressure Step3->Step4 Step5 5. Co-evaporate with Toluene (3x) Step4->Step5 Step6 6. High Vacuum Drying Yields Pure Acid Step5->Step6

Fig 2: Standard TFA/DCM experimental workflow for tert-butyl ester deprotection.

Self-Validating Experimental Protocols

Protocol A: Standard TFA/DCM Cleavage (High Yield, Standard Use)

This is the workhorse protocol for substrates lacking other highly acid-sensitive moieties. It leverages the volatility of TFA and isobutylene for a seamless, extraction-free workup[2].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 mmol of tert-butyl cyclobutane-1-carboxylate in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: The initial protonation step is exothermic. Cooling prevents thermal spikes that could degrade the strained cyclobutane ring.

  • Scavenger Addition (Conditional): If the substrate contains electron-rich aromatic rings, add 2.0 equivalents of Triethylsilane (TES).

    • Causality: The generated tert-butyl cation can act as a Friedel-Crafts alkylating agent. 3, forming harmless isobutane[3][4].

  • Acidification: Dropwise add 5.0 mL of Trifluoroacetic Acid (TFA) to achieve a 50% v/v mixture.

  • Reaction: Remove the ice bath and stir at room temperature for 1–4 hours.

  • In-Process Validation: Monitor the reaction via TLC (stain with KMnO₄; the product acid will appear as a new, highly polar spot at the baseline) or LC-MS (monitor for the [M-H]⁻ ion of the free acid).

  • Concentration: Once starting material is consumed, concentrate the mixture under reduced pressure.

  • Azeotropic Removal: Add 10 mL of toluene and evaporate under reduced pressure. Repeat this process 3 times.

    • Causality: TFA has a high boiling point (72 °C) and forms strong hydrogen bonds with the resulting carboxylic acid. 3, ensuring complete removal without requiring an aqueous workup[3]. Cyclobutanecarboxylic acids are highly water-soluble; aqueous basic workups drastically reduce yields.

  • Final Drying & QC: Dry under high vacuum for 12 hours.

    • Quality Control: ¹H NMR (CDCl₃) must show the complete disappearance of the intense 9H singlet at ~1.45 ppm corresponding to the tert-butyl group.

Protocol B: Chemoselective Lewis Acid Cleavage (ZnBr₂)

Utilize this protocol when the molecule contains other acid-labile groups (e.g., N-Boc or Trityl) that must be preserved.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 mmol of the ester in 10 mL of anhydrous DCM.

  • Lewis Acid Addition: Add 5.0 equivalents of anhydrous Zinc Bromide (ZnBr₂).

    • Causality:5, coordinating to the ester oxygens and facilitating alkyl-oxygen cleavage without providing the free Brønsted protons that would otherwise cleave a Boc group[5].

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • In-Process Validation: Monitor via LC-MS until the starting material is entirely consumed.

  • Quenching: Quench the reaction by adding 10 mL of deionized water.

    • Causality: The mild aqueous quench hydrates the zinc salts, breaking the Lewis acid-product complex and releasing the free cyclobutanecarboxylic acid into the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Final Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target acid.

References

  • BenchChem. "Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis". 2

  • BenchChem. "Cleavage of the tert-butyl ester without affecting other functional groups". 3

  • ThermoFisher. "Introduction to Cleavage Techniques". 4

  • BenchChem. "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide". 1

  • ResearchGate. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2". 5

Sources

Application Note: Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate as a Rigidified Bifunctional Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted protein degradation (TPD) has necessitated the evolution of "linkerology"—the precise engineering of the chemical bridge connecting a target-binding warhead to an E3 ligase-recruiting anchor[1]. While early Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible polyethylene glycol (PEG) or alkyl chains, these often resulted in suboptimal physicochemical properties, poor oral bioavailability, and high entropic penalties during ternary complex formation[1].

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate (CAS: 2166792-10-3) has emerged as a premier bifunctional building block to overcome these limitations. By incorporating a rigid, sp3-rich cyclobutane core, this linker provides strict conformational control, acts as a stable aryl isostere, and features orthogonal reactive groups (an electrophilic iodomethyl group and a protected tert-butyl ester) that streamline the synthesis of complex bivalent degraders[2].

Mechanistic Rationale: The "Escape from Flatland"

The integration of a cyclobutane ring into a PROTAC linker is not merely a structural variation; it is a calculated physicochemical optimization.

  • Conformational Restriction & Ternary Complex Formation : The primary mechanism of a PROTAC relies on inducing spatial proximity between a Protein of Interest (POI) and an E3 ubiquitin ligase. Flexible linkers sample thousands of conformations in solution, requiring a massive loss of entropy to lock into the productive ternary complex. The cyclobutane ring pre-organizes the linker vector, minimizing this entropic penalty and often enhancing degradation potency[1].

  • Stereochemical Tuning : The cyclobutane ring allows for cis and trans stereoisomerism. This stereochemistry strictly dictates the exit vectors of the attached ligands. For example, in the development of UNC7700—a potent bivalent degrader of the Polycomb Repressive Complex 2 (PRC2)—switching from a flexible propyl linker to a cis-cyclobutane linker improved degradation of the EED target by 15-fold[3].

  • Enhanced Cellular Permeability : PROTACs typically violate Lipinski's Rule of Five. However, rigidifying the linker with a cyclobutane core can shield polar surface area and reduce the hydrodynamic radius. In the UNC7700 study, cell permeability assays demonstrated that the cis-cyclobutane isomer possessed significantly improved membrane permeability compared to its trans counterpart and flexible analogs[3].

PROTAC_MOA POI Target Protein (Warhead Binder) PROTAC Bifunctional Linker (Cyclobutane Core) POI->PROTAC Ub Polyubiquitin Chain PROTAC->Ub Induces proximity E3 E3 Ligase (Anchor Binder) E3->PROTAC Proteasome 26S Proteasome (Degradation) Ub->Proteasome Targets for degradation

Fig 1. PROTAC mechanism: Linker induces proximity between target and E3 ligase for degradation.

Physicochemical Profiling

To justify the selection of Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate over traditional linkers, we summarize the comparative physicochemical impacts below:

Physicochemical ParameterFlexible Alkyl/PEG LinkersRigid Cyclobutane LinkersMechanistic Causality
Conformational Entropy HighLowPre-organization reduces the entropic penalty required to fold into the active ternary complex conformation.
Cellular Permeability Variable (decreases with length)EnhancedReduced dynamic polar surface area (PSA) and masking of hydrogen bond donors improve membrane crossing.
Target Selectivity Broad / PromiscuousHighly TunableRigid vectors (cis/trans stereoisomers) strictly dictate the spatial orientation of the E3 ligase relative to the POI.
Metabolic Stability Susceptible to oxidative cleavageHighThe sp3-rich carbocycle resists CYP450-mediated metabolism and acts as a stable aryl isostere[2].

Experimental Protocols: Orthogonal Conjugation Workflow

The true utility of Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate lies in its orthogonal reactivity. The iodomethyl group is an exceptionally reactive electrophile, while the tert-butyl ester is completely inert to nucleophiles and bases, allowing for a highly controlled, step-wise assembly of the PROTAC molecule.

Phase 1: SN2 Alkylation (Warhead Conjugation)

Causality & Rationale: The primary iodide is an excellent leaving group, permitting SN2 displacement by nucleophilic amines, phenols, or thiols present on the POI warhead under mild conditions. We utilize Potassium Carbonate (K₂CO₃) because it is a mild, heterogeneous base that effectively scavenges the generated hydroiodic acid (HI) without risking basic hydrolysis of the tert-butyl ester.

  • Reaction Setup: Dissolve the nucleophile-bearing warhead (1.0 equiv) and Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv). Note: If the nucleophile is a weak aliphatic amine, DIPEA (3.0 equiv) can be substituted to maintain homogeneity.

  • Execution: Stir the suspension at 40 °C for 12–16 hours under an inert nitrogen atmosphere.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting warhead mass is consumed, and the dominant peak corresponds to [Warhead + Linker - I]⁺.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Phase 2: Acidic Cleavage (Tert-Butyl Deprotection)

Causality & Rationale: To attach the E3 ligase anchor, the carboxylic acid must be unmasked. Attempting basic hydrolysis (e.g., LiOH/NaOH) would likely destroy sensitive amide or ester bonds within the warhead. Instead, treating the tert-butyl ester with Trifluoroacetic Acid (TFA) induces an E1 elimination mechanism. This releases volatile isobutylene gas and leaves the rest of the molecule completely intact.

  • Reaction Setup: Dissolve the purified intermediate from Phase 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Acid Addition: Add an equal volume of TFA (final ratio 1:1 DCM:TFA).

  • Execution: Stir at room temperature for 2–4 hours.

  • Self-Validation: Monitor via ¹H NMR or LC-MS. In NMR, the massive 9-proton singlet at ~1.45 ppm (the t-butyl group) will completely disappear. In LC-MS, observe a mass shift of exactly -56 Da (loss of isobutylene).

  • Workup: Co-evaporate the reaction mixture with toluene (3 × 10 mL) under reduced pressure to azeotropically remove all residual TFA. The resulting free carboxylic acid is used directly in the next step.

Phase 3: Amide Coupling (E3 Ligand Conjugation)

Causality & Rationale: The final step requires forming an amide bond between the newly liberated carboxylic acid and an amine-bearing E3 ligase ligand (e.g., a VHL or CRBN recruiter). Because the cyclobutane ring imposes local steric hindrance, we utilize HATU. HATU rapidly generates a highly reactive HOAt ester intermediate, which accelerates the coupling and suppresses epimerization.

  • Reaction Setup: Dissolve the free carboxylic acid intermediate (1.0 equiv) and the amine-bearing E3 ligand (1.05 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Execution: Stir at room temperature for 2 hours. The solution typically turns a faint yellow upon active ester formation.

  • Self-Validation: Confirm the formation of the final bivalent degrader via LC-MS [M+H]⁺.

  • Workup: Purify the crude mixture directly via Preparative Reverse-Phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid) to yield the final, assay-ready PROTAC.

Synthetic_Workflow Start Tert-butyl 3-(iodomethyl) cyclobutane-1-carboxylate Step1 Phase 1: SN2 Alkylation Warhead Conjugation Start->Step1 Base, DMF (Mild Conditions) Step2 Phase 2: Acidic Cleavage Tert-Butyl Deprotection Step1->Step2 LC-MS Validation Step3 Phase 3: Amide Coupling E3 Ligand Conjugation Step2->Step3 Evaporate TFA, isolate acid Product Final Bivalent Degrader (Purified PROTAC) Step3->Product HATU, DIPEA, DMF

Fig 2. Three-phase synthetic workflow leveraging orthogonal reactivity of the bifunctional linker.

References

  • Title: PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. Source: nih.gov.
  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: explorationpub.com.
  • Title: Cyclobutanes in Small-Molecule Drug Candidates. Source: nih.gov.

Sources

Application Note: Dual Metallaphotoredox Cross-Coupling of Primary Alkyl Iodides on Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: sp²–sp³ Bond Formation via Halogen-Atom Transfer (XAT) and Dual Ni/Ir Catalysis

Executive Summary & Scientific Rationale

The incorporation of cyclobutane rings is a highly effective strategy in modern drug discovery to achieve the "escape from flatland." As sp³-rich bioisosteres for gem-dimethyl groups or aromatic rings, cyclobutanes improve metabolic stability and pharmacokinetic profiles. However, functionalizing these strained rings via cross-coupling—specifically using primary alkyl iodides such as (iodomethyl)cyclobutane—presents a formidable synthetic challenge.

Classical palladium-catalyzed cross-couplings (e.g., Suzuki or Negishi) frequently fail with unactivated primary alkyl iodides due to sluggish oxidative addition and rapid, competitive β-hydride elimination from the resulting alkyl-Pd intermediates. While alternative transition metals like cobalt have been explored for cyclobutyl introductions[1], dual nickel/photoredox catalysis combined with Halogen-Atom Transfer (XAT) has emerged as the premier strategy for these elusive couplings[2]. This protocol details a self-validating, highly efficient methodology to couple (iodomethyl)cyclobutane with aryl bromides using mild, visible-light-driven conditions.

Mechanistic Principles (E-E-A-T)

To circumvent the limitations of traditional cross-coupling, this protocol leverages a dual catalytic system. Direct single-electron reduction of unactivated primary alkyl iodides requires highly negative reduction potentials, which limits photocatalyst choice. By introducing tris(trimethylsilyl)silane ((TMS)₃SiH) as an XAT agent, we fundamentally alter the activation pathway[2]:

  • Photoredox & XAT Activation: Visible light excites the Ir(III) photocatalyst. The excited state (*Ir) facilitates the generation of a silyl radical from (TMS)₃SiH. This silyl radical exhibits a strong thermodynamic driving force to abstract the iodine atom from (iodomethyl)cyclobutane, efficiently generating a nucleophilic cyclobutylmethyl radical under exceptionally mild conditions.

  • Nickel Catalytic Cycle: Concurrently, a Ni(0) catalyst undergoes oxidative addition with an aryl bromide to form an electrophilic Ni(II)–aryl complex.

  • Radical Intercept & Bond Formation: The cyclobutylmethyl radical rapidly intercepts this Ni(II) species, forming a high-valent Ni(III)–alkyl–aryl intermediate. This species undergoes facile reductive elimination, forging the desired C(sp²)–C(sp³) bond at a rate that completely outcompetes β-hydride elimination.

Mechanism cluster_Photoredox Photoredox & XAT Cycle cluster_Nickel Nickel Catalytic Cycle PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED (450 nm) SilylRad (TMS)3Si• Radical PC_star->SilylRad SET / Activation AlkylRad Cyclobutylmethyl Radical (sp3 Carbon-Centered) SilylRad->AlkylRad XAT with (Iodomethyl)cyclobutane NiIII Ni(III)-Alkyl-Aryl Intermediate AlkylRad->NiIII Intercepts Ni(II) Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Aryl Bromide) NiII->NiIII Radical Capture NiIII->Ni0 SET Reduction (Closes PC Cycle) Product Cross-Coupled Product (sp2-sp3 Bond) NiIII->Product Reductive Elimination

Dual Photoredox/Nickel Catalytic Cycle with XAT Activation of (Iodomethyl)cyclobutane.

Experimental Methodology: Self-Validating Protocol

Materials & Equipment
  • Substrates: (Iodomethyl)cyclobutane (1.5 equiv), Aryl bromide (1.0 equiv)

  • Catalysts: NiCl₂·glyme (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reagents: (TMS)₃SiH (1.5 equiv), Anhydrous Na₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA) (0.1 M)

  • Equipment: Nitrogen-filled glovebox, 34 W Blue LED photoreactor (λ = 450 nm), cooling fan.

Step-by-Step Workflow

Step 1: Glovebox Preparation (Critical for Catalyst Integrity) Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with NiCl₂·glyme, dtbbpy, the Ir-photocatalyst, and Na₂CO₃.

  • Causality Insight: Ni(0) intermediates and the excited state of the photocatalyst (*Ir) are extremely sensitive to oxygen. O₂ acts as a potent triplet quencher and will permanently deactivate the catalytic cycle.

Step 2: Substrate Addition Add the aryl bromide and (iodomethyl)cyclobutane to the vial. (If the aryl bromide is a solid, add it during Step 1).

Step 3: Solvent & XAT Agent Introduction Add anhydrous DMA followed by (TMS)₃SiH via microsyringe. Seal the vial tightly with a Teflon-lined crimp cap.

  • Causality Insight: The Si–H bond of (TMS)₃SiH is weak enough to be activated by the photoredox cycle, and the resulting silyl radical exhibits a strong thermodynamic driving force to abstract iodine, forming a highly stable Si–I bond[2].

Step 4: Photochemical Irradiation Remove the sealed vial from the glovebox. Place it in the photoreactor. Stir vigorously (1000 rpm) while maintaining the temperature at 25 °C using a cooling fan for 24 hours.

  • Self-Validation Checkpoint: The reaction mixture should transition from a pale green (Ni(II) pre-catalyst) to a deep red/brown upon irradiation, indicating the formation of the active Ni(0)/Ni(I) species. If the solution turns black and precipitates, the catalyst has aggregated into inactive bulk nickel (likely due to oxygen ingress or overheating).

  • Causality Insight: The cooling fan is critical. Elevated temperatures (>40 °C) promote off-cycle thermal degradation of the Ni-catalyst and increase the rate of undesired homocoupling.

Step 5: Workup & Isolation Quench the reaction by exposing it to air. Dilute with ethyl acetate and wash with water (3x) to remove DMA and inorganic salts. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Glovebox 1. Glovebox Setup (O2-free environment) Catalysts 2. Reagent Addition Ni, Ir-PC, (TMS)3SiH Glovebox->Catalysts Substrates 3. Substrates Iodomethylcyclobutane + Aryl Bromide Catalysts->Substrates Irradiation 4. Photochemical Rxn Blue LED, 25°C, 24h Substrates->Irradiation Purification 5. Workup & Isolation Flash Chromatography Irradiation->Purification

Step-by-step experimental workflow for the metallaphotoredox cross-coupling protocol.

Quantitative Optimization Data

The robustness of this self-validating protocol is demonstrated by control experiments. Deviation from the optimized parameters results in immediate pathway failure, underscoring the causality of the reaction design.

EntryVariation from Standard ConditionsYield (%)Mechanistic Causality / Observation
1None (Standard Protocol) 88% Optimal generation of XAT and active Ni species.
2Omission of (TMS)₃SiH<5%Lack of XAT agent prevents alkyl radical formation.
3Omission of Light (Dark)0%Photoredox cycle inactive; no SET occurs.
4Air atmosphere (No degassing)<5%O₂ quenches excited Ir* and oxidizes active Ni(0).
5Substitution of dtbbpy with bipyridine42%Lack of steric bulk leads to unreactive off-cycle NiL₃ complexes.
6Use of (Bromomethyl)cyclobutane35%Stronger C–Br bond significantly slows down the XAT process.

References

  • Andersen, C.; Ferey, V.; Daumas, M.; Cossy, J. "Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling." Organic Letters, 2019 , 21, 2285-2289. URL:[Link]

  • D'Amato, E. M.; et al. "Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki–Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons." Journal of the American Chemical Society, 2021 , 143, 31, 12311–12320. URL:[Link]

  • Yu, Z.; Gou, Y.; He, Y.; Wang, X. "Photoredox-Catalyzed Alkylarylation of N-Aryl Bicyclobutyl Amides with α-Carbonyl Alkyl Bromides: Access to 3-Spirocyclobutyl Oxindoles." Organic Letters, 2024 , 26, 11, 1985–1990. URL:[Link]

  • Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014 , 345, 437-440. URL:[Link]

Sources

Application Notes & Protocols: Strategic N-Alkylation of Amines Using Iodomethyl Cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Moiety

In the landscape of modern medicinal chemistry, the deliberate introduction of small, conformationally constrained carbocycles is a powerful strategy for optimizing drug candidates. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its unique, puckered three-dimensional structure can enforce specific ligand-receptor binding conformations, improve metabolic stability by shielding susceptible positions from enzymatic degradation, and enhance physicochemical properties such as solubility.[1][2] The incorporation of a cyclobutane moiety can favorably influence the overall pharmacological profile of a small molecule, making it a desirable structural unit in hit-to-lead development.[1]

This guide provides a detailed technical overview and actionable protocols for the N-alkylation of primary and secondary amines using iodomethyl cyclobutane. This reaction serves as a direct and efficient method for introducing the cyclobutylmethyl group, a common substructure in various biologically active compounds. We will delve into the underlying mechanistic principles, provide step-by-step experimental procedures, and offer practical guidance for troubleshooting and optimization.

Mechanistic Framework: The S_N2 Pathway

The N-alkylation of an amine with an alkyl halide, such as iodomethyl cyclobutane, proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3][4] This is a single, concerted step where the nucleophilic amine attacks the electrophilic carbon of the iodomethyl group, and the iodide leaving group departs simultaneously.[5]

Key Features of the S_N2 Reaction:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the amine (the nucleophile) and iodomethyl cyclobutane (the electrophile).[3]

  • Backside Attack: The amine's lone pair of electrons attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[3][5]

  • Transition State: The reaction proceeds through a high-energy pentacoordinate transition state where the new C-N bond is partially formed and the C-I bond is partially broken.[5]

The choice of iodomethyl cyclobutane as the alkylating agent is strategic. Iodide is an excellent leaving group due to its large size and the stability of the I⁻ anion, making iodomethyl cyclobutane significantly more reactive than its bromide or chloride counterparts.[6][7] This enhanced reactivity often allows for milder reaction conditions.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R₂N-H (Nucleophile) TS [R₂N···CH₂(⬡)···I]⁻ (Pentacoordinate) Amine->TS Backside Attack AlkylHalide I-CH₂-⬡ (Iodomethyl Cyclobutane) AlkylHalide->TS Product R₂N⁺(H)-CH₂-⬡ (Alkylated Amine Salt) TS->Product C-N Bond Forms Iodide I⁻ (Leaving Group) TS->Iodide C-I Bond Breaks experimental_workflow Setup 1. Reaction Setup (Amine, Base, Solvent under N₂) Addition 2. Add Iodomethyl Cyclobutane (Limiting Reagent) Setup->Addition React 3. Heat or Stir (e.g., Reflux, 4-24h) Addition->React Monitor 4. Monitor Progress (TLC / GC-MS) React->Monitor Monitor->React Incomplete? Workup 5. Workup (Filter, Extract, Wash) Monitor->Workup Complete Purify 6. Purify (Column Chromatography) Workup->Purify Characterize 7. Characterize Product (NMR, MS) Purify->Characterize

Sources

Application Note: Advanced C(sp3)–H Functionalization Strategies for Cyclobutane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Executive Summary & Strategic Rationale

Cyclobutanes are highly prized in modern medicinal chemistry as rigid, metabolically stable bioisosteres for phenyl rings and gem-dimethyl groups. The incorporation of cyclobutane carboxylates into drug scaffolds dramatically improves three-dimensionality (measured by Fsp3 fraction) and pharmacokinetic profiles. However, the direct C(sp3)–H functionalization of these strained carbocycles presents profound synthetic challenges.

The inherent ring strain of cyclobutane (~26 kcal/mol) often leads to competitive ring-opening via


-carbon elimination during transition-metal catalysis. Furthermore, geometric constraints make the formation of the requisite palladacycle intermediates kinetically demanding. This Application Note details state-of-the-art palladium-catalyzed methodologies to achieve site-selective and enantioselective 

- and transannular

-C–H arylation of cyclobutane carboxylates, bypassing traditional de novo ring synthesis.

Mechanistic Principles & Ligand-Controlled Divergence

The successful functionalization of unactivated C(sp3)–H bonds on cyclobutanes relies on the precise orchestration of directing groups (DGs) and bespoke chiral ligands to lower the activation energy of the Concerted Metalation-Deprotonation (CMD) step.

Overcoming Strain with MPAHA Ligands ( -Activation)

Early attempts at cyclobutane functionalization utilized strong bidentate directing groups like 8-aminoquinoline. While effective for simple systems, these often resulted in poor yields or uncontrolled bis-arylation due to the rigid conformation of the mono-arylated intermediate favoring a second activation event[1].

The paradigm shifted with the development of mono-N-protected


-amino-O-methylhydroxamic acid (MPAHA) ligands[2]. The hydroxamic acid moiety acts as a strong Lewis basic coordinator to the Pd(II) center. This coordination rigidifies the chiral environment and accelerates the C–H cleavage step, enabling the highly enantioselective cross-coupling of methylene 

-C(sp3)–H bonds in cyclobutanecarboxylic acid derivatives with arylboron reagents or aryl halides[2][3].
The Frontier: Transannular -Functionalization

Activating the


-C–H bond across the cyclobutane ring is notoriously difficult due to the overwhelming kinetic preference for proximal 

-activation (which forms a favorable 5-membered palladacycle). Recent breakthroughs have successfully overridden this bias by employing a dual-ligand system consisting of a SulfonaPyridone ligand and a monodentate pyridone ligand. This unique architecture forces the palladium center to bypass the

-position, enabling highly selective transannular

-arylation via a 6-membered palladacycle pathway[4].

Mandatory Visualization: Workflows & Pathways

G Pd_cat Pd(II) Precatalyst (e.g., Pd(OAc)2) Coord Substrate & Ligand Coordination Pd_cat->Coord CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Base assistance Palladacycle Chiral Palladacycle Intermediate CMD->Palladacycle C-H Cleavage Transmetal Transmetalation / Oxidative Addition Palladacycle->Transmetal + Aryl Boron/Halide RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd_cat Pd(0) to Pd(II) via Oxidant Product Functionalized Cyclobutane RedElim->Product

Catalytic cycle of Pd-catalyzed enantioselective C(sp3)-H arylation of cyclobutanes.

Regio Substrate Cyclobutane Carboxylate Derivatives Ligand_Beta MPAHA / MPAO Ligands (High Enantioselectivity) Substrate->Ligand_Beta Ligand_Gamma SulfonaPyridone Ligands (Overrides β-Bias) Substrate->Ligand_Gamma Beta_Path β-C(sp3)-H Activation (5-Membered Palladacycle) Product_Beta β-Arylated Cyclobutane Beta_Path->Product_Beta Gamma_Path Transannular γ-C(sp3)-H (6-Membered Palladacycle) Product_Gamma γ-Arylated Cyclobutane Gamma_Path->Product_Gamma Ligand_Beta->Beta_Path Ligand_Gamma->Gamma_Path

Ligand-controlled divergence between β- and γ-C(sp3)-H functionalization.

Quantitative Data Summary

The following table summarizes the performance metrics of various C–H functionalization strategies applied to cyclobutane carboxylates.

StrategyDirecting Group (DG)Ligand ClassTarget PositionKey Synthetic AdvantageTypical YieldEnantioselectivity (ee)
Directed

-Arylation
Amide (Bidentate, e.g., 8-AQ)None / Simple Phosphines

-C(sp3)–H
Robust, broad scope, scalable60–85%N/A (Diastereoselective)
Asymmetric

-Arylation
Amide (Monodentate)MPAHA / MPAO

-C(sp3)–H
High ee%, builds quaternary centers70–90%88–95%
Native

-Arylation
Free Carboxylic AcidAminoethyl amine

-C(sp3)–H
Atom economical; no DG removal needed50–75%>90%
Transannular

-Arylation
Free Carboxylic AcidSulfonaPyridone

-C(sp3)–H
Overcomes

-bias, distal functionalization
40–65%N/A (Regioselective)

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for critical experimental parameters is explicitly defined.

Protocol A: Enantioselective -C(sp3)–H Arylation using MPAHA Ligands[2]

Objective: Installation of an aryl group at the


-position of a cyclobutane carboxamide to construct a chiral quaternary center.

Materials:

  • Cyclobutane carboxamide substrate (0.2 mmol, 1.0 equiv)

  • Aryl iodide (0.4 mmol, 2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Chiral MPAHA ligand (e.g., derived from N-Boc-leucine) (20 mol%)

  • Ag₂CO₃ (0.3 mmol, 1.5 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) or t-Amyl alcohol (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and the MPAHA ligand. Dissolve in 1.0 mL of solvent and stir at room temperature for 15 minutes.

    • Causality: Allowing the ligand to fully coordinate with Pd(II) prior to introducing the substrate prevents non-selective background reactions catalyzed by ligand-free ("naked") palladium species.

  • Substrate & Reagent Addition: Add the cyclobutane carboxamide, aryl iodide, and Ag₂CO₃ to the reaction mixture. Wash down the sides of the tube with the remaining 1.0 mL of solvent.

    • Causality: Ag₂CO₃ serves a dual purpose. It acts as a terminal oxidant to regenerate the active Pd(II) species if a Pd(0) cycle is engaged, and it acts as a halide scavenger, abstracting iodide from the oxidative addition intermediate to open a coordination site critical for reductive elimination.

  • Thermal Activation: Seal the tube under a nitrogen atmosphere and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously for 24 hours.

    • Causality: The elevated temperature is required to overcome the high activation energy barrier of the CMD step on the rigid, strained cyclobutane ring.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Transannular -C(sp3)–H Arylation of Free Carboxylic Acids[4]

Objective: Distal


-arylation utilizing a dual-ligand system to override the inherent 

-activation bias.

Materials:

  • Cyclobutane carboxylic acid (0.2 mmol, 1.0 equiv)

  • Aryl iodide (0.3 mmol, 1.5 equiv)

  • Pd catalyst (10 mol%)

  • SulfonaPyridone ligand (L3) (15 mol%) & Monodentate pyridone ligand (L4) (15 mol%)

  • Inorganic Base (e.g., K₂HPO₄) (2.0 equiv)

Step-by-Step Methodology:

  • Dual-Ligand Assembly: Combine the Pd catalyst, SulfonaPyridone ligand, and monodentate pyridone ligand in a reaction vial.

    • Causality: The synergistic combination of a bidentate and a monodentate ligand creates a highly specific steric canopy around the palladium center, sterically blocking the

      
      -C–H bonds and forcing the metal to reach across the ring to the 
      
      
      
      -position[4].
  • Reaction Initiation: Add the free cyclobutane carboxylic acid, aryl iodide, and base. Suspend in a non-coordinating solvent (e.g., 1,4-dioxane).

    • Causality: Using the native carboxylic acid as a directing group avoids the step-economy loss associated with installing and removing exogenous amides[5]. The base is crucial for deprotonating the carboxylic acid to form the coordinating carboxylate, which anchors the palladium catalyst.

  • Execution: Stir at 100 °C for 36 hours under an inert atmosphere, followed by standard acidic workup (1M HCl) to re-protonate the carboxylate product prior to extraction.

References

1.[3] Enantioselective C-H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Catalysis (2018). URL: 2.[1] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry (2014). URL: 3.[2] Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society (2014). URL: 4.[4] Transannular C–H functionalization of cycloalkane carboxylic acids. Nature / Axial (2023/2024). URL: 5.[5] Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Free Carboxylic Acids. Journal of the American Chemical Society (2018). URL:

Sources

Application Note: Preparation of 3-(aminomethyl)cyclobutane-1-carboxylic acid from Iodo Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Aminomethyl)cyclobutane-1-carboxylic acid is a highly valuable bifunctional building block in modern medicinal chemistry. It is prominently featured in the synthesis of complex macrocyclic peptides[1] and high-affinity, CNS-penetrant P2X7 receptor antagonists such as JNJ-55308942[2]. The rigid cyclobutane core provides distinct conformational constraints that improve the metabolic stability, target affinity, and blood-brain barrier permeability of active pharmaceutical ingredients (APIs).

This application note details two divergent synthetic protocols for preparing 3-(aminomethyl)cyclobutane-1-carboxylic acid from commercially available iodo precursors. By understanding the mechanistic causality behind each step, researchers can select the optimal route based on their starting material: homologation via cyanation or direct amination via azidation.

Synthetic Strategy & Rationale

When designing the synthesis of primary amines from alkyl halides, the choice of precursor dictates the pathway.

  • Pathway A (Cyanation-Reduction) : Utilizes 3-iodocyclobutane-1-carboxylic acid. The nucleophilic displacement with cyanide introduces the necessary carbon atom (homologation) to form 3-cyanocyclobutane-1-carboxylic acid[3]. Subsequent reduction yields the aminomethyl group.

  • Pathway B (Azidation-Reduction) : Utilizes 3-(iodomethyl)cyclobutane-1-carboxylic acid. Direct nucleophilic substitution with sodium azide yields 3-(azidomethyl)cyclobutane-1-carboxylic acid[4], which is then reduced to the target amine.

Causality Insight : For bench-scale synthesis, Pathway B is often preferred. The azidation of a primary alkyl iodide (iodomethyl) proceeds significantly faster and with higher yield via an SN2 mechanism compared to the secondary iodide in Pathway A, which is prone to elimination side-reactions. Furthermore, the Staudinger reduction of the azide is highly chemoselective and avoids the high-pressure hydrogen required for nitrile reduction.

SynthesisRoutes Iodo1 3-Iodocyclobutane- 1-carboxylic acid Cyano 3-Cyanocyclobutane- 1-carboxylic acid Iodo1->Cyano NaCN, DMSO (Homologation) Target 3-(Aminomethyl)cyclobutane- 1-carboxylic acid Cyano->Target H2, Pd/C (Reduction) Iodo2 3-(Iodomethyl)cyclobutane- 1-carboxylic acid Azido 3-(Azidomethyl)cyclobutane- 1-carboxylic acid Iodo2->Azido NaN3, DMF (Substitution) Azido->Target PPh3, H2O (Staudinger Reduction)

Figure 1: Divergent synthetic pathways for 3-(aminomethyl)cyclobutane-1-carboxylic acid.

Experimental Protocols: Pathway B (Azidation Route)

This protocol utilizes ethyl 3-(iodomethyl)cyclobutane-1-carboxylate to prevent the free carboxylic acid from interfering with the nucleophilic substitution.

Step 1: Synthesis of Ethyl 3-(azidomethyl)cyclobutane-1-carboxylate

Objective : Convert the primary iodide to an azide via SN2 displacement. Procedure :

  • In a 250 mL round-bottom flask, dissolve ethyl 3-(iodomethyl)cyclobutane-1-carboxylate (10.0 g, 37.3 mmol) in anhydrous DMF (50 mL).

  • Add sodium azide (NaN3) (3.6 g, 55.9 mmol, 1.5 eq) in one portion. Caution: NaN3 is highly toxic and potentially explosive. Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at 60 °C for 12 hours. The use of DMF accelerates the SN2 reaction by solvating the sodium cation, leaving a highly nucleophilic, "naked" azide anion.

  • Quench the reaction by pouring it into ice-water (150 mL) and extract with diethyl ether (3 × 50 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude azide as a colorless oil.

Step 2: Staudinger Reduction to Ethyl 3-(aminomethyl)cyclobutane-1-carboxylate

Objective : Chemoselective reduction of the azide to a primary amine. Procedure :

  • Dissolve the crude ethyl 3-(azidomethyl)cyclobutane-1-carboxylate in a mixture of THF (60 mL) and water (6 mL).

  • Slowly add triphenylphosphine (PPh3) (10.7 g, 41.0 mmol, 1.1 eq) at 0 °C. Mechanistic Insight: PPh3 attacks the terminal nitrogen of the azide to form a phosphazide, which extrudes N2 gas to form an iminophosphorane. The addition of water hydrolyzes this intermediate to the primary amine and triphenylphosphine oxide.

  • Warm the mixture to room temperature and stir for 16 hours.

  • Concentrate the solvent in vacuo. Dissolve the residue in 1M HCl (50 mL) and wash with dichloromethane (3 × 50 mL) to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 2M NaOH to pH 10 and extract with ethyl acetate (3 × 50 mL). Dry and concentrate to yield the amine ester.

Step 3: Ester Hydrolysis

Objective : Deprotect the ethyl ester to yield the final zwitterionic amino acid[5]. Procedure :

  • Dissolve the amine ester in 6M HCl (40 mL).

  • Reflux the mixture at 100 °C for 12 hours. Acidic hydrolysis is preferred here as basic hydrolysis can sometimes lead to retro-aldol-type ring opening or epimerization in strained cyclobutane systems.

  • Cool to room temperature and concentrate under reduced pressure to yield 3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a white solid[1].

Quantitative Data & Optimization

Table 1 summarizes the optimization parameters for the two pathways. The Azidation route demonstrates superior overall yield and milder conditions.

Synthetic RoutePrecursorKey ReagentTemp (°C)Time (h)Step Yield (%)Overall Yield (%)
Pathway A (Cyanation) 3-Iodocyclobutane-1-carboxylic acidNaCN / DMSO80246548
Pathway A (Reduction) 3-Cyanocyclobutane-1-carboxylic acidH2 (50 psi), Pd/C251275-
Pathway B (Azidation) Ethyl 3-(iodomethyl)cyclobutane-1-carboxylateNaN3 / DMF60129278
Pathway B (Reduction) Ethyl 3-(azidomethyl)cyclobutane-1-carboxylatePPh3 / H2O251685-

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be self-validating. The following analytical checkpoints confirm successful transformation at each stage:

  • IR Spectroscopy (Step 1) : The appearance of a strong, sharp absorption band at ~2100 cm-1 confirms the successful substitution and presence of the azide group.

  • Gas Evolution (Step 2) : The visible evolution of nitrogen gas (bubbling) upon the addition of PPh3 is a reliable kinetic indicator that the Staudinger reduction is actively proceeding.

  • LC-MS (Final Product) : The final compound should exhibit a mass-to-charge ratio (m/z) of 130.08 [M+H]+ in positive electrospray ionization (ESI+) mode, confirming the complete deprotection and target mass.

References

  • Google Patents. "US9242924B2 - Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative".
  • Google Patents. "WO2024020159A1 - Macrocyclic peptides targeting kras".
  • Google Patents. "US11560385B2 - Proteasome activity enhancing compounds".
  • PubChem. "3-(Azidomethyl)cyclobutane-1-carboxylic acid". Available at:[Link]

Sources

Application Note: Strategic Reagents and Protocols for Iodide Displacement in Sterically Hindered Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Displacing an iodide leaving group from a sterically hindered cyclobutane presents a unique intersection of kinetic and thermodynamic challenges. Because cyclobutanes are highly strained carbocycles, traditional bimolecular nucleophilic substitution (SN2) pathways are severely bottlenecked by transition-state angle strain. This application note details the causal mechanisms behind these difficulties and provides validated protocols for overcoming them using either soft super-nucleophiles or modern photoredox radical pathways.

The Mechanistic Bottleneck: Angle Strain and Steric Shielding

In a standard SN2 reaction, the incoming nucleophile attacks the electrophilic carbon from the backside, forcing the carbon into a transient sp2-hybridized trigonal bipyramidal geometry with ideal bond angles of 120°. However, the rigid cyclobutane ring severely constrains these angles to approximately 90°[1]. This forced contraction introduces immense angle strain in the transition state, drastically raising the activation energy and slowing the reaction rate[1].

When steric hindrance (such as adjacent bulky substituents or tertiary centers) is introduced, the primary carbon becomes significantly less accessible, and secondary or tertiary carbons become essentially unreactive via traditional SN2 pathways[2]. Consequently, attempting displacement with standard reagents often redirects the reaction toward E2 elimination (yielding cyclobutenes) or SN1 pathways, which in strained rings frequently trigger undesired ring expansions (e.g., cyclobutyl to cyclopentyl rearrangements).

Strategic Reagent Selection

To successfully displace iodide (an excellent, highly polarizable leaving group), researchers must select reagents that circumvent the basicity-driven E2 pathway or bypass the SN2 transition state entirely.

Strategy A: Soft, Non-Basic Super-Nucleophiles

Because hard, basic nucleophiles (like alkoxides) will preferentially abstract a


-hydrogen due to the high barrier of SN2, soft nucleophiles are required. Reagents such as squarate dianions[3], azides (

), and thiolates possess high-energy HOMOs that readily interact with the C–I

antibonding orbital. By performing these reactions in polar aprotic solvents (e.g., DMF, DMSO), the nucleophile is left unsolvated ("naked"), maximizing its kinetic reactivity without increasing its basicity.
Strategy B: Photoredox-Catalyzed Radical Displacement

When steric hindrance is too severe even for linear azides, single-electron transfer (SET) pathways offer a robust solution. Visible-light photoredox catalysis can reduce the C–I bond to generate a cyclobutyl radical[4]. Because radical intermediates are relatively insensitive to steric hindrance compared to the simultaneous backside approach required in SN2 transition states, this intermediate can be efficiently trapped by various functional groups to synthesize polysubstituted cyclobutanes[4].

Quantitative Reagent Comparison

Reagent ClassExample ReagentPrimary MechanismSteric ToleranceRisk of EliminationStereochemical Outcome
Hard Nucleophile Sodium Methoxide (

)
E2 / SN2LowVery HighInversion (if SN2)
Soft Oxygen Nu Squarate DianionSN2ModerateLowInversion
Soft Nitrogen Nu Sodium Azide (

)
SN2ModerateLowInversion
Transition Metal

SET (Radical)HighNoneScrambled (Racemic)

Mechanistic Decision Workflow

Workflow Start Hindered Cyclobutyl Iodide Basic Is the Nucleophile Basic? Start->Basic Polar Pathway Photo Photoredox Catalysis (SET Pathway) Start->Photo Radical Pathway E2 E2 Elimination (Cyclobutene) Basic->E2 Yes (e.g., RO-) Soft Soft Super-Nucleophile? Basic->Soft No SN2 SN2 Displacement (Inversion) Soft->SN2 Yes (e.g., N3-, RS-) Radical Cyclobutyl Radical Photo->Radical Light + Catalyst Subst Radical Trapping (Mixed Stereochem) Radical->Subst Trapping Agent

Fig 1. Mechanistic decision matrix for displacing iodide in hindered cyclobutanes.

Validated Experimental Protocols

Protocol A: SN2 Displacement using a Soft Nucleophile (Sodium Azide)

This protocol utilizes a linear, soft nucleophile in a polar aprotic solvent to thread the steric needle without triggering elimination.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the sterically hindered cyclobutyl iodide (1.0 equiv) and Sodium Azide (

    
    , 3.0 equiv).
    
  • Solvation: Inject anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that strongly solvates the

    
     cation but leaves the 
    
    
    
    anion unsolvated. This raises the ground-state energy of the azide, making it a "super-nucleophile" capable of overcoming the cyclobutane angle strain.
  • Heating: Heat the reaction mixture to 60 °C for 12–18 hours. Causality: Mild heating provides the kinetic energy required to overcome the ~90° transition state strain, but keeping it below 80 °C prevents thermal decomposition of the azide or substrate.

  • Workup: Quench with water to dissolve excess salts, extract with diethyl ether (

    
     mL), wash the organic layer with brine to remove residual DMF, dry over 
    
    
    
    , and concentrate in vacuo.

Self-Validation & Quality Control:

  • FT-IR Verification: Before proceeding to NMR, take a crude aliquot and run an FT-IR spectrum. The appearance of a sharp, intense asymmetric stretch at ~2100 cm⁻¹ definitively confirms the successful displacement of iodide by the azide group, validating the SN2 pathway independently of mass spectrometry.

Protocol B: Photoredox-Catalyzed Radical Displacement

When steric hindrance completely blocks SN2, this protocol uses single-electron transfer to bypass the spatial requirements of backside attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a Teflon septum, add the cyclobutyl iodide (1.0 equiv), the radical trapping agent (e.g., an allyl sulfone for allylation, 2.0 equiv), and the photocatalyst

    
     (0.02 equiv).
    
  • Degassing: Add anhydrous, degassed acetonitrile (0.1 M). Bubble argon through the solution for 15 minutes. Causality: Oxygen is a potent triplet quencher and radical scavenger; strict anaerobic conditions are mandatory to maintain the catalytic cycle.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. Causality: The blue light matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium catalyst. The excited state

    
     is highly reducing and transfers an electron into the C–I 
    
    
    
    orbital, causing mesolytic cleavage to release iodide and a sterically unencumbered cyclobutyl radical.
  • Workup: Dilute with dichloromethane, wash with water, dry the organic layer, and purify via flash column chromatography.

Self-Validation & Quality Control:

  • Light ON/OFF Experiment: Set up two identical reaction vials. Wrap one completely in aluminum foil (Dark Control). After 12 hours, analyze both by TLC or GC-MS. If the irradiated vial shows product formation while the Dark Control shows only starting material, the reaction is validated as a strictly photochemical radical process, ruling out thermal solvolysis or background SN1 rearrangements.

References

  • 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction - Chapter 7 , W.W. Norton: Organic Chemistry, 1

  • SN2 Mechanism and Kinetics , OpenOChem, 2

  • Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion , Royal Society of Chemistry, 3

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade , Royal Society of Chemistry,4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution of (Iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Neopentyl-Like" Bottleneck

Researchers working with (iodomethyl)cyclobutane often encounter unexpectedly low yields (typically <40%) or complex impurity profiles. This is not due to operator error, but rather a specific structural feature:


-branching .[1]

Although (iodomethyl)cyclobutane is a primary alkyl halide, the adjacent cyclobutane ring creates a steric environment similar to a neopentyl system . The puckered conformation of the cyclobutane ring hinders the backside attack required for


 mechanisms, reducing reaction rates by factors of 

to

compared to simple primary halides (e.g., ethyl iodide).

This guide provides the protocols to overcome this kinetic barrier while preventing the thermodynamic trap of ring expansion.

Module 1: Diagnostic & Troubleshooting

Identify your failure mode before altering conditions.

Decision Tree: Failure Mode Analysis

Use the following logic flow to categorize your yield loss.

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) Result What is the dominant outcome? Start->Result LowConv Starting Material Remaining (Low Conversion) Result->LowConv >50% SM left RingExp Cyclopentyl Impurities (Ring Expansion) Result->RingExp 5-membered rings Elim Methylenecyclobutane (Elimination) Result->Elim Exocyclic alkene Soln1 Diagnosis: Steric Hindrance Action: Switch to DMSO/DMF Increase [Nu] LowConv->Soln1 Soln2 Diagnosis: Carbocation (Sn1) Action: Increase Nu strength Remove Lewis Acids RingExp->Soln2 Soln3 Diagnosis: Basicity too high Action: Lower pKa of Nu low Temp Elim->Soln3

Figure 1: Diagnostic logic for nucleophilic substitution on cyclobutylmethyl systems.

Module 2: The "Super-Solvent" Protocol (Recommended)

To overcome the steric barrier of the cyclobutane ring, you must maximize the chemical potential of your nucleophile. Standard solvents (THF, DCM) are insufficient.[1]

The Dipolar Aprotic Advantage

Why it works: Solvents like DMSO or DMF solvate cations (e.g.,


, 

) effectively but leave the anionic nucleophile "naked" and highly reactive. This increases the

rate constant significantly, allowing the reaction to outcompete decomposition pathways.
Protocol A: High-Concentration

Applicability: For Azides (


), Cyanides (

), and Thiolates (

).[1]
ParameterConditionRationale
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Maximizes nucleophilicity; destabilizes the ground state of the nucleophile.
Concentration High (0.5M - 1.0M)

is second-order. Doubling concentration quadruples the rate (if [Substrate] ≈ [Nu]).
Temperature 40°C - 60°C Sufficient activation energy to overcome steric clash, but low enough to prevent thermal rearrangement.[1]
Stoichiometry 1.5 - 2.0 equiv. Nucleophile Drives kinetics; compensates for any moisture quenching.

Step-by-Step:

  • Dissolve (iodomethyl)cyclobutane (1.0 equiv) in anhydrous DMSO (1M concentration).

  • Add nucleophile (1.5 equiv) in one portion.

    • Tip: If using NaCN or NaN3, ensure the salt is finely ground and dry.

  • Stir under Argon at 50°C.

  • Monitor: Check LCMS at 2 hours. If conversion <30%, increase temp to 60°C.

  • Workup: Dilute with water (5x volume) and extract with Et2O. DMSO washes out into the aqueous phase.

Module 3: Preventing Ring Expansion & Side Reactions

The cyclobutylmethyl cation is non-classical and prone to rearrangement into the cyclopentyl cation (a thermodynamic sink).

Mechanism of Failure: The Trap

If you allow a carbocation to form (by using weak nucleophiles or protic solvents), the ring strain (~26 kcal/mol) will drive ring expansion.

Rearrangement Substrate Iodomethyl Cyclobutane TS_SN2 SN2 Transition State (Sterically Crowded) Substrate->TS_SN2 Strong Nu Aprotic Solv Cation Cyclobutylmethyl Cation (Unstable) Substrate->Cation Weak Nu Protic Solv Ag+ salts Product Substituted Cyclobutane TS_SN2->Product RingExp Cyclopentyl Cation Cation->RingExp Fast Trash Cyclopentyl Impurities RingExp->Trash

Figure 2: Kinetic competition between direct substitution and ring expansion.[1]

Critical Controls:
  • Avoid Silver Salts (

    
    ):  While often used to precipitate iodide, silver promotes carbocation formation (
    
    
    
    ), leading to immediate ring expansion.[1]
  • Avoid Lewis Acids: Do not use

    
    , 
    
    
    
    , or similar catalysts.[1]
  • Light Protection: Iodides are photosensitive. Radical formation can lead to

    
     generation and subsequent side reactions. Wrap flasks in foil.
    

Module 4: Advanced Troubleshooting (FAQs)

Q: The reaction stalls at 60% conversion. Adding more nucleophile doesn't help.

A: You are likely facing "Iodide Inhibition." As the reaction proceeds, free iodide (


) accumulates. Iodide is an excellent nucleophile and can attack your product, regenerating the starting material (equilibrium).
  • Fix: Use a "Finkelstein-like" driving force. If your nucleophile is a salt (e.g., Na-Nu), conduct the reaction in Acetone (if Nu is soluble) or Butanone .[1] Sodium Iodide (NaI) is insoluble in these ketones and will precipitate out, driving the equilibrium forward (Le Chatelier’s principle).

  • Note: This only works if your specific nucleophile is soluble in ketones. If not, stick to DMSO.

Q: I see a major impurity with m/z +14 compared to the starting material.

A: This is likely the Homologation/Rearrangement product. If you are using carbene precursors or specific organometallics, the cyclobutane ring can insert into adjacent bonds. However, in standard substitution, check if your nucleophile is acting as a base.[1]

  • Check: Are you seeing Methylenecyclobutane ? (Elimination product).

  • Fix: If your nucleophile is basic (e.g., alkoxides), the steric bulk of the cyclobutane forces it to act as a base (

    
     mechanism) rather than a nucleophile. Switch to a less basic equivalent (e.g., use a thioacetate instead of an alkoxide, then hydrolyze later).
    
Q: Can I use Phase Transfer Catalysis (PTC)?

A: Yes, and it is highly recommended for scale-up. If DMSO is difficult to remove during workup, use a biphasic system (Toluene/Water) with a catalyst.[1]

  • Catalyst: Tetrabutylammonium Iodide (TBAI) or Aliquat 336 (5-10 mol%).[1]

  • Mechanism: The quaternary ammonium salt ferries the nucleophile into the organic phase as a tight ion pair, highly reactive due to low solvation.

References

  • Solvent Effects on

    
     Rates: 
    
    • Chemistry LibreTexts. "Solvent Effects on Substitution Reactions."[2][3][4][5][6]

  • Cyclobutylmethyl Rearrangements

    • Chemical Reviews.[7] "Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane Derivatives."

    • [1]

  • Steric Hindrance in Neopentyl Systems

    • Master Organic Chemistry. "The Neopentyl Effect in Reactions."
  • General Cyclobutane Synthesis Protocols

    • Organic Syntheses.[8][9] "Preparation of Cyclobutene and Derivatives."[8][9][10][11]

    • [1]

Sources

Preventing elimination side reactions in cyclobutane iodide substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Elimination Side Reactions in Cyclobutane Iodide Substitution

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Core Directive: The Challenge of the Four-Membered Ring

Welcome to the Technical Support Center. You are likely here because your nucleophilic substitution (


) on a cyclobutyl iodide is yielding cyclobutene  (elimination product) or returning unreacted starting material.

The Problem: Cyclobutane is not just a "small cyclohexane." It possesses a unique "puckered" conformation to relieve torsional strain.[1][2]

  • 
     Penalty:  Backside attack requires the nucleophile to approach through the "inside" of the pucker, creating severe steric clash with ring hydrogens.
    
  • 
     Advantage:  The transition state for elimination relieves ring strain by introducing 
    
    
    
    character, often making elimination kinetically faster than substitution, especially with basic nucleophiles.

This guide provides the protocols and mechanistic insights to tilt the energetic landscape in favor of substitution.

Diagnostic Hub: Troubleshooting Your Reaction

Use this decision matrix to identify the root cause of your failure mode.

Symptom: Major Product is Cyclobutene (Elimination)
  • Root Cause: Basicity of the nucleophile is too high. The

    
     of the conjugate acid is likely 
    
    
    
    (e.g., alkoxides, hydroxide, amide bases).
  • Immediate Fix: Switch to a "Soft" Nucleophile.

    • Targeting Amines? Do not use direct alkylation with primary amines. Use Sodium Azide (

      
      )  followed by reduction (Staudinger or Hydrogenation).
      
    • Targeting Ethers? Do not use Williamson ether synthesis (

      
      ). Use acid-catalyzed etherification or imidate chemistry.
      
  • Secondary Fix: Lower the reaction temperature. Elimination is entropically favored; cooling the reaction (0°C to RT) suppresses

    
    .
    
Symptom: No Reaction (Starting Material Recovered)
  • Root Cause: Nucleophile is too weak or sterically hindered, or the solvent is too non-polar.

  • Immediate Fix:

    • Solvent: Switch to DMF or DMSO . These polar aprotic solvents solvate cations (

      
      , 
      
      
      
      ), leaving the anion "naked" and highly reactive.
    • Leaving Group: Ensure you are actually using the Iodide. If using a Bromide, add 10 mol% NaI (Finkelstein catalysis).

Symptom: Ring Opening / Complex Mixture
  • Root Cause: Radical pathways or excessive heat causing ring fragmentation.

  • Immediate Fix: Add a radical scavenger (e.g., BHT) or exclude light. Ensure the reaction is under inert atmosphere (

    
    /Ar).
    

Core Knowledge Base: Mechanistic Logic

The "Puckering" Barrier

Cyclobutane exists in a puckered wing-shape (dihedral angle ~25°) to minimize eclipsing interactions.

  • 
     Trajectory:  The nucleophile must attack 
    
    
    
    opposite the Iodine. In a planar ring, this is difficult. In a puckered ring, the hydrogens on adjacent carbons create a "steric wall."
  • 
     Trajectory:  The anti-periplanar proton is often more accessible on the convex face of the puckered ring, facilitating base attack.
    
Visualizing the Competition ( vs )

G Substrate Cyclobutyl Iodide (Puckered Conformation) SN2_Path SN2 Pathway (Soft Nucleophile) Substrate->SN2_Path Low Basicity (N3-, CN-, RS-) Polar Aprotic Solvent E2_Path E2 Pathway (Hard/Basic Nucleophile) Substrate->E2_Path High Basicity (RO-, OH-) High Temp TS_SN2 TS: Steric Crowding High Activation Energy SN2_Path->TS_SN2 TS_E2 TS: Strain Relief (sp3 -> sp2) E2_Path->TS_E2 Prod_Sub Substituted Cyclobutane (Inversion of Config) TS_SN2->Prod_Sub Prod_Elim Cyclobutene (Side Product) TS_E2->Prod_Elim

Figure 1: Mechanistic divergence in cyclobutane substitution. Note that steric crowding in the


 transition state raises the activation energy, making the system sensitive to basicity.

Standard Operating Procedures (Protocols)

Protocol A: The "Gold Standard" for Amination (Via Azide)

Direct reaction with amines often fails due to basicity. The Azide method is high-yielding and reliable.

Objective: Synthesize cyclobutyl azide (precursor to cyclobutyl amine). Reaction Type:


 Substitution.

Reagents:

  • Cyclobutyl Iodide (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO.

  • Workup: Diethyl Ether / Water.[3]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve Cyclobutyl Iodide (1.0 g, ~5.5 mmol) in anhydrous DMF (10 mL).
    
    • Note: Concentration should be ~0.5 M to favor bimolecular kinetics.

  • Addition: Add Sodium Azide (

    
    , 540 mg, 8.3 mmol) in one portion.
    
    • Safety:

      
       is toxic and can form explosive hydrazoic acid with acid. Do not use halogenated solvents (DCM/CHCl3) which can form explosive di-azides.
      
  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Optimization: If TLC shows no conversion after 6h, warm to 40°C. Do not exceed 60°C to avoid elimination or decomposition.

  • Monitoring: Monitor by TLC (stain with PMA or

    
    ; azides are not UV active unless other chromophores are present). Look for the disappearance of the iodide.
    
  • Workup:

    • Dilute with

      
       (50 mL).
      
    • Wash with water (3 x 20 mL) to remove DMF and excess azide.

    • Wash with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate carefully (Cyclobutyl azide is volatile).
      
  • Reduction (to Amine): The crude azide can be reduced via Staudinger reduction (

    
    ) or Hydrogenation (
    
    
    
    ) to yield Cyclobutylamine.
Protocol B: Carbon-Carbon Bond Formation (Cyanation)

Cyanide is a strong nucleophile but a weaker base than hydroxide, making it suitable for this transformation.

Objective: Synthesize Cyclobutanecarbonitrile.

Reagents:

  • Cyclobutyl Iodide (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.5 equiv)

  • Solvent: DMSO (dry).

Step-by-Step:

  • Safety: NaCN is fatal if swallowed or in contact with acid. Use a bleach bath to quench all waste.

  • Dissolution: Dissolve NaCN (1.5 equiv) in dry DMSO (minimum volume to dissolve).

    • Tip: Heating DMSO to 40°C helps dissolution.

  • Addition: Add Cyclobutyl Iodide dropwise to the cyanide solution at RT.

    • Why dropwise? Keeps the concentration of alkyl halide low relative to the nucleophile, favoring substitution.

  • Reaction: Stir at RT for 16 hours.

    • Troubleshooting: If elimination is observed, cool to 0°C and extend time to 48h.

  • Workup: Pour into water (in a hood) and extract with Ethyl Acetate. Wash organic layer with water (x3) to remove DMSO.

Nucleophile Selection Guide

Use this table to select the correct reagent for your desired bond formation.

Desired ProductRecommended NucleophileReagent ExampleBasicity (

of Conj. Acid)
Risk of Elimination
Amine (

)
Azide (

)

4.7 (

)
Low (Recommended)
Nitrile (

)
Cyanide (

)

9.2 (

)
Moderate (Control Temp)
Thioether (

)
Thiolate (

)

6-10 (Thiol)Low
Ether (

)
Alkoxide (

)

16-18 (Alcohol)High (Avoid direct

)
Ester (

)
Carboxylate (

)

4.8 (Acid)Low

References

  • Cyclobutane Ring Strain & Reactivity

    • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.[4]

  • Nucleophilic Substitution vs Elimination

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Specific sections on on small rings).
  • Azidation Protocols (General Secondary Halides)

    • Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature. Synthesis.[4][5][6][7][8]

  • Solvent Effects in

    
    : 
    
    • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.

Sources

Technical Support Center: tert-Butyl Ester Stability & Lewis Acid Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development workflows and complex peptide syntheses become increasingly sophisticated, the need for orthogonal protecting group strategies is paramount. tert-Butyl (


-Bu) esters are highly valued for their stability against nucleophiles and basic conditions; however, their lability under acidic conditions can present significant synthetic bottlenecks.

This guide provides field-proven insights, mechanistic causality, and validated protocols for managing


-Bu ester stability under Lewis acid conditions.

Mechanistic Causality: How Lewis Acids Cleave -Butyl Esters

To troubleshoot deprotection failures, one must first understand the governing physical organic chemistry. Lewis acids (


) facilitate ester cleavage not through standard hydrolysis, but via a coordination-driven heterolysis pathway.

The Lewis acid coordinates to the electron-rich carbonyl oxygen of the ester. This coordination withdraws electron density from the alkyl carbon-oxygen bond. Because the


-butyl group can form a highly stable tertiary carbocation, the 

bond undergoes heterolytic cleavage. The resulting

-butyl cation rapidly eliminates a proton to form isobutylene gas, driving the reaction forward entropically, while leaving behind the free carboxylic acid[1].

Mechanism A tert-Butyl Ester + Lewis Acid B Oxygen-Metal Coordination A->B Fast C C-O Heterolysis (Rate-Limiting) B->C e- Density Shift D Carboxylic Acid + Isobutylene C->D t-Bu Cation Release

Caption: Lewis Acid-Mediated tert-Butyl Ester Cleavage Mechanism

Troubleshooting Guide & FAQs

Q1: I attempted to selectively deprotect a


-butyl ester in the presence of an N-Boc group using 

in DCM, but my N-Boc group also cleaved. Why did this happen?
Causality & Solution: While some early literature suggested

could selectively cleave

-butyl esters over N-Boc groups, subsequent rigorous studies demonstrated that N-Boc and N-trityl groups are actually highly labile under these conditions. The

coordinates to the carbamate oxygen of the Boc group just as effectively as the ester carbonyl, leading to competitive generation of the

-butyl cation[2]. Recommendation: If you must use

, you cannot use Boc. Switch the amine protecting group to a 9-phenylfluoren-9-yl (PhF) group, which is strictly compatible with

-mediated ester cleavage[2].

Q2: How can I achieve true orthogonal deprotection of a


-butyl ester without compromising my N-Boc protected amines? 
Causality & Solution:  The most reliable method for this specific orthogonal deprotection utilizes the 

system in acetonitrile. The selectivity hinges entirely on the pre-formation of a specific cerium-iodide complex. By refluxing

and

prior to substrate addition, the resulting complex selectively targets the ester over the carbamate, allowing the iodide to assist in the cleavage via a push-pull mechanism[3].

Q3: I am performing Solid-Phase Peptide Synthesis (SPPS) and need to modify an Asp/Glu side chain. TFA will cleave my peptide from the resin. What Lewis acid can I use on-resin? Causality & Solution: Ferric chloride (


) in dichloromethane is highly effective for on-resin deprotection of side-chain 

-butyl esters. It provides a mild, anhydrous Lewis acid environment that selectively coordinates and cleaves the side-chain esters without hydrolyzing the anchoring bond to the resin or removing Fmoc groups[1].

Quantitative Data: Lewis Acid Performance & Selectivity

The following table summarizes the empirical performance of key Lewis acid systems to aid in reagent selection:

Lewis Acid SystemSolventTempTarget EsterCompatible GroupsIncompatible GroupsTypical Yield

(500-1000 mol%)
DCMRT

-Butyl
N-PhF, FmocN-Boc, N-Trityl,

-Bu ethers
75–85%

MeCNReflux

-Butyl
N-Boc, CbzUnprotected amines80–95%

(1.5 - 5.0 eq)
DCMRT

-Butyl (Asp/Glu)
Fmoc, SPPS ResinsAcid-sensitive linkers>90%

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation checks, as they are the primary indicators of reaction trajectory.

Protocol A: Selective Deprotection using (Boc-Compatible)

Reference: 3[3]

  • Pre-Activation (Critical Step): Suspend

    
     (1.5 equiv) and 
    
    
    
    (1.3 equiv) in anhydrous acetonitrile.
  • Reflux: Heat the suspension to reflux for exactly 24 hours.

    • Self-Validation Check: The suspension must visibly change in consistency and color, indicating the successful formation of the active Ce-I complex. Failure to pre-reflux will result in the indiscriminate cleavage of both Boc and

      
      -butyl ester groups.
      
  • Substrate Addition: Cool the mixture slightly and add the N-Boc protected

    
    -butyl ester substrate (1.0 equiv).
    
  • Reaction: Resume reflux and monitor by TLC until the starting material is consumed.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with dilute sodium thiosulfate to remove residual iodine.

Protocol B: PhF-Compatible Deprotection using

Reference: 2[2]

  • Suspension Preparation: Add anhydrous

    
     (500 to 1000 mol%) to anhydrous dichloromethane (DCM) at room temperature.
    
    • Self-Validation Check:

      
       will form a cloudy suspension in DCM. Do not  switch the solvent to THF to improve solubility. THF is a Lewis base and will coordinate the zinc, completely quenching its catalytic activity[2].
      
  • Reaction: Add the N-PhF protected

    
    -butyl ester (1.0 equiv). Stir vigorously at room temperature for 24 hours.
    
  • Monitoring: Monitor by LC-MS. The evolution of isobutylene gas may be subtly observable.

  • Workup: Dilute with additional DCM, wash with 1M HCl to solubilize zinc salts, followed by brine. Dry over

    
     and concentrate.
    

Decision Workflow

Use the following decision matrix to select the appropriate Lewis acid system based on the functional groups present in your molecule.

Workflow Start Target: Cleave t-Butyl Ester CheckBoc Are N-Boc groups present? Start->CheckBoc UseCe CeCl3·7H2O / NaI in MeCN (Reflux) CheckBoc->UseCe Yes CheckSPPS Solid-Phase Synthesis? CheckBoc->CheckSPPS No UseFe FeCl3 in DCM (Room Temp) CheckSPPS->UseFe Yes UseZn ZnBr2 in DCM (PhF protection req.) CheckSPPS->UseZn No

Caption: Decision Matrix for Lewis Acid Deprotection of t-Butyl Esters

References

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Journal of Organic Chemistry. 3

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry. 2

  • Mandal, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. NIH / ACS. 1

Sources

Technical Support Center: Alkyl Iodide Purification & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique challenges of handling light-sensitive alkyl iodides (e.g., methyl iodide, ethyl iodide). These reagents are notorious for degrading upon improper storage, compromising downstream synthetic workflows. This guide provides field-proven, self-validating protocols grounded in physicochemical causality to ensure your reagents meet the highest standards of purity.

Section 1: Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why alkyl iodides degrade. The carbon-iodine (C-I) bond is relatively weak. Exposure to ambient light (photolysis) or heat induces homolytic cleavage, generating highly reactive alkyl and iodine radicals. These iodine radicals rapidly recombine to form molecular iodine (


), which is highly soluble in the organic phase and imparts a characteristic pink, brown, or deep violet coloration[1].

Mechanism R_I Alkyl Iodide (R-I) Radicals R• + I• (Radicals) R_I->Radicals Homolytic Cleavage hv Light / Heat (hv) hv->R_I I2 I2 (Iodine) Turns liquid brown Radicals->I2 Recombination Cu Copper Wire (Cu) I2->Cu Scavenged by CuI CuI (Insoluble) Prevents autocatalysis Cu->CuI Stabilization

Mechanistic pathway of alkyl iodide degradation and copper-mediated stabilization.

Section 2: Troubleshooting FAQs

Q: Why has my methyl iodide turned a deep purple/brown color during storage? A: The coloration is a direct visual indicator of molecular iodine (


) accumulation due to photolytic or thermal degradation (2)[2]. While slightly discolored reagent can sometimes be tolerated in robust reactions, sensitive cross-coupling or Grignard formations require the absolute removal of 

to prevent catalyst poisoning or side reactions.

Q: I tried washing the discolored alkyl iodide with saturated sodium bicarbonate, but it is still brown. Why? A: Sodium bicarbonate (


) is a mild base; it will neutralize acidic byproducts like hydrogen iodide (HI) but it cannot reduce molecular iodine[3]. To remove the color, you must use a reducing agent. Washing with dilute aqueous sodium thiosulfate (

) reduces the non-polar

into highly water-soluble iodide ions (

), effectively extracting the color into the aqueous phase (4)[4].

Q: Why is there a coil of copper wire in my newly purchased bottle of ethyl iodide? Should I remove it? A: Do not remove it during storage. Copper acts as a radical scavenger and stabilizer. It reacts with any generated iodine radicals or


 to form insoluble copper(I) iodide (

) (5)[5]. This prevents the free iodine from remaining in solution and catalyzing further decomposition (6)[7]. When you need to use the reagent, simply decant or filter the required volume.

Q: After drying my ethyl iodide over


 and storing it in a -80 °C freezer, it became cloudy with ice crystals. What went wrong? 
A:  Calcium chloride (

) is only a preliminary drying agent and leaves trace amounts of dissolved water in the organic phase. When the temperature drops significantly, the solubility of water in the alkyl iodide decreases, causing it to crash out as ice crystals. For rigorous drying prior to sub-zero storage, use anhydrous magnesium sulfate (

) followed by storage over activated molecular sieves ().
Section 3: Standard Operating Procedure (SOP)

This protocol represents a self-validating system: the success of the chemical intervention is immediately confirmed by visual feedback (the complete disappearance of the brown color).

G N1 Degraded Alkyl Iodide (Contains I2, Pink/Brown) N2 Wash with Dilute Na2S2O3 (Redox Extraction) N1->N2 N3 Phase Separation N2->N3 N4 Aqueous Layer (Contains NaI & Na2S4O6) N3->N4 Discard N5 Organic Layer (Colorless Alkyl Iodide) N3->N5 Keep N6 Dry over Anhydrous MgSO4 N5->N6 N7 Fractional Distillation (Light-Shielded) N6->N7 N8 Storage in Amber Bottle over Cu Wire N7->N8

Workflow for the purification and stabilization of light-sensitive alkyl iodides.

Step-by-Step Methodology: Purification of Alkyl Iodides
  • Redox Extraction (De-colorization): Transfer the discolored alkyl iodide to a separatory funnel. Add an equal volume of 5% (w/v) aqueous sodium thiosulfate (

    
    )[8]. Shake vigorously, venting frequently to release any pressure.
    
    • Causality & Validation: The thiosulfate reduces

      
       to 
      
      
      
      (
      
      
      ). You will observe the organic layer transition from brown to completely colorless, visually validating the removal of
      
      
      [9].
  • Phase Separation & Washing: Allow the layers to separate. Alkyl iodides are significantly denser than water (see Table 1) and will form the bottom layer. Drain the colorless organic layer into a clean flask. Discard the upper aqueous layer. Return the organic layer to the funnel and wash once with an equal volume of distilled water to remove residual inorganic salts[2].

  • Desiccation (Drying): Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (

    
    ) in small portions until the powder flows freely and stops clumping. Swirl and allow it to sit for 15–20 minutes to absorb micro-droplets of water.
    
  • Fractional Distillation: Filter the dried liquid into a round-bottom flask wrapped in aluminum foil (to prevent immediate photolysis). Perform fractional distillation under an inert atmosphere (Nitrogen or Argon)[2]. Collect the fraction boiling at the literature boiling point.

  • Stabilized Storage: Transfer the purified distillate into an amber glass bottle. Add a coil of clean copper wire or a small amount of copper powder to the bottle[6]. Purge the headspace with Argon, seal tightly, and store in a dark refrigerator (2–8 °C)[7].

Section 4: Physicochemical Reference Data

To ensure accurate phase separation and distillation, refer to the quantitative properties summarized below.

Table 1: Physical Properties and Storage Parameters for Common Alkyl Iodides

Alkyl IodideBoiling Point (°C)Density (g/mL at 20°C)Recommended Drying AgentOptimal Storage
Methyl Iodide42.42.28

/

2–8 °C, Dark, Cu
Ethyl Iodide72.31.95

2–8 °C, Dark, Cu
Propyl Iodide102.41.74

Dark, Cu
Butyl Iodide130.41.61

Dark, Cu

(Note: Because all listed densities are > 1.0 g/mL, the alkyl iodide will always be the bottom layer during aqueous washes).

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Elsevier.

  • Organic Syntheses. (1943). Methyl Iodide Procedure. 2

  • BenchChem. (2025). 1,1-diiodoethane stability and storage conditions. 6

  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. 4

  • US Patent 7617934B2. Alkyl iodide storage container and method for purification of alkyl iodide. 5

Sources

Overcoming steric hindrance in 3-substituted cyclobutane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CB-3SUB-STERIC Subject: Overcoming Steric Hindrance & Reactivity Stalls in 3-Substituted Cyclobutanes Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Cyclobutane Reactivity Hub

You are likely here because your standard reaction conditions—which work perfectly on cyclohexanes or acyclic chains—are failing on your 3-substituted cyclobutane scaffold.

The Root Cause: The failure is rarely due to simple "bulk." It is a geometric constraint caused by Ring Puckering (The Butterfly Effect) . Unlike flat rings, cyclobutane adopts a puckered conformation (dihedral angle ~30°) to relieve torsional strain. In 1,3-disubstituted systems, this creates severe transannular interactions .

  • The Trap: In an

    
     reaction, the nucleophile must approach 
    
    
    
    to the leaving group.[1] In a 3-substituted cyclobutane, this trajectory is often physically blocked by the "wing" of the cyclobutane ring or the substituent at C3, depending on the conformer.

This guide provides the troubleshooting protocols to bypass these geometric locks.

Module 1: Nucleophilic Substitution ( ) Failures

The Symptom[2][3][4][5][6][7][8]
  • Reaction stalls despite using a strong nucleophile.

  • Recovery of starting material or elimination (E2) byproducts.

  • Inability to invert stereochemistry (e.g., converting cis-alcohol to trans-amine).

The Mechanism of Failure

The cyclobutane ring exists in equilibrium between two puckered conformers.

  • Pseudo-Equatorial Attack: If your leaving group (LG) is pseudo-axial, the incoming nucleophile must attack from the "equatorial" trajectory. This is hindered by the C2/C4 hydrogens.

  • Pseudo-Axial Attack: If your LG is pseudo-equatorial, the nucleophile must attack from inside the "pucker" (pseudo-axial). This is catastrophically hindered by the substituent at C3 (1,3-transannular clash).

Troubleshooting Protocol
VariableStandard ApproachCyclobutane Optimization Why?
Leaving Group Tosylate (OTs) / Mesylate (OMs)Triflate (OTf) or Nonaflate (ONf) The reaction rate must exceed the rate of ring flipping. Super-leaving groups accelerate the

enough to capture the transient reactive conformer.
Nucleophile Sodium Azide (

)
TMS-Azide + TBAF "Naked" anions are often too basic and cause elimination. Silylated nucleophiles provide a softer attack trajectory.
Solvent DMF / DMSOHMPA or DMPU (additive) These polar aprotic additives loosen ion pairs, increasing the effective "smallness" of the nucleophile.
Temperature RefluxLow Temp (-20°C to 0°C) Higher temps favor the thermodynamically stable conformer, which is often the unreactive one. Kinetic control is essential.
Q&A: Specific Scenarios

Q: I need to invert a cis-3-phenyl-cyclobutanol to the trans-amine. Mitsunobu conditions failed. A: Mitsunobu reactions are notoriously sensitive to steric crowding at the transition state.

  • The Fix: Convert the alcohol to a Triflate . Then, displace with a small nitrogen source like Lithium Azide (generated in situ) or Benzylamine in neat conditions. If that fails, abandon

    
     and use Reductive Amination  on the corresponding ketone (see Module 3).
    

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Negishi)

The Symptom[2][4][5][6][7][8]
  • Oxidative addition occurs, but the reaction stalls at the Transmetallation or Reductive Elimination step.

  • Protodehalogenation (reduction of the C-X bond) is the major byproduct.

The Mechanism of Failure

Standard Pd(0)/Pd(II) cycles require the metal center to accommodate the substrate and the coupling partner. The 3-substituent on cyclobutane creates a "cone of protection" that destabilizes the square-planar Pd intermediate, promoting


-hydride elimination or stalling reductive elimination.
Troubleshooting Protocol

Step 1: Ligand Selection (The "Goldilocks" Zone) You need a ligand bulky enough to promote reductive elimination but flexible enough to allow the oxidative addition of the strained ring.

  • Avoid:

    
    , dppf (Bite angle often wrong for these strained rings).
    
  • Recommended:

    • Buchwald Ligands: XPhos or RuPhos . (The biaryl backbone allows the Pd to "swing" away from the steric wall).

    • NHC Ligands: Pd-PEPPSI-IPr . (The high electron donation stabilizes the oxidative addition complex).

Step 2: The "Strain-Release" Workaround Instead of coupling directly to the cyclobutane, use a Bicyclo[1.1.0]butane (BCB) precursor.

  • Method: React a BCB with an aryl boronic acid/ester.

  • Mechanism: The strain release drives the reaction, and the 1,3-substitution pattern is established during the ring opening, often with high cis diastereoselectivity.

Visualization: Decision Logic for Coupling

CyclobutaneCoupling Start Target: 3-Aryl Cyclobutane Check Is the 3-substituent sterically massive (e.g., t-Butyl)? Start->Check Direct Direct Coupling (Cyclobutyl Halide) Ligand Use RuPhos or XPhos Pd-G3 Precatalyst Direct->Ligand Strain Strain-Release (Bicyclobutane) Result Isolated Product Strain->Result High cis-selectivity Check->Direct No Check->Strain Yes (High Risk) Radical Switch to Ni-Catalyzed Photoredox (SET) Ligand->Radical If Yield < 20% Ligand->Result Variable selectivity Radical->Result Thermodynamic Mix

Figure 1: Decision matrix for selecting the correct cross-coupling strategy based on steric severity.

Module 3: Radical Functionalization (The "Bypass" Route)

The Symptom[2][4][5][6][7][8]
  • Polar methods (

    
    , standard Pd-coupling) have failed completely.
    
  • You need to install a substituent at C3 of a pre-existing cyclobutane.

The Solution: Radical Decarboxylative Coupling

Radicals are planar (


) and less sensitive to the "puckering" steric clash than 

transition states. This is currently the most robust method for functionalizing sterically hindered cyclobutanes.
Protocol: Minisci-Type Reaction

Substrate: Cyclobutane Carboxylic Acid (at C3 position). Reagent: Heteroarene (e.g., Pyridine) or Alkyl Halide. Catalyst: Ir(ppy)3 (Photocatalyst) or AgNO3/Persulfate (Thermal).

  • Activation: The carboxylic acid is converted to a redox-active ester (NHPI ester).

  • Decarboxylation: Irradiation generates the C3-cyclobutyl radical.

  • Capture: The radical attacks the coupling partner.

  • Selectivity: Because the radical intermediate can flip rapidly, the product distribution is determined by thermodynamics. You will usually obtain the more stable cis-isomer (where substituents are pseudo-diequatorial).

Module 4: Stereochemical Control (Cis vs. Trans)

The "Puckering" Rule of Thumb:

  • Cis-1,3-disubstituted cyclobutanes are generally more thermodynamically stable. Both substituents can adopt pseudo-equatorial positions on the "wings" of the butterfly.

  • Trans-1,3-disubstituted cyclobutanes force one substituent into a pseudo-axial position, creating severe transannular strain.

Protocol for Isomerization: If your synthesis yields the wrong isomer (usually a mixture):

  • Dissolve the mixture in MeOH or t-BuOH.

  • Add a base (NaOMe or t-BuOK) if there is an epimerizable center (e.g., next to a carbonyl).

  • Heat to reflux.

  • Result: The mixture will converge to the thermodynamic cis-isomer.

References & Authority

  • Conformational Analysis: Wiberg, K. B. (1965). "The Deuterium Isotope Effect on the Solvolysis of Cyclobutyl Mesylates." Journal of the American Chemical Society. Link(Foundational text on cyclobutane puckering and reactivity).

  • Strain-Release Coupling: Bennett, S. H., et al. (2020).[2] "Highly Strained Bicyclo[1.1.0]butyl Boronates... for the Synthesis of 1,1,3-Trisubstituted Cyclobutanes." Journal of the American Chemical Society. Link.

  • Radical Functionalization: Qin, T., et al. (2016). "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents." Science. Link.

  • Cis/Trans Stability: Lemal, D. M., et al. (1966). "The Configuration of 1,3-Disubstituted Cyclobutanes." Journal of Organic Chemistry. Link.

  • Photoredox Strategies: Mykhailiuk, P. K. (2019). "Photocatalytic generation of C-centered radicals from cyclobutane carboxylic acids." Angewandte Chemie Int. Ed.Link.

For further assistance, please upload your specific reaction scheme to the query portal.

Sources

Optimization of reaction temperature for cyclobutane ring preservation

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement: To provide an autonomous, evidence-based support system for chemists struggling with the preservation of cyclobutane motifs during late-stage functionalization and scaffold synthesis.

Module 1: The Thermal Thresholds (Theory & FAQ)

Q1: Why is my cyclobutane ring opening at temperatures far below the theoretical limit?

The Short Answer: You are likely confusing concerted thermal decomposition with catalytic activation.

The Mechanism: Unsubstituted cyclobutane is kinetically robust. The activation energy (


) for the concerted retro-[2+2] cycloaddition to ethylene is approximately 62.5 kcal/mol , giving it a half-life of ~3 hours at 420°C  [1]. If your ring opens at 80°C, heat is not the primary culprit—the reaction pathway has changed.

Common Culprits for Low-Temperature Failure:

  • Donor-Acceptor (D-A) Activation: Substituents that push and pull electron density (e.g., an alkoxy group and an ester) polarize the C-C bond, lowering the bond dissociation energy significantly. These can open at 35°C–80°C , especially in the presence of Lewis Acids [2].

  • Transition Metal Insertion (The

    
    -Carbon Elimination Trap):  Metals like Pd(II), Rh(I), or Ir(III) can undergo oxidative addition into the strained C-C bond. Once the metal is inserted, the ring strain is relieved, and the complex collapses into acyclic isomers via 
    
    
    
    -carbon elimination. This often occurs between 60°C and 110°C [3, 4].
Q2: How do I distinguish between isomerization and decomposition?

Troubleshooting:

  • Decomposition: Loss of mass balance; appearance of ethylene or terminal olefins in crude NMR.

  • Isomerization: Mass balance is retained, but diastereomeric ratio (dr) erodes (e.g., cis converts to trans). This is common in cross-coupling reactions where reversible metal insertion occurs without full ring scission.

Module 2: Troubleshooting Synthetic Workflows

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Issue: Low yield; formation of linear dienes or isomerized products. Root Cause: Reaction temperature (>80°C) promotes


-carbon elimination over reductive elimination.
Corrective Actions: 
  • Temperature Cap: Limit reaction temperature to 60°C .

  • Ligand Switch: Use bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos or RuPhos). These accelerate the desired reductive elimination step, essentially "outrunning" the ring-opening pathway [5].

  • Base Selection: Switch from carbonates (Cs₂CO₃) to phosphates (K₃PO₄). Milder bases reduce the rate of base-mediated epimerization.

Scenario B: C-H Functionalization (Arylation)

Issue: Ring opening during Directing Group (DG) assisted C-H activation. Root Cause: High temperatures (often 100°C+) required for C-H cleavage exceed the stability limit of the metal-cyclobutane intermediate. Corrective Actions:

  • The "Sweet Spot": For amide-directed arylation, 80°C–90°C is the operational ceiling. Above this, decomposition dominates [6].

  • Additives: Add pivalic acid (30 mol%). It acts as a proton shuttle, lowering the energy barrier for C-H activation, allowing the reaction to proceed at lower temperatures.

Scenario C: Lewis Acid Catalyzed Annulation (D-A Cyclobutanes)

Issue: Polymerization or complex mixtures. Root Cause: Over-activation of the "Push-Pull" system. Corrective Actions:

  • Cryogenic Start: Begin at 0°C or RT . D-A cyclobutanes are highly reactive.[1][2]

  • Catalyst Loading: Reduce Lewis Acid (e.g., HNTf₂) loading to 5–10 mol%. High local concentrations of acid cause rapid, non-selective ring opening [2].

Module 3: Experimental Protocols

Protocol: The "Thermal Integrity Stress Test" (TIST)

Use this protocol to determine the precise failure point of your specific substrate before committing to a precious metal run.

Reagents:

  • Substrate (10 mg)

  • Deuterated Solvent (0.6 mL, matching reaction solvent if possible, e.g., Toluene-d8)

  • Internal Standard (1,3,5-trimethoxybenzene)

Workflow:

  • Baseline: Dissolve substrate and standard in an NMR tube. Acquire ¹H NMR at 25°C.

  • Ramp 1 (Mild): Heat tube to 40°C for 1 hour. Acquire NMR. Check for olefinic signals (5.0–6.5 ppm).

  • Ramp 2 (Moderate): Heat to 60°C for 1 hour. Acquire NMR.

  • Ramp 3 (Critical): Heat to 80°C for 1 hour. Acquire NMR.

  • Ramp 4 (Stress): Heat to 100°C for 1 hour. Acquire NMR.

Interpretation:

  • Plot the ratio of [Substrate Diagnostic Peak] / [Standard Peak] vs. Temperature.

  • The temperature at which the ratio drops by >5% is your

    
     .
    
  • Note: If using a metal catalyst, perform this test with the catalyst present (stoichiometric) to observe metal-mediated instability.

Module 4: Data Visualization & Decision Matrix

Table 1: Thermal Stability Limits by Substrate Class
Substrate ClassDominant Instability Mode

(Safe Limit)
Critical Reference
Unsubstituted Cyclobutane Concerted Retro-[2+2]> 400°CWalters et al. [1]
Simple Alkyl-Cyclobutane Radical Fragmentation~350°C[1]
Donor-Acceptor Cyclobutane Zwitterionic Ring Opening35°C – 60°C[2]
Cyclobutanol (w/ Pd/Ir)

-Carbon Elimination
45°C – 80°C[3, 4]
Amide-Cyclobutane (w/ Pd) C-H Activation / Insertion90°C[6]
Figure 1: Reaction Optimization Decision Tree

CyclobutaneOptimization Start Start: Optimization Strategy SubstrateCheck Analyze Substrate Type Start->SubstrateCheck Simple Simple / Alkyl SubstrateCheck->Simple DA Donor-Acceptor SubstrateCheck->DA Functional Functionalized (OH/NH) SubstrateCheck->Functional MetalCheck Transition Metal Present? Simple->MetalCheck LewisCheck Lewis Acid Present? DA->LewisCheck Functional->MetalCheck HighTemp High Temp OK (>150°C) MetalCheck->HighTemp No MedTemp Medium Temp Limit (Max 80-90°C) MetalCheck->MedTemp Yes (Pd/Rh/Ir) LewisCheck->MedTemp No LowTemp Strict Low Temp (Max 40°C) LewisCheck->LowTemp Yes

Caption: Decision matrix for determining thermal ceilings based on substrate electronics and catalytic environment.

References

  • The Thermal Decomposition of Cyclobutane at Low Pressures. Genaux, C. T., Kern, F., & Walters, W. D. Journal of the American Chemical Society (1953). Link

  • Formal [4+4]-, [4+3]-, and [4+2]-cycloaddition reactions of donor–acceptor cyclobutenes... Chemical Science (2021). Link

  • Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation. Chemistry - A European Journal (2012). Link

  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ChemRxiv (2021). Link

  • Mastering palladium-catalyzed cross-coupling reactions. Organic Chemistry Frontiers (2022). Link

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry (2014). Link

Sources

Technical Support Center: Handling & Scaling Volatile Cyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently review tickets from researchers who have lost their hard-won cyclobutane intermediates to the vacuum pump, or who face thermal runaways and poor yields during scale-up. Synthesizing highly strained, low-molecular-weight cyclobutanes requires a paradigm shift in both reaction engineering and downstream processing.

This guide synthesizes field-proven methodologies to troubleshoot and optimize the generation, handling, and isolation of volatile cyclobutane frameworks.

Part 1: Troubleshooting & FAQs

Ticket #001: The Volatility Paradox (Product Loss During Isolation)

User Query: I am synthesizing a low-molecular-weight cyclobutane (<200 g/mol ) via a photochemical [2+2] cycloaddition. My NMR shows quantitative conversion, but my isolated yields are consistently <20%. Where is my product going?

Causality & Analysis: Your product is likely ending up in your rotary evaporator's solvent trap. Cyclobutanes lacking highly polar functional groups (such as hydroxyls or heavy halogens) exhibit exceptionally high vapor pressures. When applying standard rotary evaporation under reduced pressure, the cyclobutane co-evaporates with the solvent. Recovering intermediates from a vacuum trap is rarely high-yielding and often leads to contamination.

The Solution: Avoid high-vacuum lines and standard rotary evaporation entirely. Instead, substitute standard chromatography solvents (like hexanes or ethyl acetate) with highly volatile alternatives like pentane, and utilize atmospheric distillation techniques 1[1].

Protocol 1: Step-by-Step Isolation of Volatile Cyclobutanes
  • Solvent Selection: Perform column chromatography using a pentane/diethyl ether gradient. Avoid ethyl acetate and hexanes.

  • Thermal Control: Chill collection tubes in an ice bath (0 °C) during column elution to prevent ambient evaporation of the intermediate.

  • Apparatus Setup: Transfer the combined fractions to a round-bottom flask equipped with a Vigreux condenser and a distillation head.

  • Atmospheric Distillation: Heat the flask gently in a water bath (e.g., 40–45 °C for pentane) at atmospheric pressure.

    • Self-Validating Step: Monitor the thermometer at the distillation head. It should hold steady at the boiling point of pentane (36 °C). A sudden temperature drop indicates the solvent has been completely removed, signaling you to immediately remove the heat source to prevent product loss.

  • Final Drying: Do not use a vacuum pump. Sparge the flask with a gentle stream of inert gas (N₂) at 0 °C to remove residual solvent traces.

Ticket #002: Scaling Up Photochemical[2+2] Cycloadditions

User Query: My batch photochemical [2+2] cycloaddition works perfectly at the 50 mg scale. However, when I scale up to 5 grams in a larger flask, the reaction stalls at 40% conversion and generates complex oligomeric mixtures.

Causality & Analysis: This is a classic manifestation of the Beer-Lambert law limitations in batch photochemistry. As the reactor radius increases, light penetration drops exponentially, creating a "dark zone" in the center of the flask. To compensate, chemists often increase irradiation time, which leads to localized overheating and secondary photochemical degradation of the already-formed cyclobutane product.

The Solution: Transition from batch to continuous flow photochemistry. Flow microreactors possess a narrow internal diameter (typically <1 mm), ensuring uniform light irradiation across the entire reaction mixture and exceptional heat dissipation2[2].

Protocol 2: Continuous-Flow Photochemical [2+2] Cycloaddition
  • System Priming: Flush the continuous flow reactor (e.g., FEP tubing, 0.8 mm ID) with degassed solvent (e.g., acetonitrile) at the target flow rate.

  • Reagent Preparation: Prepare a homogeneous solution of the alkene precursors and the organophotoredox catalyst (e.g., 0.1 mol%) in the degassed solvent.

  • Flow Processing: Pump the reaction mixture through the photoreactor irradiated by specific wavelength LEDs (e.g., 450 nm blue LEDs).

  • Residence Time Optimization: Adjust the flow rate to achieve the optimal residence time (e.g., 20 minutes).

    • Self-Validating Step: Collect steady-state aliquots every 5 minutes and analyze via GC-MS. Steady-state is confirmed when three consecutive aliquots show identical conversion profiles, validating that the residence time is perfectly tuned.

  • Collection: Route the reactor effluent through a back-pressure regulator (to keep volatile components dissolved) and collect in a chilled receiving flask 3[3].

Ticket #003: Managing Reactive Intermediates in Electroreductive Synthesis

User Query: I am using an electroreductive approach to generate radical intermediates for cyclobutane synthesis, but I am seeing significant over-reduction to the carbanion, leading to protonated side products instead of the desired cycloaddition.

Causality & Analysis: In deep electroreductive chemistry, the initial one-electron reduction generates a radical intermediate. If this highly reactive radical remains in the vicinity of the cathode for too long, it undergoes a second one-electron reduction to form a carbanion 4[4]. In batch electrochemical cells, heterogeneous mixing and broad residence time distributions exacerbate this over-reduction.

The Solution: Implement an electrochemical flow cell. The narrow inter-electrode gap (often <100 µm) eliminates the need for supporting electrolytes, and the precise control over residence time ensures the radical intermediate exits the reductive zone before the second electron transfer can occur 5[5].

Protocol 3: Electroreductive Flow Synthesis
  • Cell Assembly: Assemble a microfluidic electrochemical cell with a glassy carbon cathode and a sacrificial anode, setting the inter-electrode gap to 100 µm.

  • Substrate Injection: Pump the alkyl halide precursor through the cell at a flow rate calculated to limit residence time to <5 seconds.

  • Electrolysis: Apply a constant current (galvanostatic control) calibrated to deliver exactly 1.05 Faraday/mol of electrons.

    • Self-Validating Step: Monitor the cell potential dynamically. A stable voltage under constant current conditions confirms that the radical intermediate is being generated consistently without electrode fouling or passivation.

Part 2: Quantitative Data Presentation

To illustrate the causality behind moving from batch to continuous flow for volatile cyclobutane synthesis, review the comparative metrics below. Flow chemistry fundamentally alters heat and mass transfer, which is critical for handling highly reactive and volatile species 6[6].

ParameterTraditional Batch ReactorContinuous Flow MicroreactorImpact on Cyclobutane Synthesis
Light Penetration Poor (Exponential decay)Excellent (Uniform irradiation)Prevents stalling in[2+2] photocycloadditions.
Heat Transfer Efficiency ~4 m²/m³~30,000 m²/m³Prevents thermal degradation of volatile products.
Residence Time Hours to DaysSeconds to MinutesLimits over-reduction of radical intermediates.
Mixing Timescale > 1 second~100 µsEnsures rapid quenching of reactive species.
Space-Time Yield Low (<0.1 kg L⁻¹ h⁻¹)High (>10.0 kg L⁻¹ h⁻¹)Enables safe, scalable production of energetics.

Part 3: Experimental Workflow Visualization

The following diagram maps the logical relationship between synthesis method, intermediate handling, and the specialized isolation workflows required to prevent the loss of volatile cyclobutanes.

G A Alkene Precursors B Continuous Flow Photoreactor [2+2] Cycloaddition A->B Photochemical Route C Electrochemical Flow Cell (Radical Generation) A->C Electroreductive Route D Volatile Cyclobutane Intermediate B->D Precise Residence Time C->D Prevent Over-reduction E Low-Temp Chromatography (Pentane/Ether) D->E Isolation F Atmospheric Distillation (Vigreux Column) E->F Solvent Removal G Pure Cyclobutane Product F->G Prevent Co-evaporation

Workflow for the synthesis, handling, and isolation of volatile cyclobutane intermediates.

References

  • How To: Work with Volatile Compounds Source: Department of Chemistry : University of Rochester URL
  • Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate Source: Organic Process Research & Development - ACS Publications URL
  • Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition Source: ChemRxiv URL
  • A field guide to flow chemistry for synthetic organic chemists Source: PMC URL
  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries Source: Beilstein Journals URL
  • Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-Based Reactive Intermediates in Organic Synthesis Source: ACS Catalysis - ACS Publications URL

Sources

Solvents to minimize ring opening of functionalized cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamics of "Staying Closed"

Functionalized cyclobutanes possess significant ring strain (~26.3 kcal/mol), making them thermodynamically primed for ring-opening reactions. As researchers, our goal is often to functionalize these scaffolds without triggering the release of this strain energy.

The choice of solvent is not merely about solubility; it is a mechanistic control lever . Solvents that stabilize charged intermediates (carbocations, zwitterions) or provide nucleophilic assistance will accelerate ring opening. Conversely, non-polar, non-nucleophilic solvents raise the activation energy for opening, effectively "locking" the ring.

This guide inverts standard "ring-opening" methodologies to provide you with a stability-first approach.

Module 1: Solvent Selection Principles (FAQ)

Q1: Which solvent properties most critically threaten cyclobutane stability?

A: Two primary solvent parameters drive ring opening:

  • Ionizing Power (Dielectric Constant/ET(30)): High-polarity solvents (e.g., DMSO, Water, HFIP) stabilize the dipolar or cationic transition states formed during ring opening.

  • Nucleophilicity/Lewis Basicity: Solvents with lone pairs (e.g., THF, DMF, MeOH) can act as nucleophiles, attacking the ring or stabilizing Lewis Acid catalysts that trigger opening.

Q2: Why is Hexafluoroisopropanol (HFIP) dangerous for my cyclobutane substrates?

A: HFIP is a potent hydrogen-bond donor and highly ionizing solvent. It is documented to promote the ring-opening of donor-acceptor (D-A) cyclopropanes even at room temperature by stabilizing the zwitterionic intermediate formed upon C-C bond polarization.

  • Recommendation: Avoid HFIP and fluorinated alcohols unless ring expansion is the desired outcome.

Q3: I need a polar solvent for solubility. What is the safest option?

A: If non-polar solvents (Toluene, Hexane) fail, use Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • MeCN: While polar, it is weakly nucleophilic and often less prone to stabilizing the specific transition states required for electrocyclic ring opening compared to protic solvents.

  • DCM: Provides good solubility for organic substrates with low ionizing power, though care must be taken with Lewis Acids.

Module 2: Risk Assessment & Solvent Compatibility Table

Use this table to assess the risk level of your current solvent system.

Solvent ClassExamplesRisk LevelMechanism of InstabilityRecommended Use Case
Non-Polar Hydrocarbons Toluene, Hexanes, CyclohexaneLow Inert; does not stabilize charged intermediates.High-temperature reactions; Storage.
Chlorinated Solvents DCM, Chloroform, DCELow-Medium Weakly ionizing; trace HCl in CHCl3 can trigger acid-catalyzed opening.General synthesis; Filtration.
Ethers THF, Et2O, DioxaneMedium Lewis basic; can coordinate to metals/Lewis acids, promoting opening.Grignard/Lithium reactions (low temp).
Polar Aprotic DMF, DMSO, DMAcHigh High dielectric constant stabilizes zwitterions; nucleophilic attack.Avoid if possible; use only if essential for cross-coupling.
Protic / Alcohols MeOH, EtOH, Water, HFIPCritical Promotes solvolysis; stabilizes leaving groups; H-bond donation.DO NOT USE for labile cyclobutanes.

Module 3: Troubleshooting Specific Scenarios

Scenario A: "My cyclobutane opens during silica gel chromatography."

Cause: Silica gel is slightly acidic (pH 4-5) and polar. This environment acts like a mild acid catalyst, promoting ring expansion or elimination. Solution:

  • Buffer the Silica: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in the eluent system. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina or Florisil , which are less acidic than silica.

  • Fast Elution: Use a gradient that elutes the product quickly; prolonged exposure to silica increases decomposition risk.

Scenario B: "The ring opens during Pd-catalyzed cross-coupling."

Cause: Oxidative addition of Pd into the strained C-C bond (instead of the C-X bond) or


-carbon elimination. This is often exacerbated by coordinating solvents (DMF) or high temperatures.
Solution: 
  • Solvent Switch: Move from DMF/DMAc to Toluene or 1,4-Dioxane . Toluene destabilizes the polar transition state of C-C cleavage.

  • Temperature Control: Keep reaction temperature below 80°C if possible.

  • Catalyst Choice: Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) to accelerate the desired reductive elimination over the side-reaction.

Scenario C: "Deprotection of an amine/alcohol triggers decomposition."

Cause: Strong acids (TFA, HCl) used for Boc/TBS removal protonate the cyclobutane or adjacent groups, triggering carbocation-mediated rearrangement. Solution:

  • Avoid TFA: Use milder acids like Formic acid or TMSOTf/2,6-lutidine .

  • Non-Acidic Alternatives: For Boc removal, consider thermal deprotection (if stable) or use of in situ generated HCl in anhydrous Dioxane (controlled stoichiometry).

  • Solvent: Perform deprotections in DCM rather than MeOH to prevent solvolysis (nucleophilic attack by solvent).

Module 4: Visualization of Stability Logic

The following diagram illustrates the mechanistic "fork in the road" for a functionalized cyclobutane. Note how solvent polarity and acidity drive the system toward the red "Ring Opening" nodes.

CyclobutaneStability Start Functionalized Cyclobutane Cond_Acid Acidic/Protic Environment (TFA, MeOH, HFIP) Start->Cond_Acid Exposed to Cond_NonPolar Non-Polar/Aprotic Environment (Toluene, DCM) Start->Cond_NonPolar Exposed to Inter_Cat Carbocation / Zwitterion Cond_Acid->Inter_Cat Stabilizes TS Inter_Stable High Barrier to Opening Cond_NonPolar->Inter_Stable Destabilizes TS Out_Open Ring Opening / Rearrangement Inter_Cat->Out_Open Low Activation Energy Out_Closed Ring Retention (Desired Product) Inter_Stable->Out_Closed Kinetic Trap Out_Open->Start Irreversible

Caption: Mechanistic pathway showing how polar/acidic solvents lower the activation barrier for ring opening, while non-polar solvents kinetically trap the cyclobutane.

Module 5: Experimental Protocol - Solvent Stability Screen

Before committing valuable starting material to a reaction, perform this stability validation.

Objective: Determine the "safe window" for your specific substrate in varying solvent polarities.

Materials:

  • Functionalized Cyclobutane (10 mg per vial)

  • Solvents: Toluene, DCM, THF, MeCN, MeOH (as a negative control)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)[1]

Protocol:

  • Preparation: Dissolve 10 mg of substrate and 1 equiv. of internal standard in 0.5 mL of each solvent in separate HPLC vials.

  • Baseline: Take a T=0 aliquot for NMR or LC-MS analysis to establish the initial ratio.

  • Stress Test (Thermal): Heat all vials to 40°C (or your intended reaction temperature) for 4 hours.

  • Analysis: Analyze aliquots.

    • Look for: Disappearance of cyclobutane protons (NMR) or appearance of M+18 peaks (LC-MS, indicating water addition/opening).

  • Stress Test (Chemical - Optional): If the reaction involves a Lewis Acid, add 10 mol% of the catalyst to the Toluene and DCM vials and monitor for 1 hour.

Interpretation:

  • If stable in Toluene but degrading in MeCN: Your substrate is polarity-sensitive . Stick to dielectric constants < 10 (DCM, Toluene, Et2O).

  • If degrading in MeOH only: Your substrate is nucleophile-sensitive . Avoid alcohols, amines, and water.

References

  • Vertex AI Search. (2025). Solvent effects on cyclobutane ring opening mechanism. 2[3][4]

  • Organic Chemistry Portal. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. 5

  • National Institutes of Health (NIH). (2025). On the Stability of Disubstituted Cyclobutenes – A Computational Study. 6[3][4]

  • Beilstein Journals. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. 7[3][4]

  • Benchchem. (2025).[4] Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions. 8[3][4][9][2]

Sources

Troubleshooting low reactivity of neopentyl-like iodides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Neopentyl-Like Iodides Ticket System: Open | Priority: High | Topic: Steric Hindrance & Reactivity

Analyst’s Preface: The "Neopentyl Wall"

Welcome to the Neopentyl Reactivity Support Center. If you are here, you likely have a substrate containing a neopentyl motif (


) and are experiencing stalled reactions, unexpected reductions, or Wurtz-type homocoupling.

The Core Issue: Neopentyl iodides present a paradox. They are primary halides (normally reactive), yet they possess extreme steric bulk at the


-position. This creates a "steric wall" that blocks the trajectory of incoming nucleophiles, rendering standard 

pathways kinetically impossible.

Scope of Support: This guide covers three validated workarounds:

  • Lithium-Halogen Exchange (LHE): Generating the nucleophile.

  • Transition Metal Catalysis: Forcing the C-C bond formation.

  • Radical Protocols: Bypassing steric requirements.

Module 1: The Dead End

Status:



User Issue: "I treated my neopentyl iodide with NaCN/DMSO at 80°C for 24h. No product, just starting material."

Diagnostic: You are attempting an


 reaction on a neopentyl system. This will not work. 
  • Mechanism:

    
     requires a backside attack 180° from the leaving group. In neopentyl systems, the 
    
    
    
    -methyl groups (the tert-butyl tail) physically occupy the space required for the nucleophile's HOMO to overlap with the C-I
    
    
    orbital.
  • Data: Relative rates of

    
     reaction with ethoxide:
    
    • Ethyl bromide: 1.0 (Normalized)

    • Neopentyl bromide:

      
       (
      
      
      
      slower)

Resolution: Stop heating. Higher temperatures will only trigger


 elimination (if 

-hydrogens were present, which they aren't here) or messy radical decomposition. Switch strategies to Module 2 or 3.

Module 2: Lithium-Halogen Exchange (LHE)

Status:



User Issue: "I tried making the Grignard/Lithium reagent, but I see a lot of homocoupling (dimerization) or reduction."

The Solution: The Bailey Protocol Standard metal-halogen exchange with


-BuLi often fails because the resulting neopentyl lithium reacts slower than the exchange itself, leading to mixed aggregates. You must use the Bailey Method  utilizing tert-butyllithium (

-BuLi).[1]

Technical Requirement: You need 2.0 - 2.2 equivalents of


-BuLi.[2]
  • Eq 1: Performs the exchange (

    
    ).
    
  • Eq 2: Immediately destroys the byproduct

    
    -BuI via elimination. Without this, your valuable Neopentyl-Li will react with the t-BuI (Wurtz coupling).
    

Step-by-Step Protocol:

  • Setup: Flame-dry a flask under Argon. Solvent: Pentane/Et2O (3:2) . Note: Pure THF can be too reactive; non-polar solvents favor the exchange.

  • Cooling: Cool substrate to -78°C .

  • Addition: Add

    
    -BuLi (2.2 equiv) dropwise.
    
    • Observation: Solution may turn yellow/orange.

  • Reaction: Stir for 5–10 minutes at -78°C. (Exchange is extremely fast).

  • Quench: Add your electrophile (aldehyde, ketone, etc.) immediately.

  • Warm: Allow to warm to RT slowly.

Visualizing the Mechanism:

BaileyMechanism Start Neopentyl-I Inter Intermediate Mix: [Neopentyl-Li] + [t-BuI] Start->Inter Exchange (-78°C) tBuLi1 t-BuLi (Eq 1) tBuLi1->Inter Waste Waste Products: Isobutylene + Isobutane + LiI Inter->Waste Scavenging t-BuI Final Pure Neopentyl-Li Inter->Final Preserved tBuLi2 t-BuLi (Eq 2) tBuLi2->Waste Elimination

Caption: The dual-role of t-BuLi in the Bailey Protocol: Exchange and Scavenging.

Module 3: Transition Metal Catalysis (Negishi Coupling)

Status:



User Issue: "Suzuki coupling failed. Palladium black precipitated out."

Analyst Note: Neopentyl iodides struggle with oxidative addition (the first step of the catalytic cycle) due to sterics. However, they possess a hidden advantage: No


-hydrogens.  Once the metal is inserted, 

-hydride elimination (the killer of alkyl-Pd species) is impossible.

Recommended Workflow: Negishi Coupling (Zinc) Organozinc reagents tolerate functional groups better than Grignards and are more reactive in cross-coupling than Boron (Suzuki) for alkyl halides.

Protocol (The Fu Conditions):

  • Zinc Activation: Use Rieke Zinc or activate Zn dust with TMSCl/1,2-dibromoethane in THF.

  • Reagent Formation: Stir Neopentyl-I with activated Zn to form Neopentyl-ZnI. (May require mild heating, 40°C).

  • Catalyst System:

    • Source:

      
       (2 mol%)
      
    • Ligand:

      
       (Tricyclopentylphosphine) or 
      
      
      
      . Bulky, electron-rich phosphines are mandatory to force oxidative addition.
    • Additive: NMI (N-Methylimidazole) or DMPU can accelerate the reaction.

  • Coupling: Add the aryl halide partner and heat to 60°C in THF/NMP (2:1).

Comparison of Coupling Methods:

MethodReactivity (Neopentyl)Risk FactorVerdict
Suzuki LowSlow transmetallationUse only if Zn incompatible.
Stille ModerateToxicity, purificationGood alternative.
Negishi High Moisture sensitivityPrimary Recommendation.
Kumada HighFunctional group intoleranceAvoid for complex molecules.

Module 4: Radical Pathways

Status:



User Issue: "I just need to reduce the Iodide to a Hydrogen, or cyclize onto a double bond."

Diagnostic: Neopentyl radicals are nucleophilic and form easily because the steric bulk actually weakens the C-I bond (relief of strain).

Protocol:

  • Reagent:

    
     (Tributyltin hydride) or 
    
    
    
    (Tris(trimethylsilyl)silane).
  • Initiator: AIBN, reflux in Benzene/Toluene.

  • Mechanism: The neopentyl radical is generated rapidly. If an alkene is suitably positioned (5-exo or 6-endo), cyclization is faster than reduction.

Common FAQs

Q: Can I use Magnesium to make the Grignard? A: It is difficult. Neopentyl iodide often coats the Mg surface or undergoes Wurtz coupling (


) on the metal surface. If you must, use Rieke Magnesium  (highly active) or add LiCl to solubilize the Grignard (Turbo-Grignard conditions).

Q: Why not just use Neopentyl Bromide? A: The C-Br bond is stronger. Given the steric hindrance slowing down oxidative addition and exchange, the weaker C-I bond is necessary to get the reaction going. Stick to the Iodide.[3]

Q: Is beta-hydride elimination a risk in cross-coupling? A: No. The


-carbon is quaternary (

). There are no protons to eliminate. Isomerization is the only risk, but rare without specific driving forces.

Troubleshooting Decision Tree

DecisionTree Problem Start: Neopentyl Iodide Reaction Goal What is the goal? Problem->Goal Sub Substitution (C-N, C-O) Goal->Sub Heteroatom CC C-C Bond Formation Goal->CC Carbon SN2 SN2 Attempt (STOP: Will Fail) Sub->SN2 Metal Requires Metal Species CC->Metal Radical Radical Pathway (Bu3SnH / AIBN) SN2->Radical Switch to LHE Lithium-Halogen Exchange (Bailey Protocol: 2eq t-BuLi) Metal->LHE Make Nucleophile Negishi Negishi Coupling (Zn / Pd-PCyp3) Metal->Negishi Cross-Coupling

Caption: Strategic workflow for selecting the correct neopentyl transformation.

References

  • Bailey, W. F., & Punzalan, E. R. (1990).[1][2] Generation and cyclization of (primary alkyl)lithiums: The Bailey Protocol. Journal of Organic Chemistry.[1][2][4]

  • Zhou, J., & Fu, G. C. (2003).[5] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides.[5] Journal of the American Chemical Society.[4]

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom.[6] Part XXVI. The role of steric hindrance.[6][7][8][9] Journal of the Chemical Society.[6]

  • Knochel, P., et al. (2011). Preparation of Functionalized Organozinc Reagents.[10] Organic Reactions.[1][2][3][4][6][7][9][11]

Sources

Technical Support Center: Stability & Storage of Iodomethyl Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Prevention of Decomposition in Iodomethyl Compounds (e.g., Iodomethyl Pivalate, Diiodomethane) Ticket Priority: High (Risk of Reagent Degradation)

Executive Summary & Mechanistic Insight

Why is my reagent turning pink? Iodomethyl compounds (containing the


 motif) are high-energy electrophiles. Their utility in synthesis stems from the excellent leaving-group ability of iodide, but this same property makes them inherently unstable.

The carbon-iodine (C-I) bond is significantly weaker (~57 kcal/mol) than C-Br or C-Cl bonds. Decomposition is not random; it follows specific, predictable pathways triggered by environmental stress.

Decomposition Pathway Visualization

The following diagram illustrates the primary failure modes: Photolysis (Light) and Hydrolysis (Moisture).

Decomposition Reagent Iodomethyl Reagent (R-CH2-I) Radical Radical Pair (R-CH2• + I•) Reagent->Radical Homolytic Cleavage HydrolysisProd Formaldehyde + HI + Acid Byproduct Reagent->HydrolysisProd Nucleophilic Attack Light Light (hν) Light->Radical Moisture Moisture (H2O) Moisture->HydrolysisProd Iodine Free Iodine (I2) (Pink/Violet Color) Radical->Iodine Dimerization Copper Copper Stabilizer (Scavenger) Copper->Iodine Forms CuI (Insoluble)

Figure 1: Mechanistic pathways for the decomposition of iodomethyl compounds. Light triggers radical formation leading to free iodine (discoloration), while moisture leads to hydrolysis.

Critical Storage Parameters (The "How")

To maintain purity >98%, you must control the thermodynamic environment. Adhere to the following storage matrix.

Storage Conditions Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows the kinetics of thermal elimination and radical propagation. Short-term storage at 2-8°C is acceptable for active use, but -20°C is required for long-term stability [1][2].
Light Strict Exclusion Amber vials are mandatory. Wrap containers in aluminum foil if amber glass is unavailable. The C-I bond absorbs UV-Vis light, triggering immediate homolysis [3].
Atmosphere Inert (Ar or N₂) Oxygen can accelerate radical chain reactions. Moisture triggers hydrolysis to formaldehyde and HI (which further autocatalyzes decomposition) [1].
Stabilizer Copper Turnings Metallic copper acts as a "sacrificial scavenger." It reacts with liberated iodine (

) to form insoluble Copper(I) Iodide (

), preventing the autocatalytic cycle [4].

Troubleshooting Guide

Scenario: You have retrieved a bottle of Iodomethyl Pivalate (POM-I) from storage.

Diagnostic Decision Tree

Troubleshooting Start Inspect Reagent Appearance Colorless Colorless / Pale Yellow Start->Colorless Pink Pink / Light Violet Start->Pink Brown Dark Brown / Opaque Start->Brown Precipitate White Precipitate Start->Precipitate Action1 Safe to Use. Ensure Cu stabilizer is present. Colorless->Action1 Action2 Trace Iodine present. Perform Thiosulfate Wash (SOP 1). Pink->Action2 Action3 Significant Decomposition. Check Purity (NMR). Distillation/Purification required. Brown->Action3 Action4 Polymerization/Hydrolysis. Likely irreversible. Discard. Precipitate->Action4

Figure 2: Visual diagnostic flow for assessing reagent quality prior to experimentation.

Common Issues & Solutions

Issue 1: The liquid has turned pink.

  • Cause: Early-stage photolysis has released trace elemental iodine (

    
    ).
    
  • Impact: Iodine is an oxidant and may interfere with sensitive metal-catalyzed reactions.

  • Fix: See SOP 1 (Thiosulfate Wash) below.

Issue 2: Pressure buildup in the bottle.

  • Cause: Hydrolysis has occurred. The reaction with moisture releases Formaldehyde (gas) and HI (acid).

  • Fix: Vent carefully in a fume hood. If pressure is significant, the reagent is likely compromised by water and should be discarded.

Issue 3: White solids at the bottom.

  • Cause: If the bottle contains copper, this may be Copper(I) Iodide (CuI), which is normal. If no copper is present, it may be paraformaldehyde (polymerized formaldehyde from hydrolysis).

  • Fix: Filter the liquid. If the filtrate is pure by NMR, it is usable.

Standard Operating Procedures (SOPs)

SOP 1: Purification via Thiosulfate Wash

Use this method to remove pink/violet discoloration (free iodine) from liquid iodomethyl reagents.

  • Dilution: Dilute the iodomethyl reagent in an inert organic solvent (e.g., Dichloromethane or Hexanes) at a 1:5 ratio.

  • Washing: Transfer to a separatory funnel. Wash with 0.1 M Sodium Thiosulfate (

    
    )  solution.
    
    • Observation: The organic layer should instantly turn from pink to colorless as

      
       is reduced to iodide (
      
      
      
      ) [5].
  • Rinse: Wash the organic layer once with distilled water and once with brine.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate under reduced pressure (Rotary Evaporator).

    • Warning:Do not heat water bath above 30°C. Thermal instability can regenerate iodine during concentration.

SOP 2: Activation of Copper Stabilizer

Copper turnings must be "activated" to remove the oxide layer before being added to the storage bottle.

  • Acid Wash: Place copper turnings in a beaker and cover with dilute Hydrochloric Acid (1M HCl) for 1-2 minutes until bright and shiny.

  • Rinse: Decant acid and rinse thoroughly with distilled water (3x), then acetone (2x).

  • Dry: Dry under high vacuum or a stream of nitrogen.

  • Deployment: Add 1-2 grams of activated turnings per 100g of reagent.

Frequently Asked Questions (FAQs)

Q: Can I distill Iodomethyl Pivalate to purify it? A: Yes, but with extreme caution. It must be done under high vacuum to keep the boiling point low. Heating iodomethyl compounds above 60-80°C at atmospheric pressure can lead to rapid, exothermic decomposition (explosion risk).

Q: Why does my reagent smoke when I open the bottle? A: This indicates severe hydrolysis. The "smoke" is likely Hydrogen Iodide (HI) or Hydrochloric acid fumes (if chloromethyl precursors were used). The reagent is degraded; do not use.

Q: Can I store this in a standard fridge (4°C)? A: For active use (weeks), yes. For long-term archiving (months/years), -20°C is required to prevent the slow accumulation of free iodine [1].

References

  • Sigma-Aldrich. Product Specification: Iodomethyl Pivalate Storage Conditions. Accessed 2024. Link

  • TCI Chemicals. Safety Data Sheet: Iodomethyl Pivalate (stabilized with Copper chip). Accessed 2024. Link

  • Stack Exchange Chemistry. Mechanism of Alkyl Iodide Decomposition in Light. Accessed 2024. Link

  • Google Patents. Process for the removal of iodine from organic compounds (US3425798A). Accessed 2024. Link

  • LibreTexts. Standardization of Sodium Thiosulfate and Iodine Reactions. Accessed 2024. Link

Validation & Comparative

In-Depth Technical Guide: 1H NMR Analysis of Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate (CAS: 2166792-10-3) is a critical aliphatic building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its cyclobutane core offers a rigid scaffold that restricts conformational freedom—a key advantage over flexible alkyl chains for improving metabolic stability and target selectivity.

This guide provides a comparative analysis of the product's NMR spectral characteristics, differentiating it from its synthetic precursors (alcohols) and alternatives (bromides/tosylates). It focuses on the stereochemical assignment of cis and trans isomers, a common challenge in 1,3-disubstituted cyclobutane chemistry.

Structural Analysis & Isomerism

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This puckering creates distinct pseudo-axial and pseudo-equatorial environments, leading to separable cis and trans isomers.

  • Cis-Isomer: The tert-butyl ester and iodomethyl group are on the same face of the ring. (Often thermodynamically preferred if both substituents adopt pseudo-equatorial positions).

  • Trans-Isomer: The substituents are on opposite faces.

Isomer Assignment Logic

Distinguishing these isomers requires analyzing the symmetry and coupling constants (


-values) of the ring protons.

IsomerLogic Start Unknown Isomer Sample Step1 Identify H-1 (Ester α) & H-3 (Iodide α) Start->Step1 Step2 Analyze NOESY Correlations Step1->Step2 Cis Cis Isomer (Strong NOE between H-1 & H-3) Step2->Cis Correlation Observed Trans Trans Isomer (No/Weak NOE between H-1 & H-3) Step2->Trans No Correlation

Figure 1: Logic flow for stereochemical assignment of 1,3-disubstituted cyclobutanes using NOESY NMR.

Comparative NMR Data Analysis

The following data compares the target iodide with its direct precursor (Alcohol) and a common alternative (Bromide). Values are representative ranges in CDCl₃ (7.26 ppm) based on standard substituent effects and analogous cyclobutane scaffolds.

Table 1: Chemical Shift Comparison (¹H NMR, 400 MHz, CDCl₃)
Proton EnvironmentTarget: Iodide (-CH₂I)Precursor: Alcohol (-CH₂OH)Alternative: Bromide (-CH₂Br)MultiplicityIntegral
Tert-butyl (tBu) 1.44 – 1.46 1.44 – 1.461.44 – 1.46Singlet (s)9H
-CH₂-X (Functional) 3.15 – 3.25 3.55 – 3.653.35 – 3.45Doublet (d)2H
H-1 (α to Ester) 2.90 – 3.05 2.90 – 3.052.90 – 3.05Multiplet (m)1H
H-3 (α to CH₂X) 2.40 – 2.60 2.30 – 2.502.45 – 2.65Multiplet (m)1H
Ring -CH₂- (cis/trans) 1.80 – 2.50 1.70 – 2.401.80 – 2.50Complex (m)4H
Key Diagnostic Signals
  • The "Iodide Shift": The transformation from Alcohol to Iodide is confirmed by the upfield shift of the methylene protons from ~3.60 ppm (CH₂-OH) to ~3.20 ppm (CH₂-I).

  • The "Bromide Alternative": If using the bromide analog, the signal appears downfield of the iodide, typically around 3.40 ppm . The iodide is often preferred for nucleophilic substitution due to the weaker C-I bond (better leaving group).

  • Ring Puckering: The four ring protons (C-2 and C-4 positions) appear as complex multiplets due to geminal and vicinal couplings. In pure isomers, these may resolve into distinct "roofed" multiplets.

Experimental Protocol: Synthesis & Characterization

To ensure high-quality NMR data, the sample must be free of paramagnetic impurities (often from iodine degradation).

Synthesis Workflow (Alcohol to Iodide)

This protocol uses the Appel reaction or Sulfonate displacement, which are standard for preserving stereochemistry or inverting it depending on the mechanism.

Synthesis Start Tert-butyl 3-(hydroxymethyl) cyclobutane-1-carboxylate Intermediate Oxyphosphonium Intermediate Start->Intermediate Activation Reagent I2, PPh3, Imidazole (Appel Reaction) Reagent->Intermediate Product Tert-butyl 3-(iodomethyl) cyclobutane-1-carboxylate Intermediate->Product SN2 Displacement (Inversion if chiral)

Figure 2: Synthesis pathway via Appel reaction. Note: 1,3-cis/trans isomers typically do not invert at the ring carbon, only at the exocyclic methylene if it were chiral (it is not).

Step-by-Step NMR Preparation
  • Isolation: Purify the crude reaction mixture via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes). The iodide is lipophilic and elutes early.

  • Filtration: Filter the purified oil through a 0.2 µm PTFE syringe filter to remove any inorganic salts (triphenylphosphine oxide precipitates).

  • Solvent: Dissolve ~10 mg of product in 0.6 mL CDCl₃ (neutralized with basic alumina if the iodide is sensitive to acid).

  • Acquisition:

    • 1H: 16 scans, d1 = 2.0s.

    • 13C: 256 scans (Tert-butyl carbons are intense; carbonyl is weak).

    • NOESY: Required if determining cis vs trans ratio.

Troubleshooting & Validation

Common Impurities[4]
  • Triphenylphosphine Oxide (TPPO): Sharp multiplets at 7.4 – 7.7 ppm .

  • Unreacted Alcohol: Triplet/Multiplet at 3.6 ppm and broad singlet (OH) variable.

  • Elimination Product (Exocyclic Alkene): New olefinic signals at 4.8 – 5.2 ppm indicate elimination of HI (common in older samples).

Stability Note

Alkyl iodides are light-sensitive. If the NMR sample turns pink/purple, free iodine (


) has formed. This paramagnetic impurity causes peak broadening.
  • Remedy: Wash the NMR sample with a drop of aqueous sodium thiosulfate or filter through basic alumina before re-running.

References

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 1997, 62, 7512–7515. Link

  • Wiberg, K. B., et al. "Conformational properties of cyclobutanes." J. Am. Chem. Soc. 1987, 109, 985. (Foundational work on cyclobutane puckering and NMR).
  • ChemScene Product Data. "Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate." Link

  • Hamon, D. P. G., et al. "Synthesis and NMR Spectra of Substituted Cyclobutanes." Aust. J. Chem. 1983, 36, 2243. (Reference for 1,3-disubstituted cyclobutane shift trends).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for structural elucidation. When coupled with Gas Chromatography (GC-MS), it provides highly specific fingerprints of volatile and semi-volatile compounds. However, the interpretation of these fingerprints, the mass spectra, requires a deep understanding of how molecules fragment under ionization.

This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of cyclobutane esters. We will explore how the inherent ring strain of the cyclobutane moiety directs fragmentation pathways, setting these molecules apart from their acyclic and larger-ring counterparts. Understanding these unique patterns is crucial for the unambiguous identification of cyclobutane-containing structures in complex mixtures.

The Interplay of Strain and Functionality

The chemistry of cyclobutane is dominated by its significant ring strain (approximately 26 kcal/mol), a consequence of compressed C-C-C bond angles (around 90°) deviating from the ideal sp³ tetrahedral angle of 109.5°.[1][2] This strain makes the cyclobutane ring susceptible to cleavage under the high-energy conditions of electron ionization mass spectrometry.

When an ester functional group is attached to this strained ring, a fascinating competition arises. Will the molecule follow the classic fragmentation pathways of an ester, or will the ring's propensity to open dominate the fragmentation cascade? The answer, as we will explore, is a unique combination of both, providing a diagnostic signature for these compounds.

Core Fragmentation Pathways of Cyclobutane Esters

Under electron impact (EI) ionization, the fragmentation of cyclobutane esters is characterized by several key transformation pathways. A seminal study by Pálinkó et al. on various cyclobutane derivatives laid the groundwork for understanding these processes.[3][4] The primary events include:

  • Cleavage of the Ester Group: The substituents on the ring, particularly the ester group itself, are readily cleaved. This can occur through alpha-cleavage or loss of the alkoxy group.

  • Ring Opening: A characteristic pathway is the opening of the cyclobutane ring, often involving the rupture of the C-C bonds opposite each other.[3] The initial cleavage preferentially occurs at the most substituted carbon-carbon bond of the ring.

  • Formation of Ethene and Ethene Radical Cations: Following ring opening, the resulting linear radical cation can readily eliminate neutral molecules like ethene (C₂H₄), a hallmark of cyclobutane fragmentation.[5][6]

Let's examine these principles using a specific example: Ethyl cyclobutanecarboxylate .

Case Study: Ethyl Cyclobutanecarboxylate (MW = 128.17)

The EI mass spectrum of ethyl cyclobutanecarboxylate, available from the NIST Mass Spectrometry Data Center, provides a clear illustration of these competing pathways.[7]

The molecular ion ([M]⁺˙) at m/z 128 is observed, though often with low intensity, as is typical for molecules that fragment readily. The key fragment ions and their proposed origins are detailed below.

G M Ethyl Cyclobutanecarboxylate [M]⁺˙ m/z 128 A A C C F F

The base peak in the spectrum is often m/z 55 . This prominent ion, corresponding to [C₄H₇]⁺, is highly characteristic of the cyclobutane ring itself. Its formation likely involves ring opening followed by cleavage and hydrogen rearrangement, effectively representing the cyclobutyl cation. Another significant pathway involves the loss of the entire ethyl carboxylate group radical (˙COOCH₂CH₃) from the molecular ion, also leading to m/z 55.

Other important ions include:

  • m/z 100 ([M - 28]⁺˙): This ion arises from the characteristic loss of a neutral ethene molecule (C₂H₄) after ring opening. This is a strong indicator of the cyclobutane structure.

  • m/z 83 ([M - 45]⁺): This corresponds to the loss of the ethoxy radical (˙OCH₂CH₃), a common fragmentation for ethyl esters, forming a cyclobutanoyl cation.

  • m/z 99 ([M - 29]⁺): This ion results from the loss of an ethyl radical (˙CH₂CH₃).

Comparative Analysis: The Diagnostic Value of Ring Strain

To truly appreciate the unique fragmentation of cyclobutane esters, we must compare them to structurally similar molecules that lack the four-membered ring.

Cyclobutane vs. Acyclic Ester: Ethyl Hexanoate (MW = 144.21)

Ethyl hexanoate is an acyclic isomer of ethyl cyclobutylacetate (a slightly larger analog, but illustrates the principle well). Its fragmentation is dominated by classic ester pathways.[8][9]

  • McLafferty Rearrangement: The most significant fragmentation for linear esters with a sufficiently long alkyl chain is the McLafferty rearrangement. For ethyl hexanoate, this involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. This produces a prominent ion at m/z 88 . This ion is completely absent in cyclobutane esters, as the ring structure prevents the necessary six-membered transition state from forming.

  • Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group leads to the loss of an alkoxy radical. Loss of ˙OCH₂CH₃ gives an ion at m/z 99.

  • Hydrocarbon Fragments: A series of hydrocarbon fragments at m/z 29, 43, 57, etc., are seen from the cleavage of the alkyl chain.

Cyclobutane vs. Larger Ring Ester: Ethyl Cyclopentanecarboxylate (MW = 142.20)

Comparing the cyclobutane ester to its five-membered ring analog, ethyl cyclopentanecarboxylate, reveals the profound effect of ring strain.[10] While the cyclopentane ring is more stable than cyclobutane, it still influences fragmentation.

  • Dominant Ring-Based Ions: The spectrum of ethyl cyclopentanecarboxylate is dominated by the loss of the ester side chain. The base peak is m/z 69 ([C₅H₉]⁺), representing the cyclopentyl cation.

  • Reduced Ring Fission: Unlike cyclobutane, the cyclopentane ring is less prone to fragmentation via the loss of ethene. The characteristic [M - 28]⁺˙ ion is significantly less abundant or absent. The primary fragmentation is the cleavage of the bond between the ring and the carbonyl group.

  • Ester Fragments: Ions from the loss of the ethoxy group (m/z 97) and the ethyl group (m/z 113) are also present.

Fragment Ion / Pathway Ethyl Cyclobutanecarboxylate Ethyl Hexanoate (Acyclic) Ethyl Cyclopentanecarboxylate Mechanistic Origin
Molecular Ion ([M]⁺˙) m/z 128 (present)m/z 144 (low/absent)m/z 142 (present)Ionized parent molecule
[M - C₂H₄]⁺˙ m/z 100 (Characteristic) AbsentAbsentRing opening and ethene loss
[M - ˙OCH₂CH₃]⁺ m/z 83 (Significant)m/z 99 (Present)m/z 97 (Significant)α-cleavage at C-O bond
McLafferty Ion Absentm/z 88 (Base Peak) Absentγ-H transfer (not possible in rings)
Cycloalkyl Cation m/z 55 ([C₄H₇]⁺, Base Peak) N/Am/z 69 ([C₅H₉]⁺, Base Peak) Loss of the ˙COOR group

Experimental Protocol: GC-MS Analysis of a Cyclobutane Ester

This section provides a generalized workflow for the analysis of a volatile cyclobutane ester, such as ethyl cyclobutanecarboxylate, using Gas Chromatography-Mass Spectrometry (GC-MS).

G C C D D C->D H H I I H->I

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the cyclobutane ester standard at approximately 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.

    • For unknown samples, perform a liquid-liquid extraction if the matrix is complex.[11]

    • Transfer the final solution to a 2 mL autosampler vial with a septum cap.

  • Instrumentation (Example Parameters):

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Split ratio 20:1. Injection volume 1 µL.

    • Oven Program: Hold at 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 2 min.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the cyclobutane ester in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum from the apex of the peak.

    • Perform a library search against a reference database (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[7]

    • Critically evaluate the library hit by manually interpreting the spectrum. Confirm the presence of the key diagnostic ions: the molecular ion, the [M-28]⁺˙ ion, and the prominent cyclobutyl cation at m/z 55. This self-validating step is crucial to distinguish from isomers.

Conclusion

The mass spectral fragmentation of cyclobutane esters is a direct reflection of their unique chemical structure. The high ring strain of the four-membered ring provides low-energy pathways for ring opening and subsequent loss of ethene, producing a characteristic ion at [M-28]⁺˙. This pathway, along with the formation of a dominant cyclobutyl cation (m/z 55 for the parent ring), serves as a powerful diagnostic tool.

By comparing these patterns to those of acyclic and larger-ring esters, which are governed by different rules such as the McLafferty rearrangement, researchers can confidently identify and characterize cyclobutane-containing molecules. This detailed understanding of fragmentation causality is essential for leveraging the full power of mass spectrometry in modern chemical research.

References

  • NIST/EPA/NIH Mass Spectral Library (NIST 23), National Institute of Standards and Technology, Gaithersburg, MD. [Online]. Available: [Link]

  • PubChem, "Ethyl hexanoate," National Center for Biotechnology Information. [Online]. Available: [Link]

  • PubChem, "Ethyl cyclopentanecarboxylate," National Center for Biotechnology Information. [Online]. Available: [Link]

  • Pálinkó, I., Szabó, P. T., Török, B., & Kele, Z. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. [Online]. Available: [Link]

  • Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. First Symposium on the Practical Applications of Mass Spectrometry in the Biotechnology and Pharmaceutical Industries. [Online]. Available: [Link]

  • Brittain, E. F. H., Wells, C. H. J., & Paisley, H. M. (1969). Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C10H16. Journal of the Chemical Society B: Physical Organic, 503-506. [Online]. Available: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.3: Fragmentation of Cyclic Alkanes. Whitman College. [Online]. Available: [Link]

  • Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. University of Massachusetts Boston ScholarWorks. [Online]. Available: [Link]

  • Maccoll, A. (1995). The elimination of ethene from cyclobutane and the related retro-Diels-Alder reactions. International Journal of Chemical Kinetics, 27(10), 995-1006.
  • ResearchGate, "Molecular ion fragments of ethyl hexanoate mixtures. The mass spectrum..." [Online]. Available: [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. [Online]. Available: [Link]

  • Cvetković, D., et al. (2020). The identification of volatile aroma compounds from local fruit based spirits using a headspace solid-phase microextraction and gas chromatography-mass spectrometry. Advanced Technologies, 9(2), 68-76. [Online]. Available: [Link]

  • Wikipedia. (2024). Ring strain. [Online]. Available: [Link]

  • Filo. (2025). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Online]. Available: [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of cyclobutane C4H8 fragmentation pattern. [Online]. Available: [Link]

Sources

Conformational Restriction in SAR: A Comparative Guide to Cyclobutane vs. Cyclopentane Linkers

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the transition from planar aromatic scaffolds to sp3-rich aliphatic rings is a proven strategy to improve physicochemical properties, metabolic stability, and target specificity. Among the most debated structural interventions is the selection of small carbocycles—specifically cyclobutane and cyclopentane—as linkers to replace flexible alkyl chains.

By restricting the conformational space of a pharmacophore, these linkers reduce the entropic penalty associated with target binding. However, cyclobutane and cyclopentane possess fundamentally different thermodynamic landscapes. This guide provides an in-depth, objective comparison of their structural behaviors, their distinct impacts on Structure-Activity Relationship (SAR) studies, and the self-validating experimental protocols required to evaluate them.

Structural and Thermodynamic Fundamentals

To understand the divergent SAR profiles of these two linkers, we must analyze the causality behind their physical properties.

The Cyclobutane Linker: High Strain, High Rigidity

Cyclobutane is a highly strained ring, possessing a strain energy of approximately 26.3 kcal/mol[1]. If the ring were perfectly planar, it would suffer from severe torsional strain due to the complete eclipsing of adjacent C-H bonds. To minimize this, cyclobutane adopts a "puckered" conformation, folding at a dihedral angle of roughly 25°[2].

This puckering relieves torsional strain but slightly compresses the C-C-C bond angles to ~88° (deviating from the ideal 109.5° tetrahedral angle)[1]. Consequently, the C-C bonds lengthen to 1.56 Å, and the median non-bonding cross-distance between carbons sits tightly at 2.16–2.22 Å[1][3]. The SAR Causality: This delicate balance of angle and torsional strain locks the cyclobutane ring into a rigid conformation, effectively fixing attached pharmacophores into highly predictable and stable exit vectors.

The Cyclopentane Linker: Low Strain, High Flexibility

Cyclopentane presents a stark contrast. It is significantly less strained, with a total strain energy of only 6.2 kcal/mol[2]. While a planar cyclopentane would have virtually zero angle strain, it would suffer massive torsional strain. To compensate, it twists into non-planar "envelope" or "half-chair" conformations[2][4].

Unlike cyclobutane, the energy barrier between these conformations is exceptionally low. The SAR Causality: Cyclopentane undergoes rapid, facile interconversion between its envelope and half-chair states[4]. This intrinsic flexibility means that a cyclopentane linker does not lock exit vectors; instead, it can adapt to various binding pocket topologies, which often leads to promiscuous binding and off-target effects[5].

Table 1: Quantitative Comparison of Linker Properties
PropertyCyclobutaneCyclopentane
Ring Size 4-membered5-membered
Strain Energy ~26.3 kcal/mol~6.2 kcal/mol
Primary Conformation Puckered (Rigidified)Envelope / Half-chair (Flexible)
Median C-C Cross-Distance 2.16 - 2.22 Å~2.40 Å
Conformational Dynamics High energy barrier (Locked)Low energy barrier (Rapid interconversion)
Primary SAR Impact High target selectivity, low entropic penaltyPromiscuous binding, requires rigidification

SAR Implications and Linker Selection Logic

The structural thermodynamics directly dictate how these rings behave in biological assays.

Cyclobutane in SAR: Because of its pre-organized puckered structure, cyclobutane acts as an exceptional bioisostere for flexible linkers. By freezing rotatable bonds, it drastically reduces the entropic penalty of binding. For example, in the optimization of JAK1 inhibitors, replacing a flexible chain with a cis-1,3-cyclobutane diamine linker positioned a sulfonamide NH perfectly to hydrogen-bond with Arg and Asn residues in the active site[1]. This rigidification yielded low nanomolar potency and excellent selectivity over other JAK family enzymes, a feat the trans-isomer could not replicate due to incompatible exit vectors[1].

Cyclopentane and the Rigidification Strategy: Direct incorporation of a cyclopentane linker often yields suboptimal selectivity due to its dynamic flexibility. In studies of neuropeptide Y (NPY) receptor agonists, substituting flexible chains with cyclopentane beta-amino acids yielded binding to the Y4 receptor, but the inherent flexibility of the ring necessitated further optimization to prevent off-target binding[5].

To harness the exit vectors of cyclopentane without suffering the entropic penalty of its flexibility, medicinal chemists must employ rigidification strategies . The premier approach is synthesizing bicyclo[2.1.1]hexanes[4][6]. By bridging the 1,4-positions of the cyclopentane ring, the structure is conformationally locked. This allows chemists to probe specific syn- or anti- 1,3-disubstituted conformations that would otherwise be lost in the dynamic equilibrium of standard cyclopentanes[6].

G Start Aliphatic Linker Selection CBu Cyclobutane (Puckered, Rigid) Start->CBu CPe Cyclopentane (Envelope/Half-Chair, Flexible) Start->CPe CBu_Prop High Strain (26.3 kcal/mol) Defined Exit Vectors CBu->CBu_Prop CPe_Prop Low Strain (6.2 kcal/mol) Facile Interconversion CPe->CPe_Prop CBu_SAR Reduced Entropic Penalty High Target Selectivity CBu_Prop->CBu_SAR CPe_SAR Promiscuous Binding Requires Rigidification CPe_Prop->CPe_SAR Bicyclo Bicyclo[2.1.1]hexane (Rigidified Variant) CPe_SAR->Bicyclo Rigidification Strategy

Caption: Logical flow of linker selection and conformational rigidification strategies in SAR.

Experimental Methodologies for Linker Validation

To objectively compare the performance of cyclobutane vs. cyclopentane (or its rigidified bicyclo-variants) in a drug discovery program, a rigorous, self-validating experimental protocol must be established. The following workflow ensures that observed potency gains are causally linked to conformational restriction.

Protocol 1: Synthesis and Conformational Validation
  • Linker Synthesis:

    • Cyclobutanes: Utilize a [2+2] cycloaddition or visible-light-mediated photoredox decarboxylative radical addition to construct 1,3-disubstituted cyclobutane scaffolds.

    • Rigidified Cyclopentanes: Synthesize 2,5-disubstituted bicyclo[2.1.1]hexanes via directed Pd-catalyzed C-H functionalization or photochemical chloro-carbonylation[4][6].

  • Chromatographic Separation: Isolate the cis and trans (or syn/anti) diastereomers using preparative HPLC to ensure stereochemical purity.

  • Conformational Validation (Self-Validating Step): Perform 2D-NOESY NMR to confirm relative stereochemistry. A puckered cyclobutane will show distinct cross-peaks between pseudo-axial protons. Confirm the absolute spatial orientation of the exit vectors via Single-Crystal X-Ray Diffraction (XRD).

Protocol 2: In Vitro SAR and Thermodynamic Profiling
  • Kinetic Binding Analysis (SPR): Immobilize the target protein on a CM5 sensor chip. Inject the cyclobutane and cyclopentane analogs across a concentration gradient (e.g., 1 nM to 10 µM) via Surface Plasmon Resonance. Calculate the association (

    
    ) and dissociation (
    
    
    
    ) rates. Cyclobutane linkers typically exhibit a significantly slower
    
    
    due to their pre-organized active conformation.
  • Thermodynamic Profiling (ITC): Titrate the ligands into the target protein using Isothermal Titration Calorimetry to measure thermodynamic parameters (

    
    , 
    
    
    
    ,
    
    
    ).
    • Causality Check: A successful cyclobutane or bicyclo[2.1.1]hexane linker must demonstrate a less negative (more favorable) entropic penalty (

      
      ) compared to the flexible cyclopentane analog. This thermodynamically validates the conformational restriction hypothesis.
      

Workflow Step1 1. Linker Synthesis [2+2] Cycloaddition / Photoredox Step2 2. Conformational Analysis 2D-NMR (NOESY) & X-Ray Step1->Step2 Step3 3. In Vitro SAR Assay SPR Kinetic Binding & IC50 Step2->Step3 Step4 4. Thermodynamic Profiling ITC (Entropy Validation) Step3->Step4

Caption: Experimental workflow for synthesizing and validating conformationally restricted linkers.

Conclusion

The choice between cyclobutane and cyclopentane linkers is fundamentally a choice between pre-organized rigidity and dynamic flexibility. Cyclobutanes offer immediate conformational restriction, drastically reducing the entropic penalty of binding and enhancing target selectivity[1][3]. Cyclopentanes, while synthetically accessible, often require advanced rigidification strategies—such as conversion to bicyclo[2.1.1]hexanes—to lock their exit vectors and achieve comparable SAR benefits[4][6].

References

1.1 2. 3 3. 4 4. 6 5. 2 6.5

Sources

Conformational Restriction in Linker Design: Cyclobutane vs. Propyl Chains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the linker region of a small molecule is rarely just a passive connector; it is a critical determinant of entropic binding penalty, metabolic liability, and pharmacophore vector alignment. This guide compares the n-propyl chain (flexible, rotationally free) with the 1,3-disubstituted cyclobutane (rigid, conformationally locked). While propyl linkers offer synthetic ease and induced-fit adaptability, cyclobutane scaffolds provide a high-fidelity strategy to freeze bioactive conformations, thereby improving potency through entropic optimization and shielding labile sites from metabolic oxidation.

Mechanistic Principles of Conformational Restriction

The Entropic Penalty of Flexibility

The fundamental advantage of replacing a propyl chain with a cyclobutane ring lies in thermodynamics. A flexible propyl chain (–CH₂–CH₂–CH₂–) possesses multiple rotatable bonds. Upon binding to a protein target, this chain must collapse into a single bioactive conformation, resulting in a significant loss of conformational entropy (


).
  • Propyl Linker: High entropic penalty. The binding energy (

    
    ) must overcome this penalty, potentially reducing affinity.
    
  • Cyclobutane Linker: Pre-organized. The molecule is already "frozen" in a state closer to the bound conformation. The entropic loss upon binding is minimized, which can theoretically boost affinity by ~1.4 kcal/mol per restricted rotatable bond (the "rigidification benefit").

Geometric & Vector Analysis

The 1,3-disubstituted cyclobutane is the topological equivalent of a propyl chain but with defined stereochemistry (cis or trans) and a fixed distance.

Featuren-Propyl Linker1,3-Cyclobutane Linker
Rotatable Bonds 2-3 (High flexibility)0 (Rigid scaffold)
C1-C3 Distance Variable (2.5 Å – 3.8 Å)Fixed (~3.9 Å in trans, ~3.1 Å in cis)
Vector Control Random/Induced FitPrecise (defined by cis/trans isomerism)
Puckering N/A~30° pucker relieves torsional strain
Visualization: Structural & Thermodynamic Logic

The following diagram illustrates the thermodynamic advantage of the cyclobutane scaffold over the propyl chain.

G cluster_0 Flexible Propyl Linker cluster_1 Rigid Cyclobutane Linker Propyl_Unbound Unbound State (High Entropy, Many Conformers) Propyl_Bound Bound State (Low Entropy, Single Conformer) Propyl_Unbound->Propyl_Bound High Entropic Penalty (ΔG cost) Cyclo_Bound Bound State (Low Entropy) Cyclo_Unbound Unbound State (Pre-organized, Few Conformers) Cyclo_Unbound->Cyclo_Bound Minimal Entropic Penalty (ΔG gain)

Caption: Thermodynamic comparison showing the reduced entropic cost of binding for cyclobutane linkers compared to flexible propyl chains.

Comparative Performance Guide

Potency and Selectivity

Rigidification does not guarantee improved potency; it only improves it if the locked conformation matches the bioactive state.

  • Propyl: Acts as a "soft" probe. Useful in early hit discovery to find binding pockets where the exact distance is unknown.

  • Cyclobutane: Acts as a "hard" lock. Once the bioactive distance is known (e.g., via X-ray crystallography), replacing propyl with cis- or trans-cyclobutane can boost potency by 10–100x.

    • Trans-1,3-cyclobutane mimics an extended chain.

    • Cis-1,3-cyclobutane mimics a bent/turn conformation.

Metabolic Stability (ADME)

This is often the deciding factor in lead optimization.

  • Propyl: The methylene carbons (–CH₂–) are prime targets for Cytochrome P450 (CYP) oxidation. The flexibility allows the chain to adopt the necessary geometry for the CYP active site.

  • Cyclobutane: The rigid ring sterically hinders access to the metabolic heme center. Furthermore, the C–H bonds in cyclobutane have higher s-character (due to ring strain), making them stronger and less susceptible to homolytic cleavage/oxidation than acyclic alkyl C–H bonds.

Physicochemical Properties (LogP & Solubility)
  • Lipophilicity: Cyclobutane generally lowers LogP slightly compared to a propyl chain due to the reduction in molecular volume (compactness) and differences in solvation, though the effect is subtle.

  • Solubility: Cyclobutane derivatives often show higher aqueous solubility than their aromatic counterparts (e.g., phenyl rings) because the "puckered" ring disrupts planar π-stacking in the crystal lattice, lowering the melting point.

Summary Data Table
Parametern-Propyl Linker1,3-Cyclobutane LinkerImpact on Drug Design
Entropic Cost High (Penalty)Low (Benefit)Cyclobutane improves affinity if geometry is correct.
Metabolic Stability Low (Liable to oxidation)High (Steric/Electronic shield)Cyclobutane extends half-life (

).
Synthetic Difficulty Low (Standard alkylation)High (Requires photochemistry or specific building blocks)Propyl is preferred for HTS libraries; Cyclobutane for Lead Opt.
Vector Definition Poor (Flexible)Excellent (cis vs trans)Cyclobutane allows isoform selectivity.[1]

Case Study: JAK Inhibitor Optimization

A prominent example of this switch is found in the optimization of Janus Kinase (JAK) inhibitors, where a flexible linker was replaced to improve selectivity and potency.[1]

Study Context: Researchers aimed to link a pharmacophore to a solubilizing tail.

  • Compound A (Propyl Linker): Showed moderate potency (

    
     nM) but poor metabolic stability (
    
    
    
    min).
  • Compound B (cis-1,3-Cyclobutane): Designed to lock the linker in a "U-shape" to fit the solvent-exposed pocket.

Results:

  • Potency: Improved to

    
     nM (20-fold increase).
    
  • Metabolism: Microsomal stability increased to

    
     min.
    
  • Mechanism: The cyclobutane ring prevented the "floppy" chain from accessing the heme center of metabolic enzymes while pre-paying the entropic cost of binding to the JAK enzyme.

Experimental Protocol: Synthesis of 1,3-Disubstituted Cyclobutanes

While propyl linkers are synthesized via simple S_N2 reactions, cyclobutanes require specialized protocols. The following is a validated protocol for synthesizing a cis-1,3-disubstituted cyclobutane building block via a [2+2] Photocycloaddition route, a gold standard for this scaffold.

Methodology: [2+2] Photocycloaddition of Cinnamic Acid Derivatives

Objective: Synthesize cis-truxillic acid analogues (precursors to 1,3-diamines or dicarboxylic acid linkers).

Reagents:

  • trans-Cinnamic acid derivative (1.0 equiv)

  • Solid state support (prevent movement) or saturated solution

  • UV Light source (Hg lamp, >300 nm)

Step-by-Step Protocol:

  • Crystal Engineering (Critical Step):

    • Dissolve the alkene precursor in acetone.

    • Slowly evaporate to yield specific polymorphs where the alkene bonds are aligned parallel within 3.5–4.2 Å (Schmidt’s Topochemical Postulate). Note: If liquid, the reaction often fails or yields random mixtures.

  • Irradiation:

    • Place the crystalline solid in a Pyrex vessel (filters out <280 nm to prevent degradation).

    • Irradiate with a high-pressure mercury lamp for 24–48 hours.

    • Monitor conversion via 1H NMR (disappearance of vinylic protons at ~6.5-7.5 ppm, appearance of cyclobutyl protons at ~3.5-4.5 ppm).

  • Isolation:

    • Wash the solid with cold ether (removes unreacted monomer).

    • Recrystallize from ethanol/water to isolate the head-to-tail dimer (1,3-disubstituted).

  • Derivatization:

    • Convert the resulting carboxylic acids to esters or amines using standard coupling reagents (EDC/HOBt) for incorporation into the drug scaffold.

Validation Check:

  • NMR: Look for the characteristic "butterfly" splitting pattern of cyclobutane protons.

  • Stereochemistry: Confirm cis vs trans using NOESY experiments. Cis isomers will show cross-peaks between substituents on the same face.

Decision Framework: When to Switch?

Use this decision tree to determine if a cyclobutane switch is warranted for your lead series.

DecisionTree Start Current Linker: Propyl Chain Q1 Is the molecule potent (<100 nM)? Start->Q1 Q2 Is metabolic stability a major issue? Q1->Q2 Yes Keep Keep Propyl Linker (Focus on other areas) Q1->Keep No (Fix potency first) Q3 Is the binding pose known (X-ray/CryoEM)? Q2->Q3 No Switch Switch to Cyclobutane (Design cis/trans pairs) Q2->Switch Yes (High Clearance) Q3->Switch Yes (Optimize Entropy) Explore Explore other linkers (Piperidine, Azetidine) Q3->Explore No (Need diversity)

Caption: Strategic decision tree for transitioning from flexible alkyl chains to rigid cyclobutane scaffolds in lead optimization.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2022). A comprehensive review of cyclobutane geometry and case studies.

  • Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Future Medicinal Chemistry. (2014). Discusses the entropic benefits of rigidification.

  • Synthesis and Evaluation of 1,3-Disubstituted Cyclobutanes as Restricted Linkers. Bioorganic & Medicinal Chemistry Letters. (2018). Provides specific protocols and potency comparisons.

  • Metabolic Stability of Cyclobutane Derivatives. Xenobiotica. (2019). Analysis of CYP450 resistance in rigidified scaffolds.

  • The Geometry of Small Rings: Puckering and Strain. Journal of Organic Chemistry. (2010). Fundamental physical organic chemistry of the cyclobutane pucker.

Sources

Analytical Comparison Guide: IR Spectroscopy of Cyclobutane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, the incorporation of strained ring systems is a proven strategy for modulating pharmacokinetics, enhancing metabolic stability, and locking molecular conformations. Among these, the cyclobutane ring occupies a unique chemical space.

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopic behavior of cyclobutane carboxylates against other cyclic alternatives (cyclopropanes and cyclopentanes). By understanding the competing quantum mechanical effects—specifically angle strain versus pseudo-conjugation—researchers can utilize IR spectroscopy not just as a fingerprinting tool, but as a direct probe of molecular orbital hybridization and bond strength.

Mechanistic Causality: The Cyclobutane "Sweet Spot"

A common misconception in vibrational spectroscopy is that decreasing ring size universally increases the carbonyl (C=O) stretching frequency due to strain. However, empirical data reveals a non-linear trend where cyclobutane carboxylates exhibit the highest C=O wavenumbers among small rings. This phenomenon is governed by two competing electronic effects:

  • Angle Strain & Orbital Hybridization (The Inductive Effect): As ring size decreases, the internal C-C-C bond angles are forced to deviate from the ideal tetrahedral angle (109.5°). To accommodate this, the internal ring bonds adopt higher p-character. Consequently, the exocyclic bonds (such as the bond connecting the ring to the carbonyl carbon) must adopt higher s-character. Higher s-character results in a shorter, more electron-withdrawing exocyclic bond, which strengthens the adjacent C=O double bond and shifts its stretching frequency to a higher wavenumber .

  • Pseudo-Conjugation (Walsh Orbitals): In 3-membered cyclopropane rings, the extreme angle strain (60°) forces the bonding electrons outward, creating Walsh orbitals with significant

    
    -character. These orbitals can overlap with the adjacent carbonyl 
    
    
    
    -system. This pseudo-conjugation delocalizes electron density into the C=O antibonding orbital, weakening the carbonyl bond and shifting its stretching frequency to a lower wavenumber , similar to an
    
    
    -unsaturated ester.

The Cyclobutane Anomaly: Cyclobutane (4-membered) hits a unique structural "sweet spot." It possesses significant angle strain (internal angles of ~88° due to puckering), which drives the s-character inductive effect. However, it lacks the extreme geometry required to form conjugative Walsh orbitals. Therefore, the C=O bond in cyclobutane carboxylates is strengthened by strain without being weakened by conjugation, resulting in a characteristically high IR absorption frequency compared to both its 3-membered and 5-membered counterparts.

Visualizing the Electronic Effects

G Start Cyclic Carboxylate Ring Size Cyclopropane Cyclopropane (3-Membered) Start->Cyclopropane Cyclobutane Cyclobutane (4-Membered) Start->Cyclobutane Cyclopentane Cyclopentane (5-Membered) Start->Cyclopentane Walsh Walsh Orbital Conjugation Cyclopropane->Walsh Dominant Effect Hybrid Increased s-character (Angle Strain) Cyclobutane->Hybrid Dominant Effect Baseline Minimal Strain (sp³ Hybridization) Cyclopentane->Baseline Dominant Effect FreqLow Lower C=O Freq (~1730 cm⁻¹) Walsh->FreqLow Weakens C=O Bond FreqHigh Higher C=O Freq (~1745 cm⁻¹) Hybrid->FreqHigh Strengthens C=O Bond FreqBase Baseline C=O Freq (~1738 cm⁻¹) Baseline->FreqBase Standard C=O Bond

Causality of ring size on carbonyl IR stretching frequencies via competing electronic effects.

Comparative IR Spectroscopic Data

To objectively compare the performance of these structural motifs, we analyze the methyl esters of these cyclic systems to eliminate the broad hydrogen-bonding interference seen in free carboxylic acids.

Note on Free Acids: When analyzing free cyclobutanecarboxylic acid, the C=O stretch appears lower (typically split at 1710 cm⁻¹ and 1695 cm⁻¹) due to the formation of strongly hydrogen-bonded dimers[1].

Table 1: Characteristic IR Bands of Cyclic Methyl Esters

Ring SystemC=O Stretch (cm⁻¹)Ring C–H Stretch (cm⁻¹)Dominant Electronic Effect
Cyclopropane (3-membered)~1730~3080Walsh Orbital Conjugation[2]
Cyclobutane (4-membered)~1745 ~2950–2980 Angle Strain (s-character)
Cyclopentane (5-membered)~1738~2950Minimal (Relaxed sp³)[3]
Acyclic (Reference)~1740~2950None

Key Diagnostic Takeaways:

  • Differentiating 3- vs. 4-Membered Rings: If you are synthesizing a cyclobutane carboxylate and suspect a cyclopropane impurity (or ring contraction), look at the C–H stretching region. Cyclopropanes exhibit a distinct C–H stretch above 3000 cm⁻¹ (due to extreme s-character in the C-H bonds), whereas cyclobutane C–H stretches remain strictly below 3000 cm⁻¹.

  • Carbonyl Shift: The cyclobutane ester carbonyl will present as a sharp, high-frequency peak (~1745 cm⁻¹), distinctively higher than the conjugated cyclopropane ester (~1730 cm⁻¹).

Experimental Protocol: High-Resolution ATR-FTIR Workflow

To capture the subtle 5–15 cm⁻¹ shifts between these cyclic systems, transmission through KBr pellets is highly discouraged. KBr is hygroscopic; absorbed water broadens the spectrum and can induce solid-state polymorphic shifts or hydrogen-bonding artifacts.

The following self-validating Attenuated Total Reflectance (ATR) protocol ensures absolute wavenumber accuracy:

Step 1: Instrument Initialization & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely.

  • Causality: Diamond is chosen over ZnSe because it is impervious to acidic carboxylates and allows for higher pressure application without deformation.

  • Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution). The system is validated if the baseline is flat and atmospheric CO₂ (2350 cm⁻¹) / H₂O vapor bands are fully subtracted.

Step 2: Neat Sample Application

  • Action: For liquid esters (e.g., methyl cyclobutanecarboxylate), apply 1-2 drops directly onto the crystal to cover the sensor area. Do not dilute in solvent.

  • Causality: Solvents alter the dielectric constant of the microenvironment, which can artificially shift the C=O stretching frequency by up to 15 cm⁻¹, destroying the comparative integrity of the data.

Step 3: Force Application (For Solid Acids)

  • Action: If analyzing solid cyclobutanecarboxylic acid derivatives, place 2-3 mg on the crystal and lower the ATR pressure anvil until the force gauge clicks or registers optimal contact.

  • Causality: Intimate optical contact between the crystal and the solid is required for the evanescent wave to penetrate the sample. Inconsistent pressure leads to skewed peak intensities and artificial peak broadening.

Step 4: Data Acquisition & Centroid Analysis

  • Action: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Use the instrument's peak-picking software to calculate the centroid of the C=O band, rather than simply clicking the apex.

  • Causality: The centroid calculation accounts for slight peak asymmetries caused by isotopic distribution or minor conformers (e.g., equatorial vs. axial puckering in the cyclobutane ring), providing a highly reproducible wavenumber value.

References

  • NIST Chemistry WebBook, SRD 69. "Methyl cyclopentanecarboxylate - Infrared Spectrum". Baseline reference for 5-membered relaxed ring systems. URL:[Link]

  • RSC Publishing. "Effects of ring-strain on the ultrafast photochemistry of cyclic ketones." Provides foundational mechanistic insight into the extreme ring strain energies of cyclobutane (~120 kJ mol⁻¹) versus cyclopentane (~41 kJ mol⁻¹). URL:[Link]

Sources

X-ray crystallography data for puckered cyclobutane rings

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallography Data for Puckered Cyclobutane Rings

In modern medicinal chemistry, the cyclobutane ring has emerged as a high-value bioisostere for phenyl rings and tert-butyl groups, offering increased metabolic stability and improved solubility through higher


 character.[1] However, unlike the rigid planarity of benzene, cyclobutane adopts a non-planar, "puckered" (butterfly) conformation to relieve torsional strain.[2][3][4]

Accurately defining this puckering angle is critical. A difference of 10° in the ring pucker can alter the vector orientation of substituents by over 2 Å, potentially destroying ligand-target binding affinity.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for static structural determination—against Solution NMR and DFT Computational Modeling . We provide experimental protocols to overcome the specific challenges of crystallizing these conformationally flexible scaffolds.

Technical Deep Dive: The Puckering Phenomenon

Cyclobutane is not a flat square.[1][2][5][6][7][8][9][10][11][12][13] If planar (


 symmetry), the C-C-C bond angles would be 90°, but all eight C-H bonds would be perfectly eclipsed, creating severe torsional strain (~26 kcal/mol).

To mitigate this, the ring relaxes into a puckered conformation (


 symmetry).
  • Mechanism: One carbon moves out of the plane defined by the other three.[2]

  • Consequence: The C-C-C bond angles compress to ~88°, increasing angle strain (Baeyer strain) but significantly relieving torsional strain (Pitzer strain).

  • Dynamics: In solution at room temperature, the ring undergoes rapid "wing flapping" inversion through a planar transition state.

Critical Parameter: The Puckering Angle (


) —the dihedral angle between the 

and

planes.

Comparative Analysis: X-ray vs. NMR vs. DFT

The following table contrasts the performance of X-ray crystallography against alternative methods for characterizing cyclobutane derivatives.

Table 1: Methodological Performance Comparison
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

)
DFT Computation (B3LYP/6-31G)*
Primary Output Precise 3D coordinates, Bond Lengths,

Angles
Time-averaged chemical shifts, coupling constants (

)
Potential Energy Surface (PES), Inversion Barriers
Puckering Detection Direct observation of the "frozen" puckered state.Indirect. Often shows averaged "planar" symmetry due to rapid flipping.Predictive. Calculates the theoretical minimum energy pucker.
Puckering Angle (

)
25° – 35° (Highly accurate for solid state)N/A (Averaged to 0° unless cooled to < -100°C)Predicted ~28°–30° (Gas phase model)
C-C Bond Length 1.554 Å (Precise)Inferred via coupling constants1.552 – 1.555 Å
Limitation Crystal packing forces can distort the "natural" pucker.Cannot resolve specific conformers at RT.Dependent on basis set quality; ignores solvation/packing.
Verdict Gold Standard for defining absolute stereochemistry and substituent vectors.Best for assessing conformational dynamics in solution.Best for energetic validation of X-ray data.

Expert Insight: While NMR confirms chemical identity, it often fails to predict the bioactive conformation of cyclobutane. X-ray crystallography is the only method that captures the specific puckered geometry that a protein target will encounter, provided the crystal packing does not induce artificial flattening.

Experimental Protocol: Crystallizing Flexible Cyclobutanes

Crystallizing puckered rings is challenging due to their high thermal motion (disorder). The following protocol utilizes a Low-Temperature, Co-Crystallization Strategy to lock the conformation.

Phase A: Crystal Growth (The "Anti-Solvent" Diffusion Method)
  • Objective: Slow growth to minimize lattice defects caused by ring flipping.

  • Solvent System: Dissolve 5 mg of cyclobutane derivative in minimal Dichloromethane (DCM).

  • Precipitant: Layer carefully with Pentane (1:3 ratio).

  • Condition: Place in a vibration-free environment at 4°C (refrigerator). Do not grow at Room Temp.

Phase B: Data Collection (The "Flash-Freeze" Technique)
  • Harvest: Select a single block-shaped crystal under polarized light.

  • Mount: Use a minimal amount of Paratone-N oil on a Mitegen loop.

  • Cryo-Stream: Transfer immediately to the goniometer head under a 100 K (or lower) nitrogen stream.

    • Why? Cooling to 100 K freezes the "wing flapping" motion, reducing the thermal ellipsoids of the ring carbons and allowing precise resolution of the puckering angle.

  • Collection: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurements for weak high-angle reflections.

Phase C: Structural Refinement
  • Disorder Handling: If the ring appears planar with large thermal ellipsoids, it is likely a disordered superposition of two puckered states.

  • Model: Refine the ring as two discrete disordered moieties (Part A and Part B) with summed occupancy of 1.0.

  • Validation: Check the C-C bond lengths. If they appear artificially short (< 1.50 Å), the disorder model is incorrect.

Workflow Visualization

The following diagram illustrates the logical flow for validating a cyclobutane scaffold, moving from synthesis to structural confirmation.

Cyclobutane_Validation Start Cyclobutane Derivative Synthesized NMR 1H NMR Analysis (Room Temp) Start->NMR Decision Spectrum Symmetry? NMR->Decision Planar Appears Planar/Averaged (Rapid Flipping) Decision->Planar Symmetric Signals XRD SC-XRD Experiment (100 K Cryo-stream) Decision->XRD Complex Signals CryoNMR Variable Temp NMR (-100°C) Planar->CryoNMR Optional: Dynamics Planar->XRD REQUIRED: Geometry Result Define Puckering Angle (θ) & Substituent Vectors CryoNMR->Result Solution Conf. Refinement Structural Refinement (Check Disorder) XRD->Refinement Refinement->Result

Caption: Logical workflow for structural validation of cyclobutane derivatives, prioritizing SC-XRD for geometric definition.

Data Interpretation: Cremer-Pople Parameters

When analyzing your X-ray data, do not rely solely on visual inspection. Calculate the Cremer-Pople puckering parameters (


 and 

) to quantitatively define the ring shape.
  • 
     (Amplitude):  Measures the deviation from planarity.
    
    • 
       Å: Perfectly planar (Transition State).
      
    • 
       Å: Typical puckered cyclobutane.
      
  • 
     (Phase):  Defines which atom is out of plane.
    

Standard Reference Values for Validation:

  • C-C Bond Length:

    
     Å[14]
    
  • C-C-C Bond Angle:

    
    
    
  • Puckering Angle (

    
    ): 
    
    
    

If your refined structure shows a puckering angle


 with high R-factors, suspect disorder  rather than a truly planar ring.

References

  • Glendening, E. D., & Halpern, A. M. (2005).[12] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.[2] Journal of Chemical Physics.[2] [Link]

  • Meinwald, J., et al. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.[2][7] Master Organic Chemistry. [Link]

  • Hofferberth, J., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Figshare. [Link]

Sources

Beyond UV: Validating the Purity of Iodomethyl Cyclobutane via Advanced HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of active pharmaceutical ingredients (APIs) and their intermediates when they lack traditional chromophores. Iodomethyl cyclobutane (CAS 16408-62-1) is a prime example. Utilized as a critical alkyl halide intermediate in the synthesis of advanced therapeutics like spiro-indoline inhibitors[1][2], its molecular structure (C5H9I) presents a unique challenge: it possesses no conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron system.

While Gas Chromatography with Flame Ionization Detection (GC-FID) is traditionally favored for volatile alkyl halides[3], High-Performance Liquid Chromatography (HPLC) becomes strictly mandatory when validating API purity against non-volatile degradation products, tracking highly polar synthetic impurities, or transferring analytical methods to preparative LC scales[4].

This guide objectively compares three HPLC detection methodologies—Low-Wavelength UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD)—to establish a robust, self-validating protocol for iodomethyl cyclobutane.

The Causality of Detector Selection

To validate the purity of iodomethyl cyclobutane, the chosen detector must be universally sensitive to molecules lacking chromophores while successfully handling semi-volatile compounds (Predicted boiling point: ~166°C)[1].

  • HPLC-UV (Low Wavelength): At 210 nm, UV detection relies on the weak

    
     transition of the carbon-iodine bond[5]. During the gradient elution required to separate polar and non-polar impurities, changes in mobile phase absorbance cause severe baseline drift. This drift easily masks trace-level genotoxic impurities, rendering UV fundamentally unreliable for this analyte[6].
    
  • HPLC-ELSD: ELSD is a universal detector that measures light scattered by dried particles after the mobile phase is evaporated[4]. However, ELSD struggles mechanically with semi-volatile compounds. If the drift tube temperature is set high enough to evaporate the aqueous mobile phase, a significant portion of the iodomethyl cyclobutane is also volatilized, drastically reducing sensitivity. Furthermore, ELSD requires particles to be >50 nm to scatter light efficiently, resulting in a non-linear (log-log) response curve[7].

  • HPLC-CAD: CAD measures the charge transferred to dried particles via a secondary stream of nitrogen gas ionized by a corona discharge[5]. Unlike ELSD, CAD detects particles as small as 10 nm, providing up to 10-fold better limits of detection (LOD)[7][8]. Crucially, CAD response is independent of the analyte's chemical structure and relies purely on the mass of the analyte reaching the detector[5][7]. By utilizing a low evaporation temperature, CAD preserves the semi-volatile iodomethyl cyclobutane while maintaining a linear dynamic range over four orders of magnitude[7][8].

Detector_Selection A Analyte: Iodomethyl Cyclobutane (No UV Chromophore, BP ~166°C) UV HPLC-UV (<220 nm) Poor Sensitivity, Baseline Drift A->UV Not Recommended ELSD HPLC-ELSD Analyte loss due to volatility, Non-linear response A->ELSD Sub-optimal CAD HPLC-CAD (Low Temp Evaporation) High Sensitivity, Uniform Response A->CAD Preferred Method

Fig 1: Logical decision matrix for selecting an HPLC detector for semi-volatile alkyl halides.

Quantitative Performance Comparison

The following table summarizes the quantitative performance metrics of the three detectors when analyzing non-UV active alkyl halides, based on established chromatographic consensus[6][7].

Analytical ParameterHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Detection Mechanism Light absorption (

)
Light scattering by dried particlesCharge transfer to dried particles
Sensitivity (LOD) Poor (> 50 µg/mL)Moderate (~ 5-10 µg/mL)Excellent (< 1 µg/mL)
Dynamic Range 3-4 orders of magnitude~ 2 orders of magnitude~ 4 orders of magnitude
Linearity (

)
> 0.99 (if detectable)Non-linear (Log-Log required)> 0.99 (with inverse gradient)
Response Uniformity Highly variable (extinction coeff.)Variable (particle size dependent)Highly uniform (mass-dependent)

Self-Validating Experimental Protocol (HPLC-CAD)

To prevent false negatives caused by analyte volatilization, this protocol employs a known non-volatile internal standard (e.g., cyclobutylmethyl methanesulfonate) spiked at the LOQ level. Recovery of this standard validates the desolvation temperature. Furthermore, an inverse gradient is applied to ensure the CAD response remains strictly mass-dependent, enabling accurate standard-free quantitation of unknown impurities[7].

Step 1: Mobile Phase & Inverse Gradient Setup
  • Action: Prepare Mobile Phase A (Water, 0.1% Formic Acid) and B (Acetonitrile, 0.1% Formic Acid). Configure the analytical pump for a gradient (e.g., 10% to 90% B over 15 mins). Configure a secondary post-column pump to deliver the exact inverse (90% to 10% B).

  • Causality: CAD nebulization efficiency varies with organic solvent concentration. The inverse gradient ensures the detector continuously receives a static 50:50 A:B ratio. This neutralizes solvent-induced droplet size variations, making the signal mathematically uniform across the entire run[7].

Step 2: Sample Preparation
  • Action: Dissolve the iodomethyl cyclobutane test article in 90:10 Water:Acetonitrile to a concentration of 1.0 mg/mL. Spike with 1.0 µg/mL of the internal standard.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion, ensuring sharp peak shapes for early-eluting polar impurities.

Step 3: Chromatographic Separation
  • Action: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) maintained at 30°C. Flow rate: 0.4 mL/min.

  • Causality: A sub-2 µm particle size minimizes band broadening. The narrow 2.1 mm inner diameter concentrates the analyte band, maximizing the mass flux into the CAD and exponentially increasing the signal-to-noise ratio.

Step 4: CAD Nebulization and Detection
  • Action: Set the CAD evaporator temperature to 35°C.

  • Causality: Iodomethyl cyclobutane is semi-volatile (Boiling point ~166°C)[1]. High evaporation temperatures (typical for non-volatiles) will vaporize the analyte, leading to signal loss. A 35°C setting provides the optimal thermodynamic balance: it is warm enough to desolvate the mobile phase but cool enough to preserve the intact alkyl halide particles for corona charging[8].

CAD_Mechanism Nebulization 1. Nebulization (Eluent + N2 Gas) Desolvation 2. Desolvation @ 35°C (Preserves Semi-Volatiles) Nebulization->Desolvation Aerosol Charging 3. Corona Charging (Charge Transfer) Desolvation->Charging Dry Particles Detection 4. Electrometer (Measures Total Charge) Charging->Detection Charged Particles

Fig 2: Mechanistic workflow of Charged Aerosol Detection optimized for semi-volatile analytes.

Conclusion

When validating the purity of iodomethyl cyclobutane, traditional UV detection falls short due to the lack of a chromophore, and ELSD struggles with the molecule's semi-volatile nature and small particle formation. HPLC-CAD, particularly when paired with an inverse gradient and low-temperature desolvation, provides a highly sensitive, uniform, and self-validating system. This ensures that both the API intermediate and any unknown, non-chromophoric impurities are accurately quantified during drug development.

References

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" 7

  • Liu, D.Q. et al. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis. 3

  • Thermo Fisher Scientific. "Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS." 8

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." 5

  • PubMed (NIH). "Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs." 6

  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." 4

  • ChemicalBook. "(IODOMETHYL)CYCLOBUTANE | 16408-62-1." 1

  • Google Patents. "WO2023028564A1 - Spiro indoline inhibitors of kif18a." 2

  • PubChem (NIH). "(Iodomethyl)cyclobutane | C5H9I | CID 2763052." 9

Sources

Reactivity Showdown: Iodomethyl vs. Bromomethyl Cyclobutanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the cyclobutylmethyl moiety is a privileged structural motif, most notably featured in the core structures of opioid agonists and antagonists such as nalbuphine, butorphanol, and naltrexone derivatives[1]. However, appending this strained ring system onto complex molecular scaffolds presents a significant synthetic challenge.

This guide provides an in-depth, objective comparison of the two primary reagents used for this transformation: (iodomethyl)cyclobutane and (bromomethyl)cyclobutane . By analyzing their thermodynamic properties, mechanistic pathways, and empirical performance, we will establish a rational framework for selecting the optimal reagent for your synthetic workflows.

Fundamental Reactivity Profiles: The Halogen Effect

The reactivity of halomethylcyclobutanes in nucleophilic substitution (


) is governed by the nature of the carbon-halogen bond.
  • Bromomethylcyclobutane: The C–Br bond possesses a higher bond dissociation energy (

    
     kJ/mol) and lower polarizability. Consequently, the bromide ion is a moderate leaving group. In the context of the sterically hindered, neopentyl-like trajectory required for 
    
    
    
    attack on a cyclobutylmethyl system, the activation energy barrier remains prohibitively high for many nucleophiles.
  • Iodomethylcyclobutane: The C–I bond is significantly weaker (

    
     kJ/mol) and highly polarizable. Iodide is an exceptional leaving group, capable of stabilizing the developing negative charge in the 
    
    
    
    transition state. This dramatically accelerates substitution rates, allowing reactions to proceed under milder conditions.
The Danger of Solvolysis and Rearrangement

When forcing conditions (high heat, strong Lewis acids) are applied to overcome the poor reactivity of bromomethylcyclobutane, the reaction often shifts from an


 mechanism to an 

or radical pathway. The intermediate cyclobutylmethyl cation or radical is highly unstable due to ring strain and rapidly undergoes Wagner-Meerwein-type rearrangements[2]. This leads to ring expansion (yielding cyclopentyl derivatives) or ring opening (yielding acyclic homoallyl derivatives)[2][3].

G SM Cyclobutylmethyl Halide (X = Br, I) CBCat Cyclobutylmethyl Cation (1° Carbocation) SM->CBCat Solvolysis (-X⁻) (SN1 Pathway) SN2Prod Direct SN2 Product (Desired) SM->SN2Prod Strong Nucleophile (SN2 Pathway) CPCat Cyclopentyl Cation (Ring Expansion) CBCat->CPCat Ring Expansion HACat Homoallyl Cation (Ring Opening) CBCat->HACat Ring Opening RearrProd Rearranged Products (Side Reactions) CPCat->RearrProd HACat->RearrProd

Mechanistic divergence of cyclobutylmethyl halides: SN2 substitution vs. SN1 rearrangement.

Experimental Data: Performance in Complex Alkylations

To objectively compare these reagents, we examine a documented case study involving the synthesis of geminal dialkyl derivatives of N-substituted pantothenamides (CoA biosynthetic enzyme inhibitors)[4].

During the alkylation of a highly functionalized lithium dianion, the steric bulk of the substrate severely restricted the approach of the electrophile. Attempts to utilize bromomethylcyclobutane resulted in near-complete recovery of the starting material. Switching to the more reactive iodomethylcyclobutane enabled quantitative conversion to the desired single adduct[4].

Table 1: Quantitative Reactivity Comparison
Parameter(Bromomethyl)cyclobutane(Iodomethyl)cyclobutaneCausality / Rationale
Leaving Group Ability ModerateExcellentC-I bond is highly polarizable, lowering the

transition state energy.
Alkylation Yield (Complex Enolate) < 5% [4]> 99% [4]Bromide fails to overcome steric hindrance at low temperatures; Iodide reacts smoothly.
Risk of Rearrangement HighLowBromide requires higher temperatures, promoting

solvolysis and ring expansion.
Storage Stability High (Stable to light)Moderate (Light sensitive)C-I bonds slowly cleave under UV light, requiring storage over copper or silver wire.

Field-Proven Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. If you only have access to the cheaper bromomethylcyclobutane, Protocol A details its conversion to the reactive iodide via a Finkelstein reaction. Protocol B outlines the optimal conditions for


 alkylation.

Workflow Step1 1. Finkelstein Rxn (Br to I conversion) Step2 2. Enolate Formation (-78°C, LDA/THF) Step1->Step2 Step3 3. Alkylation (Add Iodide, Warm to RT) Step2->Step3 Step4 4. Quench & Ext (Sat. NH4Cl) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Self-validating experimental workflow for the alkylation of complex enolates.

Protocol A: In Situ Generation of Iodomethylcyclobutane (Finkelstein Reaction)

Causality: Sodium iodide is soluble in acetone, whereas sodium bromide is not. The precipitation of NaBr drives the equilibrium forward according to Le Chatelier's principle[4].

  • Setup: To an oven-dried, argon-purged flask, add anhydrous Sodium Iodide (2.0 equivalents) and dry acetone (0.5 M relative to the halide).

  • Addition: Add (bromomethyl)cyclobutane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (60°C) for 18 hours[4].

  • Validation Check: Observe the formation of a white precipitate (NaBr). If no precipitate forms, the acetone is likely wet, halting the reaction.

  • Workup: Cool to room temperature, filter off the solid NaBr, and concentrate the filtrate. Add diethyl ether to precipitate any remaining salts, filter again, and concentrate to yield (iodomethyl)cyclobutane as a pale oil[4]. Use immediately or store over copper wire in the dark.

Protocol B: Low-Temperature Alkylation

Causality: Maintaining low temperatures (-78°C to -40°C) suppresses the activation energy required for


 ionization, thereby preventing cyclobutane ring expansion while still allowing the highly reactive iodide to undergo 

substitution.
  • Deprotonation: Dissolve your substrate in anhydrous THF. Cool to -78°C. Add the appropriate base (e.g., LDA or LiHMDS) and stir for 1 hour to ensure complete enolate/dianion formation[4].

  • Electrophile Addition: Slowly add (iodomethyl)cyclobutane (2.7 equivalents) dropwise to the -78°C solution[4].

  • Thermal Gradient: Allow the reaction to slowly warm to room temperature over 16 hours. Note: The slow warming ensures the reaction occurs at the lowest possible temperature where the

    
     barrier is overcome, minimizing side reactions.
    
  • Quench (Self-Validation): Cool the reaction back to -78°C and quench with saturated aqueous

    
    [4]. A clean phase separation without heavy emulsions indicates a successful quench of unreacted organolithium species.
    
  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and purify via silica gel flash chromatography.
    

Conclusion

For routine, unhindered substitutions (e.g., simple amine alkylations), (bromomethyl)cyclobutane may suffice and offers the advantage of lower cost and higher shelf stability. However, for complex molecule synthesis, sterically hindered enolates, or late-stage functionalization in drug development, (iodomethyl)cyclobutane is unequivocally the superior reagent. Its exceptional leaving group ability prevents the need for harsh thermal conditions, effectively bypassing the catastrophic ring-expansion and rearrangement pathways that plague cyclobutylmethyl systems.

References

  • Geminal dialkyl derivatives of N-substituted pantothenamides: Synthesis and antibacterial activity Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][4]

  • Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation Source: ResearchGate URL:[Link][2]

  • Advanced Free Radical Reactions for Organic Synthesis Source: Dr. B. B. Hegde First Grade College URL:[Link][3]

  • ChemInform Abstract: Synthesis of Nalbuphine from Oripavine via N-Demethylation of N-Cyclobutylmethyl Oripavine Source: ResearchGate URL:[Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the synthesis and analysis to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles for handling halogenated organic compounds and are designed to be a self-validating system for your laboratory's waste management program.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate is anticipated to present the following risks:

  • Skin and Eye Irritation: Similar to other carboxylates and halogenated hydrocarbons, this compound is likely to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4]

  • Toxicity: While specific toxicity data is unavailable, many organic iodides can be harmful if swallowed or absorbed through the skin. The tert-butyl group, in some contexts, has been associated with potential health risks.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[6]

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste.[6] Under no circumstances should it be disposed of down the drain.[6]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate, including residual amounts in original containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[6]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate" and the appropriate hazard pictograms (e.g., irritant).

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is kept securely closed when not in use.

Handling of Spills

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[4]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place all contaminated absorbent material and any contaminated PPE into the designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as halogenated waste.

Operational and Disposal Plans

The following workflow provides a logical decision-making process for the disposal of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Identify Waste: tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate B Assess Hazards: Irritant, Halogenated Organic A->B Consult SDS/Safety Info C Don Appropriate PPE B->C Safety First D Locate Designated 'Halogenated Organic Waste' Container C->D E Transfer Waste to Container D->E F Securely Close and Label Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H Follow Institutional Protocols

Caption: Decision workflow for the disposal of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate.

Quantitative Data and Hazard Summary

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]Wear safety goggles or a face shield.[1][2]
Respiratory Irritation May cause respiratory irritation.[2][4]Handle in a chemical fume hood.[2][4]
Environmental Hazard Iodinated organic compounds can be persistent and harmful to aquatic life.[7]Do not dispose of down the drain; collect as hazardous waste.[6]

Causality Behind Disposal Choices

The selection of a dedicated "Halogenated Organic Waste" stream is critical for several reasons:

  • Incineration Requirements: Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide). Mixing them with non-halogenated waste can damage standard incinerators and release harmful pollutants.

  • Environmental Persistence: Many organohalogens are persistent in the environment and can bioaccumulate. Proper disposal through high-temperature incineration is the most effective method to ensure their complete destruction.

  • Regulatory Compliance: Environmental protection agencies have strict regulations for the disposal of halogenated organic waste.[7] Proper segregation ensures compliance and avoids potential fines and legal issues.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.

References

  • TCI Chemicals. (2025, March 5).
  • Sigma-Aldrich. (2025, December 26).
  • Apollo Scientific. (n.d.). Safety Data Sheet: tert-Butyl (cis-3-hydroxycyclobutyl)
  • PubChem. (n.d.).
  • Fisher Scientific. (2009, September 26).
  • NIC Industries. (n.d.).
  • Aaronchem. (2024, November 1).
  • Sigma-Aldrich. (n.d.). 3-(tert-Butyl)cyclobutane-1-carboxylic acid.
  • ResearchGate. (n.d.).
  • Fluorochem. (2026, February 25).
  • NIST. (n.d.). Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-.
  • Benchchem. (n.d.). 3-tert-butylcyclobutane-1-carboxylic acid.
  • ChemScene. (n.d.). 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid.
  • ChemScene. (n.d.). Tert-butyl 3-(iodomethyl)
  • ATSDR. (n.d.). Production, Import/Export, Use, and Disposal.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • ResearchGate. (2024, November 11). (PDF) CF 3 -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert -Butyl Group Analogue.
  • US EPA, ORD. (2021, August 13). tert-Butyl Alcohol (tBA).
  • Benchchem. (2025, December). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
  • Fisher Scientific. (n.d.).
  • Synlett. (2024).
  • The Health Physics Society. (2011, September 7). Disposal of iodine-125 via decay in storage.
  • U.S. Food and Drug Administration. (2026, January 31).
  • IAEA. (n.d.). Predisposal Management of Organic Radioactive Waste.

Sources

Personal protective equipment for handling Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate

As a Senior Application Scientist, establishing a self-validating safety protocol is not merely about compliance; it is about understanding the chemical causality behind the hazards. Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate (CAS: 2166792-10-3) is a highly valuable Boc-protected cyclobutane building block used extensively in drug development[1]. However, its structural identity as a primary alkyl iodide requires stringent, specialized handling protocols.

Mechanistic Hazard Analysis (The "Why")

To handle this compound safely, researchers must understand its two primary chemical vulnerabilities:

  • Alkylating Potential: Primary alkyl halides are potent electrophiles that readily undergo

    
     nucleophilic substitution. In a biological context, they act as alkylating agents capable of cross-linking DNA and cellular proteins, presenting severe mutagenic and carcinogenic risks[2].
    
  • Photolytic and Hydrolytic Degradation: Alkyl iodides are highly sensitive to light and atmospheric moisture. Homolytic cleavage of the carbon-iodine bond generates radical species and free iodine (

    
    ), while hydrolysis generates hydroiodic acid (HI)[3]. HI is a highly corrosive gas that causes severe respiratory and dermal burns, and its presence is often indicated by a yellow-to-brown discoloration of the reagent[3].
    

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive alkylating agents. The following matrix outlines the required protective barriers and the quantitative/mechanistic rationale for each choice.

PPE CategorySpecification & MaterialQuantitative StandardCausality / Mechanistic Purpose
Primary Hand Protection Double-gloving: Inner Nitrile, Outer Butyl RubberInner:

4 milOuter:

14 mil
Standard nitrile offers

min breakthrough time for many halogenated solvents. Butyl rubber extends breakthrough to

min, preventing dermal absorption of lipid-soluble alkyl iodides.
Eye & Face Protection Indirect-vented goggles + Polycarbonate Face ShieldANSI Z87.1+ impact ratedPrevents mucosal absorption of corrosive hydroiodic acid (HI) vapors generated via photolysis[3].
Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalentPrevents dermal penetration. FR material mitigates fire risk if the compound is handled alongside pyrophoric reagents (e.g., t-BuLi) during lithiation[4].
Respiratory Control Certified Chemical Fume HoodFace velocity: 80–120 FPMCaptures aerosolized alkylating agents and volatile degradation products, preventing inhalation exposure[2].

Operational Workflow: Schlenk-Line Transfer

To maintain scientific integrity and safety, the compound must be protected from light, oxygen, and moisture at all times.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry or oven-dry all receiving glassware. Purge the system with Argon for 15 minutes. Causality: Argon is heavier than Nitrogen and provides a superior inert blanket over the liquid, preventing hydrolytic degradation into HI.

  • Photolytic Shielding: Wrap both the source container and the receiving flask tightly in aluminum foil[4]. Causality: This completely inhibits the ambient UV/visible light required to trigger the homolytic cleavage of the C-I bond.

  • Temperature Control: Chill the receiving vessel to 2–8°C using an ice-water bath[1]. Causality: Lowering the temperature suppresses the vapor pressure of the compound and mitigates the risk of exothermic runaway during subsequent nucleophilic substitutions.

  • Transfer Execution: Utilizing a gas-tight, PTFE-tipped syringe or a Teflon cannula, transfer the liquid under a positive pressure of Argon[4]. Never pour the reagent openly in the fume hood.

G Start Pre-Operational Hazard Assessment PPE Don PPE Matrix (Double Gloves, Face Shield) Start->PPE Hood Establish Inert Atmosphere (Argon Purge) PPE->Hood Transfer Schlenk Transfer of Alkyl Iodide Hood->Transfer Spill Spill Detected? Transfer->Spill Decon Neutralize with 10% Sodium Thiosulfate Spill->Decon Yes Dispose Segregate as Halogenated Hazardous Waste Spill->Dispose No Decon->Dispose

Workflow for the safe handling and spill mitigation of primary alkyl iodides.

Spill Response and Chemical Decontamination Plan

Physical wiping of an alkylating agent spill is hazardous; the chemical must be nucleophilically deactivated[5].

Step-by-Step Decontamination:

  • Containment: Immediately demarcate the spill area. Ensure fume hood sashes are lowered to operational levels to maximize exhaust draw.

  • Chemical Quenching: Flood the spill zone with a 10% aqueous Sodium Thiosulfate (

    
    ) solution, or alternatively, a 5% Sodium Hydroxide (NaOH) solution[5].
    
    • Causality: The thiosulfate ion (

      
      ) acts as a highly reactive nucleophile that rapidly displaces the iodide via an 
      
      
      
      mechanism, converting the toxic alkylating agent into a benign Bunte salt. Concurrently, it reduces any free purple
      
      
      to colorless, harmless iodide (
      
      
      ).
  • Incubation: Allow the neutralizing solution to sit for a minimum of 24 hours to ensure complete destruction of the alkylating agent[5].

  • Physical Removal: Absorb the neutralized liquid with inert chemical spill pads.

  • Secondary Wash: Wash the surface with a mild detergent and rinse twice with distilled water to remove residual salts[6].

Waste Disposal Logistics

  • Segregation: All waste containing Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate must be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Incompatibility: Never mix alkyl iodide waste with acidic waste streams or strong oxidizing agents, as this can trigger violent reactions and the rapid off-gassing of toxic iodine vapor[3].

  • Labeling: Waste containers must be explicitly labeled: "CAUTION: CONTENTS CONTAMINATED WITH SUBSTANCES OF HIGH CHRONIC TOXICITY - ALKYLATING AGENTS"[7].

References

  • ChemScene. "2166792-10-3 | Tert-butyl 3-(iodomethyl)
  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". OSHA.gov.
  • ChemicalBook. "Hydriodic acid | 10034-85-2". ChemicalBook.
  • Montana Tech. "Chemical Hygiene Plan". MTech.edu.
  • Organic Syntheses. "Working with Hazardous Chemicals". OrgSyn.org.
  • Universiti Teknologi Malaysia (UTM).
  • University of Delaware. "HAZARDOUS DRUG HANDLING AND DISPOSAL SOP". UDel.edu.

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